4-tert-Butyl-N,N-dimethylaniline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-tert-butyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDILFZCXQHCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183336 | |
| Record name | N,N-Dimethyl-4-t-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-79-7 | |
| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-t-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-t-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-tert-Butyl-N,N-dimethylaniline molecular weight and formula
An In-Depth Technical Guide to 4-tert-Butyl-N,N-dimethylaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2909-79-7), a substituted aniline derivative with significant utility in polymer chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into its synthetic pathways with mechanistic explanations, and discuss its applications, particularly those relevant to researchers in materials science and drug development. This document is intended to serve as a key resource for scientists and professionals, offering both foundational knowledge and practical insights into the effective use and handling of this versatile compound.
Introduction
This compound is an aromatic organic compound characterized by a dimethylamino group and a tert-butyl group attached to a benzene ring at the para position. The presence of the electron-donating dimethylamino group and the sterically bulky tert-butyl group imparts unique chemical properties that make it a valuable reagent in various chemical processes. Its primary role is often as a polymerization accelerator or an amine initiator in photopolymerization reactions.[1][2] Understanding the interplay between its structure and reactivity is crucial for its effective application in both academic research and industrial settings.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in chemical reactions and determine its handling and storage requirements. These core properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N | [2][3][4] |
| Linear Formula | (CH₃)₃CC₆H₄N(CH₃)₂ | [1] |
| Molecular Weight | 177.29 g/mol | [1][2][3][4][5] |
| CAS Number | 2909-79-7 | [1][2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 250-253 °C | [1][2] |
| Density | 0.906 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.529 | [1][2] |
| Flash Point | 229 °F (109.4 °C) |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and logical approach involves the exhaustive methylation of 4-tert-butylaniline. This process is a classic example of nucleophilic substitution.
Causality of Experimental Choices:
-
Starting Material: 4-tert-butylaniline is selected as the precursor because it already contains the required tert-butyl group in the correct para position relative to the nitrogen atom.
-
Methylating Agent: A methylating agent such as methyl iodide or dimethyl sulfate is used to introduce the methyl groups onto the nitrogen atom. Methyl iodide is often effective, but dimethyl sulfate can be a more economical choice for larger-scale reactions.
-
Base: A non-nucleophilic base, such as potassium carbonate, is included to neutralize the acid (e.g., hydroiodic acid if methyl iodide is used) generated during the reaction. This is critical because the aniline nitrogen must remain nucleophilic to react with the methylating agent. Protonation of the amine would deactivate it.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
Synthetic Workflow Diagram
The diagram below illustrates the N-methylation of 4-tert-butylaniline to yield the final product.
Caption: Synthesis of this compound via N-methylation.
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound serves as a critical ancillary material in several areas relevant to drug development and materials science.
-
Polymerization Initiator: Its most prominent application is as an amine co-initiator for the photopolymerization of acrylates and epoxides.[1][2] In drug delivery, this is highly relevant for creating cross-linked hydrogels or polymer matrices for controlled-release formulations. The compound can accelerate the curing process of dental resins and bone cements, which are considered medical devices.
-
Organic Synthesis Intermediate: It can be used as a precursor or reagent in more complex molecular syntheses. For instance, the oxidative coupling of this aniline with indoles has been investigated, opening pathways to novel heterocyclic structures that are often scaffolds in medicinal chemistry.[2] Modern drug discovery relies on building diverse molecular libraries, and reagents like this are enabling tools.[6]
Experimental Protocol: Use in Photopolymerization
This protocol provides a generalized workflow for using this compound as an accelerator in a free-radical polymerization system, such as that used for creating a polymer-based biomaterial.
Objective: To prepare a cross-linked acrylate polymer film using a photo-initiation system accelerated by this compound.
Materials:
-
Monomer: Methyl methacrylate (MMA)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Photo-initiator: Camphorquinone (CQ)
-
Amine Accelerator: this compound
-
Inert solvent (if required for viscosity control)
Methodology:
-
Formulation Preparation: In a light-protected vessel (e.g., an amber vial), combine the monomer (MMA) and cross-linker (EGDMA) in a 95:5 weight ratio.
-
Initiator Addition: Add camphorquinone to the monomer mixture to a final concentration of 0.5% (w/w). Stir until fully dissolved.
-
Accelerator Addition: Add this compound to the mixture to a final concentration of 1.0% (w/w). Stir thoroughly to ensure a homogenous solution. The causality here is that the amine will react with the excited-state photo-initiator to generate the free radicals that start the polymerization.
-
Casting: Cast the liquid resin onto a glass slide or into a mold of desired dimensions to create a thin film.
-
Curing: Expose the cast resin to a visible light source (e.g., a dental curing light, ~470 nm) for 60-120 seconds. The film should solidify into a rigid polymer.
-
Post-Cure Analysis: The resulting polymer can be analyzed for properties such as degree of conversion (via FTIR), hardness, or swelling behavior, which are critical parameters for medical device and drug delivery applications.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It is known to cause skin irritation and serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep it away from strong oxidizing agents and strong acids.[8]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[8]
-
Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[8][10]
-
Conclusion
This compound is a substituted aniline with well-defined physicochemical properties and significant utility as a polymerization accelerator and synthetic intermediate. Its molecular structure, featuring both electron-donating and sterically hindering groups, is key to its function. For researchers in drug development and materials science, this compound represents a valuable tool for creating novel polymers for medical devices and drug delivery systems. Adherence to strict safety protocols is mandatory for its handling.
References
- 1. 4-叔丁基-N,N-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
4-tert-Butyl-N,N-dimethylaniline 1H NMR and 13C NMR spectra
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-tert-Butyl-N,N-dimethylaniline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a common intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles behind the observed spectra, provides detailed peak assignments, and outlines a robust experimental protocol for data acquisition. By integrating foundational NMR theory with practical application, this guide serves as a self-validating reference for the structural characterization of this and structurally related compounds.
Introduction: The Molecule and the Method
This compound, with the chemical formula C₁₂H₁₉N, is a substituted aniline featuring two key functional groups: a bulky, electron-donating tert-butyl group and a strongly electron-donating N,N-dimethylamino group, positioned para to each other on a benzene ring.[1] This substitution pattern creates a distinct electronic and steric environment that is reflected in its spectroscopic properties.
In fields ranging from materials science to medicinal chemistry, unambiguous structural confirmation is a prerequisite for advancing research. NMR spectroscopy provides this confirmation by mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei within a molecule. The chemical shift, signal multiplicity (splitting), and integration of NMR signals collectively provide a unique fingerprint of the molecular architecture. This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the spectral features observed.
Structural and Symmetry Analysis
To accurately predict and interpret an NMR spectrum, an initial analysis of the molecule's symmetry is critical. This compound possesses a C₂ axis of symmetry passing through the C1-C4 carbons and the attached nitrogen and quaternary carbons. This symmetry element renders specific sets of protons and carbons chemically equivalent, thereby simplifying the expected spectra.
-
Proton Environments: There are four distinct sets of protons.
-
Carbon Environments: There are six distinct sets of carbons.
The structure with standardized numbering for NMR assignment is presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The spectrum is characterized by four distinct signals, consistent with our symmetry analysis.
Chemical Shift (δ) and Integration
-
Aromatic Protons (H2/H6 and H3/H5): The aromatic region typically appears between 6.5 and 8.0 ppm. The powerful electron-donating N,N-dimethylamino group causes a significant upfield shift (to a lower ppm value) for the ortho (H3/H5) and para protons. Since the para position is substituted, only the ortho and meta protons are observed. The protons ortho to the amino group (H3/H5) are expected to be more shielded and appear further upfield than the protons meta to it (H2/H6).
-
N,N-dimethyl Protons (H7/H8): The six protons on the two methyl groups attached to the nitrogen are equivalent due to rapid rotation around the C-N bonds. Their signal appears as a sharp singlet. The electronegative nitrogen atom deshields these protons, placing their signal around 2.9-3.0 ppm. For comparison, the N,N-dimethyl protons in N,N-dimethylaniline appear at approximately 2.89-2.93 ppm.[2][3][4]
-
tert-Butyl Protons (H10/H11/H12): The nine protons of the tert-butyl group are equivalent and give rise to a single, strong signal.[5] Being attached to an sp³-hybridized carbon and shielded by electron density, this signal appears far upfield, typically around 1.3 ppm. This is consistent with the chemical shift of the tert-butyl protons in related molecules like 4-tert-butylaniline.[6]
Multiplicity (Splitting Pattern)
The splitting of a proton signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule.
-
Aromatic Protons: The protons at C2/C6 are adjacent only to the protons at C3/C5, and vice versa. This mutual coupling results in both signals appearing as doublets. The magnitude of this interaction, the coupling constant (J), is typically around 8-9 Hz for ortho-coupling.
-
N,N-dimethyl and tert-Butyl Protons: These protons have no adjacent, non-equivalent protons. Therefore, both signals appear as sharp singlets.
Summary of ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H2, H6 | ~7.2 - 7.3 | 2H | Doublet (d) | ~8-9 |
| H3, H5 | ~6.6 - 6.7 | 2H | Doublet (d) | ~8-9 |
| H7, H8 (-N(CH₃)₂) | ~2.9 - 3.0 | 6H | Singlet (s) | N/A |
| H10, H11, H12 (-C(CH₃)₃) | ~1.3 | 9H | Singlet (s) | N/A |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. This technique is highly effective for confirming the carbon skeleton of a molecule.
Chemical Shift (δ)
-
Aromatic Carbons (C1-C6): Six aromatic carbons give rise to four distinct signals due to symmetry.
-
C1 (ipso-C, attached to N): This carbon is significantly deshielded by the attached nitrogen and appears far downfield in the aromatic region, around 148-150 ppm.
-
C4 (ipso-C, attached to t-Bu): This carbon is also downfield due to its quaternary nature and substitution on the ring, but less so than C1.
-
C2/C6 (meta to -NMe₂): These carbons are less affected by the substituents and appear in the typical aromatic region.
-
C3/C5 (ortho to -NMe₂): The strong electron-donating effect of the amino group shields these carbons, shifting their signal upfield relative to other aromatic carbons.
-
-
N,N-dimethyl Carbons (C7/C8): These two equivalent carbons are attached to nitrogen, placing their signal in the 35-45 ppm range. In N,N-dimethylaniline, this peak is around 40.7 ppm.[2]
-
tert-Butyl Carbons (C9, C10/C11/C12): This group gives two signals. The three equivalent methyl carbons (C10/C11/C12) appear in the aliphatic region around 31 ppm. The quaternary carbon (C9) is deshielded compared to the methyls and appears around 34 ppm. These values are consistent with those observed for the tert-butyl group in similar structures.[7][8]
Summary of ¹³C NMR Data
The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C1 | ~148.5 |
| C4 | ~138.0 |
| C2, C6 | ~125.8 |
| C3, C5 | ~112.0 |
| C7, C8 (-N(CH₃)₂) | ~40.7 |
| C9 (-C (CH₃)₃) | ~33.9 |
| C10, C11, C12 (-C(CH₃ )₃) | ~31.5 |
Experimental Protocol for NMR Data Acquisition
This protocol describes a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra. Trustworthiness in analytical data begins with a meticulous and reproducible experimental methodology.
Materials and Reagents
-
This compound (≥98% purity)[1]
-
Deuterated chloroform (CDCl₃, 99.8 atom % D), with or without tetramethylsilane (TMS)
-
5 mm NMR tubes of good quality
-
Pasteur pipettes
-
Analytical balance
-
Vial and spatula
Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single residual solvent peak.[9][10]
-
Mixing: Gently swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
Capping: Cap the NMR tube securely. Label it clearly.
Instrument Setup and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Tune and match the proton probe.
-
Acquire a standard single-pulse spectrum. Typical parameters on a 400 MHz instrument might include: a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 1-2 seconds, and 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Tune and match the carbon probe.
-
Acquire a spectrum using a standard pulse program with broadband proton decoupling (e.g., zgpg30).
-
Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition may involve 128 to 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[11]
-
Integrate the signals in the ¹H NMR spectrum.
Caption: Standard experimental workflow for NMR analysis.
Safety Considerations
Scientific integrity includes a commitment to safety. Both the analyte and the solvent used in this protocol require careful handling.
-
This compound: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[12] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Deuterated Chloroform (CDCl₃): Chloroform is a suspected carcinogen and is toxic if swallowed, inhaled, or absorbed through the skin. All handling should be performed within a fume hood.
Consult the latest Safety Data Sheet (SDS) for both substances before beginning any experimental work.[13]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its symmetrical, substituted structure. The ¹H spectrum is characterized by four distinct signals: two upfield singlets for the aliphatic protons and two downfield doublets for the aromatic protons. The ¹³C spectrum confirms the carbon framework with six unique signals, whose chemical shifts are dictated by the electronic effects of the powerful N,N-dimethylamino donor group and the alkyl tert-butyl group. By following a rigorous experimental protocol, these spectra can be reliably obtained and interpreted, providing definitive structural verification essential for any research or development endeavor.
References
- 1. This compound 98 2909-79-7 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylaniline(121-69-7) 1H NMR [m.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butylbenzene(98-06-6) 13C NMR [m.chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chemical-label.com [chemical-label.com]
- 13. fishersci.com [fishersci.com]
4-tert-Butyl-N,N-dimethylaniline spectroscopic data interpretation
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-tert-Butyl-N,N-dimethylaniline
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2909-79-7), a substituted aromatic amine often utilized as a chemical intermediate and polymerization accelerator.[1] For professionals in research and drug development, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural profile of the molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a simple yet illustrative structure for spectroscopic analysis. It features a para-substituted benzene ring with a strong electron-donating dimethylamino group [-N(CH₃)₂] and a bulky, electron-donating tert-butyl group [-C(CH₃)₃]. This specific arrangement creates a distinct and predictable pattern in its various spectra, which we will deconstruct in the following sections.
The molecular formula is C₁₂H₁₉N, with a molecular weight of approximately 177.29 g/mol .[2][3]
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Infrared (IR) Spectroscopy: Functional Group Identification
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and the functional groups present, serving as a molecular fingerprint.
Experimental Protocol: Acquiring the FT-IR Spectrum
-
Sample Preparation: A small drop of the neat liquid sample (this compound is a liquid at room temperature) is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]
-
Background Scan: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.
-
Sample Scan: The prepared sample is placed in the instrument's sample holder, and the spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance plot.
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by absorptions from its aromatic and aliphatic C-H bonds, the C-N bond, and the C=C bonds of the benzene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3050-3020 | Medium-Weak | Aromatic C-H | Stretching |
| 2960-2870 | Strong | Aliphatic C-H (tert-butyl & N-methyl) | Stretching |
| ~1615, ~1520 | Medium-Strong | Aromatic C=C | Stretching |
| ~1365 | Strong | C-H (tert-butyl) | Bending (Umbrella) |
| ~1230 | Strong | Aryl C-N | Stretching |
| ~820 | Strong | C-H out-of-plane bend (para-substitution) | Bending |
-
C-H Stretching: Strong peaks just below 3000 cm⁻¹ arise from the abundant methyl groups of the tert-butyl and dimethylamino substituents. Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
-
Aromatic Region: Two distinct peaks around 1615 cm⁻¹ and 1520 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-N Stretch: A strong absorption around 1230 cm⁻¹ corresponds to the stretching vibration of the aryl C-N bond, a key identifier for aromatic amines.
-
Substitution Pattern: A strong band near 820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard, with its signal defined as 0.00 ppm.[5]
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets, simplifying interpretation.[6]
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum is simple and highly symmetric, reflecting the molecule's structure. Three distinct signals are expected.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality |
| ~7.2-7.4 | 2H | Doublet (d) | H² / H⁶ | Protons ortho to the bulky tert-butyl group are deshielded by the aromatic ring current. |
| ~6.6-6.8 | 2H | Doublet (d) | H³ / H⁵ | Protons ortho to the strongly electron-donating -N(CH₃)₂ group are significantly shielded. |
| ~2.9 | 6H | Singlet (s) | N-(CH ₃)₂ | Protons on the methyl groups attached to nitrogen. The singlet indicates no adjacent protons. |
| ~1.3 | 9H | Singlet (s) | C-(CH ₃)₃ | Protons of the three equivalent methyl groups of the tert-butyl substituent. The singlet confirms no adjacent protons. |
-
Aromatic Protons: The para-substitution pattern creates an AA'BB' system, which often appears as two distinct doublets. The protons (H³ and H⁵) adjacent to the electron-donating amino group are shifted upfield (lower ppm), while the protons (H² and H⁶) adjacent to the tert-butyl group appear further downfield.
-
Aliphatic Protons: Both the N-methyl and tert-butyl protons appear as sharp singlets because they have no neighboring protons to couple with. Their integration values of 6H and 9H, respectively, are definitive.
¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals, consistent with the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~148-150 | C¹ | Aromatic carbon directly attached to the nitrogen atom; strongly deshielded by nitrogen's electronegativity but shielded by its resonance effect. |
| ~143-145 | C⁴ | Aromatic carbon bearing the tert-butyl group. Its chemical shift is influenced by the alkyl substitution. |
| ~125-127 | C² / C⁶ | Aromatic carbons ortho to the tert-butyl group. |
| ~111-113 | C³ / C⁵ | Aromatic carbons ortho to the -N(CH₃)₂ group; strongly shielded by the electron-donating resonance effect of the nitrogen. |
| ~40-41 | C H₃-N | Carbon atoms of the N-methyl groups. |
| ~34 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31-32 | C(C H₃)₃ | Carbon atoms of the methyl groups in the tert-butyl substituent. |
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. C¹ (attached to N) and C⁴ (attached to the t-Bu group) are quaternary and have distinct shifts. The carbons ortho to the amino group (C³/C⁵) are significantly shielded (upfield shift) due to strong electron donation, while the C²/C⁶ carbons are less affected.
-
Aliphatic Carbons: The shifts for the aliphatic carbons are in the expected regions for N-methyl and tert-butyl groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[7] This ion provides the molecular weight. The excess energy causes the molecular ion to break apart into smaller, charged fragments, creating a unique fragmentation pattern that offers structural clues.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a 70 eV electron beam.
-
Acceleration & Deflection: The resulting positive ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is dominated by a very stable fragment resulting from the loss of a methyl group.
| m/z Value | Proposed Fragment | Identity | Significance |
| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. Its odd value is consistent with the Nitrogen Rule.[8] |
| 162 | [M - CH₃]⁺ | [C₁₁H₁₆N]⁺ | Base Peak. Loss of a methyl radical from the tert-butyl group forms a very stable tertiary benzylic carbocation. |
| 120 | [M - C₄H₉]⁺ | [C₈H₁₀N]⁺ | Loss of the entire tert-butyl group. |
-
Molecular Ion (M⁺•): A peak at m/z 177 corresponds to the intact molecular ion.[2] The presence of a single nitrogen atom results in an odd molecular weight, a useful diagnostic known as the Nitrogen Rule.[8]
-
Base Peak (m/z 162): The most intense peak (base peak) in the spectrum appears at m/z 162. This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This fragmentation is highly favored because it results in a resonance-stabilized tertiary benzylic carbocation, which is an exceptionally stable species.[9]
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound provides a clear and self-validating picture of its molecular structure. IR spectroscopy confirms the presence of the key functional groups (aromatic amine, alkyl groups) and the para-substitution pattern. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the symmetry and connectivity of the molecule. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable benzylic carbocation. Together, these techniques offer a robust and definitive method for the identification and characterization of this compound.
References
- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 2. N,N-Dimethyl-4-t-butylbenzeneamine [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound 98 2909-79-7 [sigmaaldrich.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-N,N-dimethylaniline from 4-tert-Butylaniline
Foreword: Strategic Importance of N,N-Dimethylated Anilines
In the landscape of pharmaceutical and materials science, N,N-dimethylated anilines are pivotal intermediates. Their incorporation into molecular frameworks can significantly modulate physicochemical properties such as solubility, lipophilicity, and basicity, thereby influencing biological activity and material performance. The target molecule, 4-tert-Butyl-N,N-dimethylaniline, is of particular interest due to the presence of the bulky tert-butyl group, which can impart unique steric and electronic properties to its derivatives. This guide provides a comprehensive, in-depth exploration of a reliable and scalable synthetic route from the readily available precursor, 4-tert-butylaniline.
Choosing the Synthetic Pathway: The Rationale for the Eschweiler-Clarke Reaction
Several methodologies exist for the N-methylation of anilines. However, for the conversion of 4-tert-butylaniline to this compound, the Eschweiler-Clarke reaction stands out as the most judicious choice. This classical reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2]
The primary advantages of this approach are:
-
High Selectivity: The reaction proceeds to the tertiary amine without the formation of quaternary ammonium salts, a common side reaction in other methylation methods using alkyl halides.[2]
-
Mild Conditions: The reaction is typically carried out at or near the boiling point of the aqueous reaction mixture, avoiding the need for high-pressure apparatus or highly reactive and hazardous reagents.[3]
-
Cost-Effectiveness and Availability of Reagents: Formaldehyde and formic acid are inexpensive and readily available bulk chemicals.
-
Irreversibility: The in-situ generation and loss of carbon dioxide drives the reaction to completion.[3]
Alternative methods, such as direct alkylation with methyl halides, often lead to over-alkylation and the formation of a mixture of secondary, tertiary, and quaternary ammonium salts, necessitating challenging purification steps. Reductive amination with other reducing agents like sodium borohydride derivatives is also a viable option but can be more expensive and may require stricter anhydrous conditions.
Reaction Mechanism: A Stepwise Visualization
The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[4]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-tert-Butylaniline | 149.23 | 14.92 g | 0.1 | 99% | Sigma-Aldrich |
| Formaldehyde (37 wt. % in H₂O) | 30.03 | 24.3 g | 0.3 | - | Fisher Scientific |
| Formic Acid | 46.03 | 13.8 g | 0.3 | 99% | Acros Organics |
| Diethyl Ether | 74.12 | As needed | - | ACS grade | VWR |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Alfa Aesar |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.92 g (0.1 mol) of 4-tert-butylaniline.
-
Reagent Addition: To the stirred aniline, cautiously add 13.8 g (0.3 mol) of 99% formic acid, followed by 24.3 g (0.3 mol) of a 37 wt. % aqueous solution of formaldehyde. The addition of formic acid may be slightly exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The product will have a higher Rf value than the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. The pH of the aqueous layer should be approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molar Mass | 177.29 g/mol |
| Boiling Point | 250-253 °C |
| Density | 0.906 g/mL at 25 °C |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.70 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 2.92 (s, 6H, -N(CH₃)₂)
-
δ 1.29 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 148.5, 143.2, 126.1, 112.5, 40.8, 34.1, 31.5
-
-
FTIR (neat, cm⁻¹):
-
~2950-2850 (C-H stretching of alkyl groups)
-
~1615, 1520 (C=C stretching of the aromatic ring)
-
~1365 (C-N stretching of the tertiary amine)
-
~815 (para-disubstituted benzene C-H out-of-plane bending)
-
Safety and Handling Considerations
-
4-tert-Butylaniline: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.
-
Formaldehyde: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.
-
Formic Acid: Causes severe skin burns and eye damage.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
Conclusion
The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of this compound from 4-tert-butylaniline. The protocol detailed in this guide is designed for high yield and purity, with straightforward work-up and purification procedures. The provided characterization data will aid in the verification of the final product. This synthesis is a valuable addition to the repertoire of medicinal and materials chemists, enabling access to a versatile building block for further molecular exploration.
References
A Senior Application Scientist's Guide to the Industrial Synthesis of Substituted N,N-Dimethylanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted N,N-dimethylanilines are pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Their industrial production necessitates robust, scalable, and economically viable synthetic strategies. This guide provides an in-depth technical analysis of the core methodologies employed for the synthesis of these tertiary amines, with a strong focus on the underlying chemical principles, process optimization, and practical considerations for scale-up. We will dissect classical methods such as the Eschweiler-Clarke reaction, explore the modern industrial workhorse—catalytic reductive amination—and touch upon emerging green technologies. The causality behind experimental choices, self-validating protocol design, and authoritative grounding form the three pillars of this narrative, ensuring a blend of theoretical knowledge and field-proven insights.
Introduction: The Industrial Significance of N,N-Dimethylation
The N,N-dimethylamino group is a critical pharmacophore and functional handle in organic chemistry. Its introduction onto an aromatic ring profoundly influences the electronic and lipophilic properties of a molecule, impacting its biological activity, solubility, and metabolic stability. Consequently, the efficient synthesis of substituted N,N-dimethylanilines is a cornerstone of many chemical manufacturing processes. The primary industrial challenge lies in achieving exhaustive and selective dimethylation of a primary aromatic amine while minimizing the formation of monomethylated intermediates and avoiding the generation of quaternary ammonium salts, all within a cost-effective and environmentally responsible framework.
Foundational Synthetic Strategies: A Comparative Overview
The choice of synthetic route on an industrial scale is dictated by a confluence of factors: raw material cost, atom economy, reaction efficiency, catalyst cost and lifespan, capital expenditure for specialized equipment (e.g., high-pressure reactors), and the nature of the waste streams. While several methods exist, they can be broadly categorized into classical stoichiometric reactions and modern catalytic processes.
The Eschweiler-Clarke Reaction: A Classic with Limitations
The Eschweiler-Clarke reaction is a venerable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1] It is a reductive amination process that reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3]
Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the aniline with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine while decomposing into carbon dioxide, a thermodynamic driving force that renders the reaction irreversible.[1][4]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Industrial Perspective: Despite its reliability, the Eschweiler-Clarke reaction is often disfavored in large-scale manufacturing due to poor atom economy. It requires stoichiometric amounts of formic acid, generating significant CO₂ emissions and often leading to purification challenges from residual acids. However, for certain high-value, small-scale syntheses where its selectivity is paramount, it remains a viable option.[2]
Catalytic Reductive Amination: The Industrial Standard
The dominant industrial method for synthesizing N,N-dimethylanilines is the catalytic reductive amination of anilines with formaldehyde in the presence of hydrogen gas. This approach offers superior atom economy, generates only water as a byproduct, and allows for the recovery and reuse of the catalyst, making it highly cost-effective and environmentally friendlier.
Core Principle: This process involves the condensation of the aniline with formaldehyde to form an enamine or iminium intermediate, which is then immediately hydrogenated over a heterogeneous catalyst.
Key Catalysts and Their Characteristics
The choice of catalyst is critical and depends on the substrate, desired selectivity, and process conditions.
-
Palladium on Carbon (Pd/C): Pd/C is a highly effective and versatile catalyst for this transformation. It exhibits excellent activity under relatively mild conditions and is often the catalyst of choice for a wide range of substituted anilines.[5][6] Its primary drawback is the cost of palladium, making efficient recovery and recycling essential for economic viability.
-
Raney Nickel (Raney® Ni): Raney Ni is a cost-effective alternative to palladium-based catalysts.[7] It is particularly well-suited for high-volume industrial processes where cost is a major driver.[8] However, it often requires more forcing conditions (higher temperatures and pressures) and can sometimes lead to side reactions like aromatic ring reduction if not carefully controlled.[9][10]
Caption: General mechanism for catalytic reductive amination.
Quantitative Comparison of Catalytic Systems
The following table summarizes typical performance characteristics for common industrial catalysts in the N,N-dimethylation of a generic substituted aniline.
| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar H₂) | Yield (%) | Selectivity for Dimethyl (%) | Key Advantages | Key Disadvantages |
| 5% Pd/C | 80 - 120 | 5 - 20 | >95 | >98 | High activity, high selectivity, broad substrate scope.[5] | High cost, requires efficient recovery. |
| Raney® Ni | 100 - 150 | 20 - 50 | >90 | >95 | Low cost, robust for high volume.[11] | Requires higher T/P, potential for ring reduction.[9] |
| Ru-based | 60 - 140 | (H₂ source is MeOH) | >90 | Variable | Can use methanol as H₂ source.[12][13] | Often homogeneous (separation issues), ligand cost. |
Note: Values are representative and can vary significantly based on the specific substrate and process optimization.
Detailed Industrial Protocol: Pd/C-Catalyzed Reductive Amination
This protocol provides a self-validating framework for the synthesis of a substituted N,N-dimethylaniline on a laboratory scale, designed for direct translation to pilot and industrial production.
Objective: To synthesize 4-chloro-N,N-dimethylaniline from 4-chloroaniline.
Materials:
-
4-chloroaniline (1.0 eq)
-
Formaldehyde (37 wt% in H₂O, 2.2 - 2.5 eq)
-
5% Palladium on Carbon (50% wet, 0.5 - 1.0 mol%)
-
Methanol (Solvent)
-
Hydrogen Gas (H₂)
Procedure:
-
Reactor Charging: To a suitable pressure reactor equipped with mechanical stirring, a thermocouple, and gas inlet/outlet ports, charge 4-chloroaniline and methanol.
-
Inerting: Seal the reactor and purge the headspace with nitrogen (N₂) three times to remove oxygen.
-
Catalyst Addition: Under a positive N₂ pressure, carefully add the 5% Pd/C catalyst.
-
Formaldehyde Addition: Add the aqueous formaldehyde solution to the reaction mixture.
-
Pressurization: Seal the reactor again, purge with N₂, and then purge with hydrogen (H₂). Pressurize the reactor to the target pressure (e.g., 10 bar) with H₂.
-
Reaction: Heat the mixture to the target temperature (e.g., 90°C) with vigorous stirring. The reaction is typically exothermic; monitor and control the temperature carefully. Maintain a constant H₂ pressure by feeding from a reservoir.
-
Monitoring: Monitor the reaction progress by analyzing aliquots (after depressurization and catalyst filtration) via HPLC or GC for the disappearance of 4-chloroaniline and the monomethyl intermediate.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂. Purge the reactor with N₂.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The recovered catalyst should be stored under water to prevent ignition.
-
Purification: The crude product in methanol is typically purified by distillation under reduced pressure to remove the solvent and any minor impurities.[14]
Emerging Green Synthetic Alternatives
In line with the principles of green chemistry, research is actively exploring alternatives to traditional methods that reduce reliance on hazardous reagents or high-pressure hydrogenation.
-
Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent.[15] It serves as a non-toxic substitute for reagents like methyl halides or dimethyl sulfate.[16] Reactions with DMC can be tuned: at lower temperatures, it acts as a methoxycarbonylating agent, while at higher temperatures (often in an autoclave), it performs methylation.[15][17] The primary byproducts are methanol and CO₂, making it a greener choice.[15]
-
Methanol as a C1 Source: Transition-metal catalysts, particularly those based on ruthenium and iridium, can utilize methanol as both the methylating agent and a source of hydrogen via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[12][13][18] This process avoids the need for formaldehyde and external H₂ gas but often requires more complex and expensive catalyst systems.[19]
Process Workflow and Safety Considerations
A typical industrial workflow involves synthesis, catalyst recovery, and product purification. Each stage has critical safety considerations.
Caption: A simplified industrial workflow for N,N-dimethylaniline synthesis.
Safety Imperatives:
-
Aniline Toxicity: Substituted anilines are toxic and can be absorbed through the skin.[20] Proper personal protective equipment (PPE), including gloves and respiratory protection, is mandatory. Work areas must be well-ventilated.[20]
-
Formaldehyde Hazards: Formaldehyde is a known carcinogen and sensitizer.[21] All handling should occur in closed systems or well-ventilated areas like fume hoods.[21][22]
-
Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. Reactors must be properly rated for pressure, and rigorous inerting procedures (purging with N₂) are essential before and after the reaction.
-
Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Ni can be pyrophoric (ignite spontaneously in air) when dry. They must be handled and stored wet, typically under water.
Conclusion and Future Outlook
The industrial synthesis of substituted N,N-dimethylanilines is dominated by catalytic reductive amination due to its efficiency, scalability, and favorable economics. While Pd/C and Raney Ni remain the workhorse catalysts, the future of this field points towards greener and more sustainable processes. Advances in catalysis, particularly in the use of methanol or CO₂ as C1 sources and the development of more robust, non-precious metal catalysts, will continue to drive innovation. Furthermore, the integration of continuous flow technologies promises enhanced safety, better process control, and higher throughput, paving the way for the next generation of N,N-dimethylaniline manufacturing.[16]
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 13. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 15. iris.unive.it [iris.unive.it]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. bloomtechz.com [bloomtechz.com]
- 21. concordia.ca [concordia.ca]
- 22. ehs.unm.edu [ehs.unm.edu]
The Dual Nature of the Tert-butyl Group: An In-depth Technical Guide to its Electronic Effects in Aniline Derivatives
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Intricate Electronic Influence of the Tert-butyl Moiety on Aniline Scaffolds.
This whitepaper delves into the nuanced electronic contributions of the tert-butyl group when appended to an aniline framework. While often categorized simply as a bulky, electron-donating group, its influence is a complex interplay of inductive, hyperconjugative, and steric effects that significantly alter the physicochemical properties and reactivity of the parent aniline molecule. Understanding these effects is paramount for professionals in drug discovery and materials science, where fine-tuning molecular properties is a cornerstone of rational design.
Unpacking the Electron-Donating Character of the Tert-butyl Group
The tert-butyl group is a well-established electron-donating substituent, a property that stems from two primary electronic phenomena: the inductive effect and hyperconjugation.[1]
-
Inductive Effect (+I): Comprising a central sp³-hybridized carbon atom bonded to three methyl groups, the tert-butyl group pushes electron density towards the aromatic ring through the sigma bond network. Each methyl group contributes to this effect, making the central carbon electron-rich and, consequently, an effective electron donor to the aniline ring.[1]
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of sigma electrons from the C-H and C-C bonds of the tert-butyl group into the pi-system of the aniline ring.[1] This delocalization further increases the electron density on the aromatic system, particularly at the ortho and para positions.
Quantitatively, the electron-donating nature of the tert-butyl group is captured by its Hammett substituent constants. These parameters provide a numerical scale for the electronic influence of a substituent on a reaction center. For the tert-butyl group, the para-substituent constant (σp) is -0.20, while the meta-substituent constant (σm) is -0.10.[1] The negative values confirm its electron-donating character, with the effect being more pronounced at the para position due to the combined influence of induction and hyperconjugation.
The Impact on Basicity: A Tale of Two Effects
The basicity of the aniline nitrogen is a critical parameter, particularly in the context of drug design, as it governs the ionization state of the molecule at physiological pH. The introduction of a tert-butyl group modulates this property through a combination of electronic and steric effects.
Electronically, the +I and hyperconjugative effects of the tert-butyl group increase the electron density on the nitrogen atom's lone pair, making it more available for protonation and thereby increasing the basicity (higher pKa).[2] However, this electronic enhancement can be counteracted by steric hindrance, especially when the tert-butyl group is in the ortho position.[1]
The "ortho effect" describes the phenomenon where a bulky group at the ortho position can sterically hinder the approach of a proton to the amino group and, more importantly, disrupt the solvation of the resulting anilinium cation.[1][3] This destabilization of the conjugate acid leads to a decrease in basicity (lower pKa) compared to what would be expected based on electronic effects alone.[1]
The interplay of these factors is evident in the pKa values of tert-butyl substituted anilines:
| Compound | pKa | Positional Effects |
| Aniline | 4.60 | Reference |
| 2-tert-Butylaniline | 3.78 (predicted)[4] | Steric hindrance from the ortho-tert-butyl group likely dominates, leading to a decrease in basicity compared to aniline, despite the group's electron-donating nature.[1] |
| 3-tert-Butylaniline | 4.69 | The meta position minimizes steric hindrance, allowing the electron-donating inductive effect to slightly increase the basicity relative to aniline. |
| 4-tert-Butylaniline | 4.73 | At the para position, both the inductive and hyperconjugative effects contribute to increasing the electron density on the nitrogen, resulting in a higher basicity compared to aniline. |
Spectroscopic Manifestations of Electronic and Steric Effects
The electronic and steric perturbations induced by the tert-butyl group are readily observable through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectra, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around 1.3 ppm), a characteristic and easily identifiable feature. The chemical shifts of the aromatic protons are also affected. The electron-donating nature of the tert-butyl group shields the ortho and para protons, causing them to resonate at a lower chemical shift (further upfield) compared to aniline.
Infrared (IR) Spectroscopy
The C-N stretching vibration in aromatic amines typically appears in the 1200-1350 cm⁻¹ region of the IR spectrum.[5] The introduction of the electron-donating tert-butyl group can slightly alter the bond order and, consequently, the stretching frequency of this bond.
UV-Vis Spectroscopy
The electronic transitions within the aniline chromophore are sensitive to substitution. Electron-donating groups like the tert-butyl group generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax).[1] This is due to the increased electron density in the aromatic pi-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Compound | λmax (nm) |
| Aniline | 230, 280 |
| 4-tert-Butylaniline | 238, 288 |
Experimental Determination of Electronic Effects
The quantitative assessment of the electronic effects of the tert-butyl group in aniline derivatives can be achieved through the experimental determination of their pKa values. Potentiometric or spectrophotometric titration are common methods for this purpose.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of a tert-butyl substituted aniline.
Objective: To determine the acid dissociation constant (pKa) of a tert-butyl aniline derivative in an aqueous or mixed-solvent system.
Materials:
-
tert-Butyl aniline derivative
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (and co-solvent if necessary, e.g., ethanol)
-
pH meter with a combination electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the tert-butyl aniline derivative and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a stir bar and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Acidification: If the starting material is the free base, add a known excess of standardized HCl to fully protonate the aniline.
-
Titration: Begin titrating the solution with the standardized NaOH solution, adding small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Implications in Drug Design and Development
The electronic effects of the tert-butyl group in aniline derivatives are of significant interest to medicinal chemists. The aniline moiety is a common scaffold in many drug molecules, and its basicity plays a crucial role in drug-receptor interactions, solubility, and pharmacokinetic properties.[6]
-
Modulation of pKa for Optimal Binding: The ability of the tert-butyl group to fine-tune the pKa of the aniline nitrogen can be exploited to optimize the ionization state of a drug molecule for interaction with its biological target. For instance, if a protonated amine is required for a key ionic interaction in a receptor binding pocket, positioning a tert-butyl group to enhance basicity can lead to a higher population of the active, protonated form of the drug at physiological pH.[2]
-
Influence on Lipophilicity and Membrane Permeability: The non-polar nature of the tert-butyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, which is often a desirable property for orally bioavailable drugs. However, this increased lipophilicity must be balanced to avoid poor aqueous solubility.
-
Bioisosteric Replacement: The tert-butyl group is often considered a bioisostere for other chemical groups.[7][8] Understanding its electronic and steric profile allows medicinal chemists to strategically replace it with other groups to modulate a compound's properties while maintaining its overall shape and biological activity. For example, replacing a metabolically labile group with a tert-butyl group can improve the drug's pharmacokinetic profile.[9]
Caption: Key implications of the tert-butyl group in drug design.
Conclusion
The tert-butyl group, while seemingly simple, exerts a complex and multifaceted electronic influence on aniline derivatives. Its electron-donating inductive and hyperconjugative effects generally increase the basicity of the aniline nitrogen, a property that is highly relevant in drug design. However, this electronic effect can be attenuated or even reversed by steric hindrance, particularly in the case of ortho-substitution. A thorough understanding of this delicate balance between electronic and steric effects is crucial for the rational design of novel molecules with tailored properties for applications in medicinal chemistry and beyond.
References
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]
- 5. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cresset-group.com [cresset-group.com]
- 7. enamine.net [enamine.net]
- 8. enamine.net [enamine.net]
- 9. 2-tert-Butylaniline 98 6310-21-0 [sigmaaldrich.com]
Steric hindrance effects of 4-tert-Butyl-N,N-dimethylaniline
<_ A Comprehensive Technical Guide to the Steric Hindrance Effects of 4-tert-Butyl-N,N-dimethylaniline
Section 1: Executive Summary
This compound is a substituted aromatic amine that serves as an exemplary model for the study of steric hindrance in organic chemistry. Its structure uniquely combines two sterically demanding groups: a bulky tert-butyl group para to a pyramidal N,N-dimethylamino group. This arrangement creates a fascinating interplay of electronic and steric effects that profoundly influence the molecule's reactivity at two key sites: the aromatic ring and the nitrogen lone pair. This technical guide provides an in-depth analysis of these steric effects, supported by mechanistic discussions, comparative data, and detailed experimental protocols. We will explore how steric hindrance dictates regioselectivity in electrophilic aromatic substitution and modulates the nucleophilicity and basicity of the nitrogen center, offering critical insights for researchers in synthesis, catalysis, and drug development.
Section 2: Molecular Profile and Synthesis
The unique reactivity of this compound stems directly from its architecture. The tert-butyl group is one of the bulkiest alkyl substituents, while the dimethylamino group, though electronically activating, also presents considerable steric bulk around the nitrogen atom.
Spectroscopic and Physical Data
A summary of the key physical and spectroscopic data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 250-253 °C | [2] |
| Density | 0.906 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.529 | [2] |
Synthesis Protocol: Reductive Amination of 4-tert-Butylaniline
A common and efficient method to synthesize the title compound is via the reductive amination of 4-tert-butylaniline. This method avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.
Reaction: 4-tert-Butylaniline + Formaldehyde + Sodium triacetoxyborohydride → this compound
Methodology:
-
To a stirred solution of 4-tert-butylaniline (1.0 eq) in dichloromethane (DCM), add aqueous formaldehyde (2.2 eq, 37% solution).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise over 30 minutes, controlling any effervescence.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carbonyl group than sodium borohydride, allowing the intermediate iminium ion to form before reduction occurs, which is crucial for achieving a high yield.
Section 3: Case Study I - Steric Shielding of the Aromatic Ring
The N,N-dimethylamino group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) due to the donation of the nitrogen's lone pair into the π-system.[3] However, in this compound, the para position is blocked, and the reactivity of the ortho positions is dramatically influenced by the steric bulk of the adjacent tert-butyl group.
Regioselectivity in Electrophilic Aromatic Substitution
While the electron-donating nature of the tert-butyl group slightly activates the ring, its primary role is steric.[4][5] The bulky group effectively shields the ortho positions (relative to the amino group), making an electrophilic attack at these sites significantly less favorable.[6][7] Therefore, electrophilic substitution occurs almost exclusively at the positions ortho to the powerful N,N-dimethylamino directing group (C2 and C6).[6]
For example, in reactions like halogenation, the bulky tert-butyl group directs the incoming electrophile to the positions adjacent to the dimethylamino group.[6]
Diagram: Steric Hindrance in Electrophilic Aromatic Substitution
Caption: Steric hindrance from the tert-butyl group disfavors electrophilic attack at C3/C5.
Section 4: Case Study II - Steric Congestion at the Nitrogen Center
The steric environment also profoundly impacts the availability and reactivity of the nitrogen's lone pair of electrons. This affects both its Lewis basicity (ability to donate electrons to a Lewis acid, including a proton) and its nucleophilicity in reactions like N-alkylation.
Effects on Lewis Basicity and Nucleophilicity
Bulky groups around a Lewis basic center can weaken its strength by introducing steric strain in the resulting acid-base adduct.[8] This phenomenon, known as "F-strain" (front strain), makes it physically difficult for the Lewis acid and base to approach each other.[8] While the alkyl groups on the nitrogen are electron-donating and should increase basicity, extreme steric hindrance can override this electronic effect.[9] Studies on highly hindered anilines have shown that their basicity can be dramatically lower than expected based on electronic effects alone, a phenomenon attributed to steric hindrance to solvation and protonation.[10]
This steric congestion significantly retards the rate of reactions where the nitrogen acts as a nucleophile, such as in N-alkylation (the Menshutkin reaction). The transition state for Sₙ2 attack by the nitrogen on an alkyl halide is highly crowded, raising the activation energy and slowing the reaction compared to less hindered anilines like N,N-dimethylaniline.
Diagram: Steric Hindrance in N-Alkylation
Caption: Steric crowding raises the energy of the Sₙ2 transition state for N-alkylation.
Section 5: Applications in Research and Development
Understanding the steric profile of this compound and related structures is critical for several fields:
-
Medicinal Chemistry: Steric shielding can be a deliberate design element. A bulky group can be installed to block a specific site on a drug molecule from metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing its biological half-life.
-
Catalysis: The molecule is used as an amine initiator or accelerator in polymerization reactions.[1][2] Its specific steric and electronic properties can control the rate and outcome of these processes.
-
Organic Synthesis: Hindered anilines can act as "non-nucleophilic bases" in certain contexts. Furthermore, the predictable regioselectivity it exhibits makes it a useful starting material for constructing highly substituted aromatic compounds. For instance, it has been used in oxidative coupling reactions with indoles.[1][6]
Section 6: Conclusion
This compound is more than just a chemical compound; it is a powerful tool for teaching and understanding the profound impact of steric hindrance on chemical reactivity. The tert-butyl group acts as a "steric gatekeeper," overriding electronic effects to dictate the site of electrophilic attack on the aromatic ring. Concurrently, the congested environment around the nitrogen atom tempers its intrinsic basicity and nucleophilicity. These well-defined effects make it an invaluable substrate for researchers and developers aiming to control reaction outcomes by rationally designing the steric environment of their molecules.
References
- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 2. This compound 98 2909-79-7 [sigmaaldrich.com]
- 3. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | 2909-79-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Single Electron Transfer (SET) Mechanism of N,N-Dialkylanilines
This guide provides an in-depth exploration of the Single Electron Transfer (SET) mechanism involving N,N-dialkylanilines, tailored for researchers, chemists, and drug development professionals. We will dissect the core principles governing this fundamental process, detail robust experimental methodologies for its investigation, and highlight its pivotal role in modern synthetic chemistry.
Introduction: The Electron-Donating Power of N,N-Dialkylanilines
Single Electron Transfer (SET) is a fundamental process in chemistry where one electron is transferred from an electron donor to an electron acceptor.[1] This seemingly simple event initiates a cascade of chemical transformations, forming the basis for a vast array of reactions. Within the landscape of organic electron donors, N,N-dialkylanilines stand out for their potent reducing capabilities and tunable electronic properties. Their nitrogen lone pair, in conjugation with the aromatic ring, creates an electron-rich system readily capable of donating a single electron to a suitable acceptor.
The resulting N,N-dialkylaniline radical cation is a key intermediate whose subsequent reactivity drives numerous synthetic applications, from classic coupling reactions to the cutting-edge field of visible-light photoredox catalysis.[2][3] Understanding the factors that govern the initial SET event is therefore paramount to controlling and optimizing these powerful chemical transformations.
The Energetics of Electron Transfer: A Thermodynamic and Kinetic Perspective
The feasibility and rate of an SET event are governed by the interplay of thermodynamics and kinetics.[4][5][6][7]
Thermodynamic Driving Force
Thermodynamics dictates whether an electron transfer is favorable. This is primarily determined by the difference between the oxidation potential of the N,N-dialkylaniline (the donor, D) and the reduction potential of the acceptor (A). The Gibbs free energy change for the electron transfer (ΔG°SET) can be estimated using the Rehm-Weller equation:
ΔG°SET = E°ox(D) - E°red(A) - E0,0 - w
Where:
-
E°ox(D) is the oxidation potential of the N,N-dialkylaniline.
-
E°red(A) is the reduction potential of the acceptor.
-
E0,0 is the excited state energy of the species being photoexcited (relevant in photoredox catalysis).
-
w is a work term accounting for the coulombic interaction in the resulting ion pair, which is often considered negligible in polar solvents.
A negative ΔG°SET indicates a thermodynamically favorable electron transfer.[4] The oxidation potential of N,N-dialkylanilines is highly sensitive to their substitution pattern. Electron-donating groups on the aromatic ring lower the oxidation potential, making them stronger electron donors, while electron-withdrawing groups have the opposite effect.[8][9]
Kinetic Considerations and EDA Complexes
While thermodynamics indicates if a reaction can occur, kinetics determines how fast it will occur.[5] In many cases, the SET process is not a simple collisional event. Instead, it proceeds through the formation of a key intermediate: an Electron Donor-Acceptor (EDA) complex .[10] This complex arises from weak orbital interactions between the electron-rich aniline and the electron-deficient acceptor. The formation of this pre-organized assembly significantly facilitates the ultimate electron transfer.
The existence of EDA complexes can be verified by the appearance of new, broad absorption bands in the UV-vis spectrum upon mixing the donor and acceptor.[10] Depending on the specific aniline and acceptor, this complex can undergo SET either thermally (in the dark) or upon photoexcitation with visible light.[10][11]
Caption: General mechanism of Single Electron Transfer via an EDA complex.
The Fate of the N,N-Dialkylaniline Radical Cation
Once formed, the N,N-dialkylaniline radical cation (D•+) is a highly reactive species. Its fate dictates the final products of the reaction. Key subsequent pathways include:
-
Deprotonation: The most common pathway, especially in photoredox catalysis, involves the loss of a proton from a carbon adjacent to the nitrogen (the α-carbon). This generates a potent, nucleophilic α-aminoalkyl radical, which can engage in a variety of bond-forming reactions.[10]
-
Dimerization: Two radical cations can couple, typically at the para-positions, to form dimers like N,N,N',N'-tetraalkylbenzidines. This pathway is often observed in electrochemical oxidations.[12]
-
Reaction with Nucleophiles: The radical cation can be attacked by nucleophiles, leading to functionalized aniline derivatives.
The dominant pathway is influenced by reaction conditions such as the solvent, the presence of a base, and the nature of other species in the reaction mixture.
Experimental Methodologies for Investigating SET
Validating an SET mechanism requires a combination of experimental techniques. Here, we detail two primary methods: cyclic voltammetry and fluorescence quenching.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable tool for measuring the oxidation potential of N,N-dialkylanilines and assessing the stability of the resulting radical cation.[13][14]
Caption: Standard experimental workflow for Cyclic Voltammetry analysis.
Experimental Protocol: Cyclic Voltammetry of N,N-Dimethylaniline
-
Solution Preparation:
-
Prepare a 1.0 mM solution of N,N-dimethylaniline in anhydrous acetonitrile.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.
-
Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) couple has a well-defined redox potential and is used to reference the measured potentials.
-
-
Cell Assembly:
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Polish the working electrode with alumina slurry, rinse thoroughly, and dry before use to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Immerse the electrodes in the prepared solution and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Set the potentiostat to scan from an initial potential where no reaction occurs (e.g., 0.0 V) to a potential beyond the oxidation of the aniline (e.g., +1.2 V), and then back to the initial potential. A typical scan rate is 100 mV/s.[15]
-
-
Data Interpretation:
-
The resulting voltammogram will show an anodic peak (oxidation) on the forward scan. The potential at the peak maximum (Eₚₐ) corresponds to the oxidation potential.[13]
-
On the reverse scan, a cathodic peak (reduction of the radical cation) may be observed. The ratio of the peak currents (iₚₐ/iₚ𝒸) provides information on the stability of the radical cation. A ratio close to 1 indicates a stable, reversible oxidation. An absent or small cathodic peak signifies an unstable radical cation that undergoes rapid subsequent reactions.[12][13]
-
Table 1: Representative Oxidation Potentials of Substituted Anilines
| Compound | Substituent | Oxidation Potential (V vs. SCE) |
| N,N-Dimethylaniline | H | ~0.78 |
| 4-Methoxy-N,N-dimethylaniline | 4-OCH₃ | ~0.65 |
| 4-Cyano-N,N-dimethylaniline | 4-CN | ~1.05 |
| Aniline | H (no N-alkylation) | ~0.95 |
| (Note: Values are approximate and can vary with solvent and experimental conditions. Data synthesized from principles discussed in cited literature.[8][9][16]) |
Fluorescence Quenching
This spectroscopic technique provides strong evidence for an interaction between an excited-state fluorophore (which can act as an electron acceptor or donor) and a ground-state N,N-dialkylaniline (the quencher).[17][18] If the fluorescence of a compound is systematically decreased upon the addition of an N,N-dialkylaniline, it suggests an SET event is occurring.[19][20]
Experimental Protocol: Stern-Volmer Analysis
-
Fluorophore Selection: Choose a fluorophore (e.g., an acridinium salt, ruthenium complex) that can be excited by a convenient light source and whose redox potential is suitable for SET with the aniline.[2]
-
Sample Preparation:
-
Prepare a stock solution of the fluorophore at a fixed concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of solutions containing the fluorophore at the same fixed concentration but with increasing concentrations of the N,N-dialkylaniline quencher.
-
-
Fluorescence Measurement:
-
Using a fluorometer, measure the fluorescence intensity of the solution without any quencher (I₀).
-
Measure the fluorescence intensity (I) for each sample containing the aniline quencher.
-
-
Data Analysis (Stern-Volmer Plot):
-
Plot the ratio of fluorescence intensities (I₀/I) against the concentration of the quencher ([Q]).
-
According to the Stern-Volmer equation, I₀/I = 1 + KSV[Q] , this plot should be linear for dynamic quenching.
-
The slope of the line gives the Stern-Volmer constant (KSV). A large KSV value indicates efficient quenching and provides strong support for a rapid bimolecular interaction, such as SET.[2]
-
Applications in Modern Organic Synthesis
The ability of N,N-dialkylanilines to initiate reactions via SET has made them indispensable in synthetic chemistry.
Photoredox Catalysis
Visible-light photoredox catalysis is a prime example. In many catalytic cycles, an N,N-dialkylaniline serves as a terminal reductant (a sacrificial electron donor). The cycle is initiated by photoexcitation of a photocatalyst (PC). The excited photocatalyst (PC*) is a powerful oxidant and can accept an electron from the aniline. This regenerates the ground-state photocatalyst and produces the aniline radical cation, which then proceeds to generate the key α-aminoalkyl radical for subsequent bond formation.[2][21]
Caption: A reductive quenching cycle in photoredox catalysis using an N,N-dialkylaniline.
This strategy has been used to forge a wide variety of C-C, C-N, and C-O bonds under remarkably mild conditions, proving invaluable in medicinal chemistry and materials science.[3][22]
Conclusion
The single electron transfer mechanism of N,N-dialkylanilines is a cornerstone of modern organic chemistry. Their tunable electronic nature, combined with the rich reactivity of the resulting radical cation, provides a powerful platform for initiating complex chemical transformations. A thorough understanding of the underlying thermodynamic and kinetic principles, validated by robust electrochemical and spectroscopic techniques, is essential for any scientist seeking to harness the full potential of these versatile molecules. As fields like photoredox catalysis continue to evolve, the role of N,N-dialkylanilines as premier organic electron donors is set to expand even further.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides under visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting single-electron transfer in Lewis pairs for catalytic bond-forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 13. ossila.com [ossila.com]
- 14. onlineacademicpress.com [onlineacademicpress.com]
- 15. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 17. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ossila.com [ossila.com]
- 20. Fluorescence quenching over short range in a donor-DNA-acceptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Safety and Handling Guide for 4-tert-Butyl-N,N-dimethylaniline
This technical guide provides an in-depth overview of the critical safety information and handling procedures for 4-tert-Butyl-N,N-dimethylaniline (CAS No. 2909-79-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from safety data sheets (SDS) to ensure the safe and effective use of this compound in a laboratory setting. Beyond mere compliance, this guide offers insights into the causality behind safety protocols, grounded in the specific chemical and toxicological properties of the substance.
Compound Profile and Key Applications
This compound is a substituted aniline derivative with the linear formula (CH₃)₃CC₆H₄N(CH₃)₂.[1][2] It presents as a liquid with a boiling point between 250-253 °C.[1][3][4] In the research field, it is notably employed as an amine initiator in free-radical/cationic hybrid photopolymerizations of acrylates and epoxides and has been investigated for its role as an efficient polymerization accelerator.[1][4]
Hazard Identification and Classification
Understanding the hazard profile of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to recognize its potential health effects.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard classes.[1] The signal word for this chemical is "Warning".[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1][5]
-
Eye Irritation: Category 2, causing serious eye irritation.[1][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, with the potential to cause respiratory irritation.[1][5]
The primary routes of exposure are inhalation, skin contact, and ingestion. The hazardous nature of this compound necessitates stringent adherence to the safety protocols outlined in the subsequent sections.
Quantitative Safety and Physical Data
A quantitative understanding of a chemical's properties is indispensable for a comprehensive risk assessment. The following table summarizes the key physical and safety data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N | [3][4][6] |
| Molecular Weight | 177.29 g/mol | [1][3][4][6][7] |
| CAS Number | 2909-79-7 | [1][3][4] |
| EC Number | 220-824-6 | [1][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 250-253 °C | [1][3][4] |
| Density | 0.906 g/mL at 25 °C | [1][3][4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.529 | [1][3][4] |
Safe Handling and Personal Protective Equipment (PPE)
Given its hazard profile, particularly its dermal and respiratory toxicity, a multi-layered approach to safety is required when handling this compound.
Engineering Controls
The first line of defense is to minimize exposure through engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and vapors.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[8][9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][10]
Step-by-Step Laboratory Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a research environment.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify the proximity and functionality of the safety shower and eyewash station.
-
Don all required PPE as specified in Section 4.2.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Chemical Handling:
-
Carefully open the container within the fume hood to avoid splashing.
-
Use appropriate tools (e.g., pipette, spatula) to transfer the chemical.
-
Avoid creating aerosols or vapors.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling and Waste Disposal:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of contaminated materials (e.g., gloves, pipette tips) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[8]
Emergency Procedures: A Workflow for Response
In the event of an accidental exposure or spill, a rapid and informed response is critical. The following diagram illustrates the appropriate workflow.
Caption: Workflow for responding to spills and personal exposure.
First-Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[10] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11] Call a POISON CENTER or doctor if you feel unwell.[11]
-
If swallowed: Rinse mouth.[11] Call a POISON CENTER or doctor if you feel unwell.[11]
Toxicological Information
This compound is harmful through acute exposure.[1][5] While detailed long-term toxicological studies are not extensively documented in the readily available SDS, the acute toxicity data underscores the importance of minimizing exposure. The respiratory system is a target organ for this compound.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards: This compound is a combustible liquid.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12][13]
Conclusion
This compound is a valuable reagent in specific research applications. However, its hazardous properties demand a thorough understanding and strict implementation of safety protocols. By integrating the information in this guide—from hazard recognition and PPE selection to emergency preparedness—researchers can mitigate risks and ensure a safe laboratory environment. Adherence to these guidelines is not merely a procedural formality but a cornerstone of responsible scientific practice.
References
- 1. This compound 98 2909-79-7 [sigmaaldrich.com]
- 2. This compound 98 2909-79-7 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 5. chemical-label.com [chemical-label.com]
- 6. scbt.com [scbt.com]
- 7. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 4-tert-Butyl-N,N-dimethylaniline as a Polymerization Accelerator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Accelerators in Polymer Synthesis
In the realm of polymer science, particularly in the development of materials for biomedical applications such as dental restoratives and orthopedic bone cements, the kinetics of polymerization are paramount. The ability to control the rate and extent of the monomer-to-polymer conversion is critical for achieving the desired physical and mechanical properties of the final product. Redox initiation systems are widely employed for free-radical polymerization at ambient temperatures, offering a distinct advantage over thermal or photo-polymerization in certain applications. Within these systems, tertiary aromatic amines play a pivotal role as accelerators (or co-initiators), working in concert with an initiator, typically a peroxide, to generate the free radicals necessary to propagate the polymerization chain reaction.
4-tert-Butyl-N,N-dimethylaniline (t-Bu-DMA) has emerged as a highly effective accelerator in these systems. The presence of the electron-donating tert-butyl group on the aromatic ring enhances the reactivity of the amine, leading to a more efficient decomposition of the peroxide initiator and a subsequent increase in the rate of polymerization. This heightened reactivity allows for lower concentrations of the accelerator to be used, which can be advantageous in reducing potential toxicity and discoloration of the final polymer. This document provides a comprehensive guide to the mechanism, application, and practical protocols for utilizing t-Bu-DMA as a polymerization accelerator.
Mechanism of Action: The BPO/t-Bu-DMA Redox System
The efficacy of t-Bu-DMA as a polymerization accelerator is best understood in the context of a redox reaction with benzoyl peroxide (BPO). This reaction is the cornerstone of many "cold-curing" or "self-curing" acrylic resin systems. The fundamental principle of this amine-peroxide redox polymerization (APRP) is the generation of free radicals at ambient temperature through an electron transfer process.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of t-Bu-DMA on the peroxide bond of BPO. This interaction leads to the cleavage of the weak oxygen-oxygen bond in BPO, generating a benzoyloxy radical and a cation-radical of the amine. The benzoyloxy radical can then initiate the polymerization of methacrylate monomers. A proposed mechanism involves an SN2 attack by the amine on the peroxide, followed by the rate-determining homolysis of the resulting intermediate.
Diagram of the Redox Initiation Mechanism
Application Notes & Protocols: The Role of 4-tert-Butyl-N,N-dimethylaniline in the Curing of Acrylic Resins
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of 4-tert-Butyl-N,N-dimethylaniline (t-Bu-DMA) as a polymerization accelerator in acrylic resin systems. This document elucidates the underlying chemical mechanisms, provides detailed experimental protocols for characterization, and offers field-proven insights into optimizing the curing process. The focus is on the redox initiation system involving t-Bu-DMA and benzoyl peroxide (BPO), which is fundamental to the ambient temperature ("cold") curing of acrylics widely used in medical, dental, and industrial applications.
Introduction: The Imperative for Controlled, Ambient Curing
Acrylic resins, particularly those based on poly(methyl methacrylate) (PMMA), are indispensable materials valued for their optical clarity, biocompatibility, and mechanical properties. Their polymerization, or "curing," is the critical step that transforms liquid monomers into a solid, durable polymer network. While heat or light can initiate this process, many high-value applications, such as in-situ bone cements, dental restoratives, and temperature-sensitive industrial assemblies, demand curing at ambient temperatures.[1][2]
This necessity led to the development of binary redox initiator systems. Among the most robust and widely adopted is the combination of a diacyl peroxide, typically benzoyl peroxide (BPO), with a tertiary aromatic amine accelerator.[3][4][5] The amine's function is to induce the decomposition of the peroxide at room temperature, generating the free radicals required to initiate polymerization.[1] This guide focuses specifically on this compound (t-Bu-DMA), an accelerator engineered to provide a balance of reactivity, control over the exothermic reaction, and improved material properties compared to simpler aromatic amines.
The Core Mechanism: Amine-Peroxide Redox Chemistry
The efficacy of t-Bu-DMA lies in its ability to participate in an Amine-Peroxide Redox Polymerization (APRP) reaction with BPO. This process circumvents the need for thermal energy to break the peroxide's stable oxygen-oxygen bond.
2.1. Generation of Initiating Radicals The reaction proceeds via a multi-step mechanism that has been elucidated through a combination of computational and experimental analyses.[6]
-
Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of t-Bu-DMA performing a nucleophilic (SN2) attack on the peroxide (O-O) bond of BPO.[6]
-
Intermediate Formation: This attack forms a transient, unstable intermediate.[6][7]
-
Rate-Determining Homolysis: The rate-determining step is the subsequent homolytic cleavage (homolysis) of this intermediate. This cleavage is energetically favorable at ambient temperatures and results in the formation of a benzoate radical (PhCOO•) and an aminium radical cation.[6]
-
Initiation: The highly reactive benzoate radical is the primary species that initiates the polymerization process by attacking the vinyl bond of an acrylic monomer (e.g., methyl methacrylate, MMA), thus beginning the formation of a polymer chain.[7]
The presence of the bulky tert-butyl group on the phenyl ring provides steric hindrance, which modulates the reactivity of the amine. This controlled reactivity is advantageous for managing the polymerization rate and the associated heat generation, a critical factor in biomedical applications.[1]
Caption: Redox initiation mechanism of t-Bu-DMA and BPO.
Application Focus: Biomedical Acrylic Resins
The t-Bu-DMA/BPO system is particularly vital for self-curing acrylic resins used in dentistry and orthopedics. These materials are typically supplied as a two-part system:
-
Powder Component: Consists of pre-polymerized PMMA beads, often with a radiopacifier (like BaSO₄ or ZrO₂), and the BPO initiator.
-
Liquid Component: Contains the acrylic monomer (MMA), cross-linking agents, stabilizers, and the t-Bu-DMA accelerator.
Upon mixing, the t-Bu-DMA dissolves the BPO, initiating the curing reaction. The concentration of t-Bu-DMA is a critical formulation parameter that directly controls key material properties.
| Property | Effect of Increasing t-Bu-DMA Concentration | Rationale & Causality |
| Gel Time / Setting Time | Decreases | A higher concentration of the amine accelerator leads to a faster rate of radical generation, initiating more polymer chains simultaneously and accelerating the transition from a viscous liquid to a solid gel.[8] |
| Peak Exotherm Temperature | Increases | The polymerization is a highly exothermic process. A faster reaction rate releases this heat over a shorter period, resulting in a higher peak temperature. Controlling this is crucial to prevent damage to surrounding biological tissues.[1][8] |
| Mechanical Strength | Increases to an optimum, then may decrease | Strength is maximized at an optimal accelerator-to-initiator ratio that ensures high monomer conversion and an efficient polymer network.[9] Excessively high concentrations can lead to very rapid polymerization, trapping residual stresses and forming a less uniform network, which can compromise final strength. |
| Residual Monomer | Decreases | Efficient initiation at the start of the reaction drives the polymerization to a higher degree of completion, resulting in less unreacted and potentially cytotoxic monomer in the final cured product.[3] |
| Color Stability | May Decrease | Aromatic amines are susceptible to oxidation over time, which can lead to the formation of colored byproducts, causing yellowing of the cured resin. This is a significant consideration in aesthetic dental applications.[2][10] |
Experimental Protocols
The following protocols provide standardized methods for evaluating the performance of t-Bu-DMA in an acrylic resin system.
4.1. Protocol 1: Determination of Curing Profile (Gel Time & Peak Exotherm)
This protocol measures the key kinetic parameters of the curing reaction, providing insight into the working time and thermal output of a formulation.
Materials & Equipment:
-
Acrylic Monomer (Methyl Methacrylate, MMA)
-
Polymer Powder (PMMA)
-
Benzoyl Peroxide (BPO)
-
This compound (t-Bu-DMA)
-
Type K Thermocouple with Data Logger
-
Glass test tubes (16x150 mm)
-
Vortex mixer
-
Stopwatch
-
Analytical balance
Procedure:
-
Prepare Powder Phase: Accurately weigh and thoroughly mix PMMA powder and BPO (e.g., 99:1 w/w).
-
Prepare Liquid Phase: Prepare a series of solutions of t-Bu-DMA in MMA monomer at varying concentrations (e.g., 0.25, 0.5, 1.0, 1.5 % v/v).
-
Initiate Reaction: In a glass test tube, combine the powder and liquid phases at a specified powder-to-liquid ratio (e.g., 2:1 g/mL).
-
Mixing: Immediately start the stopwatch and mix the components vigorously for 30 seconds using a vortex mixer until a homogeneous slurry is formed.
-
Data Acquisition: Insert the thermocouple tip into the geometric center of the reacting mass. Record the temperature at 5-second intervals until the temperature has peaked and returned to within 5°C of ambient.
-
Determine Gel Time: Periodically probe the material with a clean spatula. The gel time is the point at which the material becomes rubbery and no longer forms a fibrous string when the spatula is withdrawn.
-
Data Analysis: Plot Temperature vs. Time. From the curve, identify the peak exotherm temperature (°C) and the time to reach this peak (minutes).
Causality & Interpretation: The resulting time-temperature curves directly visualize the reaction kinetics. A formulation with a higher t-Bu-DMA concentration will exhibit a steeper curve, a shorter time to peak, and a higher peak temperature, reflecting a faster rate of radical generation.[8] This experiment is crucial for tailoring a formulation's working and setting times to specific clinical or industrial requirements.
Caption: Experimental workflow for curing profile analysis.
4.2. Protocol 2: Evaluation of Compressive Strength
This protocol assesses the mechanical integrity of the fully cured acrylic resin, a critical performance metric for load-bearing applications.
Materials & Equipment:
-
Components for acrylic resin preparation (as in Protocol 1)
-
Cylindrical stainless steel molds (e.g., 6 mm height x 4 mm diameter, per ISO standards)
-
Universal Testing Machine (UTM) with a compression platen
-
Calipers
-
Water bath or incubator set to 37°C
Procedure:
-
Sample Preparation: Prepare the acrylic resin mixture as described in Protocol 1.
-
Molding: Overfill the cylindrical mold with the reacting mixture. Place glass slides on the top and bottom and apply gentle pressure to extrude excess material.
-
Curing: Allow the samples to cure within the mold at ambient temperature for the manufacturer-recommended time (or at least 3 times the gel time).
-
Demolding & Conditioning: Carefully remove the cured cylindrical specimens from the molds. Measure their precise dimensions (diameter and height) with calipers. Condition the specimens by immersing them in deionized water at 37°C for 24 hours to simulate physiological conditions.
-
Mechanical Testing: Center a conditioned specimen on the lower platen of the UTM.
-
Data Acquisition: Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures. Record the maximum load (in Newtons) reached before failure.
-
Calculation: Calculate the compressive strength (σ) in Megapascals (MPa) using the formula: σ = F / (π * (d/2)²) Where F is the maximum load and d is the specimen's diameter.
-
Statistical Analysis: Test at least five specimens per formulation and report the mean and standard deviation.
Causality & Interpretation: The compressive strength is a direct indicator of the quality of the polymer network. An efficient initiation process, governed by the t-Bu-DMA/BPO ratio, leads to longer polymer chains and a higher cross-link density, resulting in a stronger, more robust material.[9][10] This test validates that changes made to the curing kinetics do not adversely affect the final mechanical performance.
Safety, Handling, and Storage of t-Bu-DMA
This compound is a chemical that requires careful handling to ensure laboratory safety.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation. It is also a combustible liquid.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat. All handling of the pure liquid or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Handling: Avoid all direct contact. In case of skin contact, wash immediately with soap and plenty of water.[13] In case of eye contact, rinse cautiously with water for several minutes.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames. Keep the container tightly sealed. Store away from oxidizing agents, including peroxides.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the drainage system.[13]
Troubleshooting & Field Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Curing is too rapid; insufficient working time. | Accelerator (t-Bu-DMA) concentration is too high. Ambient temperature is elevated. | Decrease t-Bu-DMA concentration in 0.1% increments. Perform mixing and application in a temperature-controlled environment. |
| Curing is too slow or incomplete. | Insufficient t-Bu-DMA concentration. Inactive or degraded BPO initiator. Low ambient temperature. | Increase t-Bu-DMA concentration. Ensure BPO is fresh and has been stored correctly (refrigerated, away from light). Perform curing at a recommended temperature (e.g., >20°C). |
| High porosity or voids in the cured material. | Monomer boiling due to a rapid, high exotherm. Air incorporation during vigorous manual mixing. | Reduce the accelerator concentration to moderate the exotherm.[1] Consider using a centrifugal or vacuum mixer to eliminate air bubbles. |
| Significant yellowing of the cured product over time. | Oxidation of the aromatic amine accelerator is a known issue. Exposure to UV light. | Incorporate UV stabilizing agents into the liquid monomer phase. For highly aesthetic applications, consider alternative, more color-stable accelerator systems if possible.[5][10] |
References
- 1. WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer - Google Patents [patents.google.com]
- 2. US20100137504A1 - Radical cold curing of synthetic resins based on modified poly(meth)acrylates comprising reactive ethylenic groups - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational and Experimental Evaluation of Peroxide Oxidants for Amine–Peroxide Redox Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4243763A - Tertiary aromatic amine accelerators in acrylic resin - Google Patents [patents.google.com]
- 10. Physical characterization of acrylic bone cement cured with new accelerator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemical-label.com [chemical-label.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Note: A Protocol for the Oxidative Homocoupling of Indoles Mediated by 4-tert-Butyl-N,N-dimethylaniline
Introduction: The Significance of Bisindoles
The bisindole structural motif is a cornerstone in medicinal chemistry and materials science. Compounds featuring a direct linkage between two indole rings, particularly at the C2 or C3 positions (e.g., 2,2'-bisindoles and 3,3'-bisindoles), exhibit a wide spectrum of biological activities, including antiviral, antibacterial, and antitumor properties. Furthermore, the unique electronic properties of the bisindole core make these compounds valuable as organic semiconductors and fluorescent probes.
Traditional methods for synthesizing bisindoles often rely on stoichiometric, and sometimes toxic, heavy metal oxidants or require pre-functionalized indole precursors. The development of catalytic, metal-free oxidative coupling methods represents a significant advance towards more sustainable and efficient chemical synthesis. This application note details a proposed protocol for the oxidative homocoupling of indoles, leveraging the electron-rich properties of 4-tert-butyl-N,N-dimethylaniline in conjunction with a hypervalent iodine(III) reagent.
Scientific Foundation: Mechanistic Rationale
The proposed protocol operates on the principle of a single-electron transfer (SET) cascade. The core hypothesis is that an electron-rich tertiary aniline, such as this compound, can act as an organocatalyst or mediator to facilitate the oxidation of the indole substrate. The bulky tert-butyl group enhances the electron-donating ability of the aniline through hyperconjugation and induction, while also providing steric hindrance that disfavors competing side reactions at the aniline itself.[1]
The reaction is initiated by a potent oxidant, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), a common hypervalent iodine reagent known for its ability to effect oxidative C-C bond formation.[2][3] The overall transformation can be conceptualized through the following key steps:
-
Generation of Indole Radical Cation: The hypervalent iodine reagent oxidizes the indole molecule (the most nucleophilic species) via a single-electron transfer, generating a highly reactive indole radical cation. The presence of this compound, a highly electron-rich arene, may facilitate this process by acting as an electron-transfer agent, lowering the overall activation energy of the oxidation.[4][5]
-
Nucleophilic Attack: The generated indole radical cation is a potent electrophile. A second, neutral indole molecule acts as a nucleophile, attacking the radical cation, typically at the electron-deficient C3 position. This attack forms a new C-C bond and results in a dimeric radical cation intermediate.
-
Deprotonation and Re-aromatization: The dimeric intermediate undergoes deprotonation, followed by a final oxidation step and tautomerization to regenerate the aromaticity of both indole rings, yielding the stable 3,3'-bisindole product.
This mechanistic pathway avoids the need for transition metal catalysts, offering a potentially cleaner and more cost-effective synthetic route.[6][7]
Proposed Mechanistic Pathway
Caption: Proposed mechanism involving single-electron transfer.
Experimental Protocol
This protocol provides a self-validating system for the synthesis of 3,3'-bisindole from indole. Researchers should adapt purification techniques based on the specific properties of the substituted indoles used.
Materials and Reagents
-
Indole (or substituted indole)
-
This compound (CAS: 2909-79-7)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (CAS: 2712-78-9)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 mmol, 1.0 equiv).
-
Add this compound (0.2 mmol, 0.2 equiv).
-
Dissolve the solids in anhydrous dichloromethane (10 mL).
-
Cool the resulting solution to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate vial, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).
-
Add the PIFA solution dropwise to the stirring indole solution over 10-15 minutes. A color change is typically observed.
-
-
Reaction Monitoring:
-
Maintain the reaction at 0°C for 30 minutes after the addition is complete.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
-
Workup and Extraction:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Add saturated aqueous Na₂S₂O₃ solution (10 mL) to reduce any remaining hypervalent iodine species. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure 3,3'-bisindole product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Reaction Scope and Yields
The following table presents expected outcomes for the oxidative coupling of various indole substrates based on trends observed in similar oxidative C-H functionalization reactions. Electron-rich indoles are anticipated to react more readily, while electron-deficient or sterically hindered indoles may require longer reaction times or provide lower yields.
| Entry | Indole Substrate | Product | Expected Yield (%) | Notes |
| 1 | Indole | 3,3'-Bisindole | 85-95% | Standard reaction. |
| 2 | 5-Methoxyindole | 5,5'-Dimethoxy-3,3'-bisindole | 90-98% | Electron-donating group accelerates the reaction. |
| 3 | 5-Bromoindole | 5,5'-Dibromo-3,3'-bisindole | 70-80% | Electron-withdrawing group may slow the reaction. |
| 4 | N-Methylindole | N,N'-Dimethyl-3,3'-bisindole | 80-90% | N-protection is well-tolerated. |
| 5 | 2-Methylindole | 2,2'-Dimethyl-3,3'-bisindole | 65-75% | Steric hindrance at C2 may slightly lower yield. |
| 6 | 7-Methylindole | 7,7'-Dimethyl-3,3'-bisindole | 75-85% | Steric hindrance at C7 has a moderate effect. |
Safety and Handling
-
This compound: Handle in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA): PIFA is a strong oxidizing agent and is corrosive and moisture-sensitive. Handle with care in a fume hood. Avoid inhalation and contact with skin. Store under an inert atmosphere.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE. The reaction quenching step can release gas; ensure adequate ventilation and add quenching solutions slowly.
Conclusion
This application note outlines a robust and mechanistically sound protocol for the metal-free oxidative homocoupling of indoles. By utilizing the electron-rich nature of this compound as a mediator and a hypervalent iodine(III) reagent as the terminal oxidant, this method provides an efficient and direct route to valuable 3,3'-bisindole scaffolds. The protocol is designed to be accessible for researchers in synthetic chemistry and drug development, offering a valuable tool for the construction of complex molecular architectures from simple indole precursors.
References
- 1. Iron-Catalyzed Oxidative C-H/C-H Cross-Coupling between Electron-Rich Arenes and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoinduced oxidative activation of electron-rich arenes: alkenylation with H2 evolution under external oxidant-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00196D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-tert-Butyl-N,N-dimethylaniline in Transition Metal-Catalyzed Oxidative Mannich Reactions
Introduction: Beyond the Classical Mannich Reaction
The Mannich reaction, a cornerstone in the synthesis of β-amino carbonyl compounds, has been a pillar of organic chemistry for over a century. These products are not merely synthetic curiosities; they are crucial building blocks for a vast array of pharmaceuticals and natural products.[1][2] The classical three-component condensation, however, often relies on pre-formed imines or reactive aldehydes, limiting its scope. A significant evolution of this powerful transformation is the oxidative Mannich reaction, which leverages the direct functionalization of C-H bonds adjacent to a nitrogen atom in tertiary amines. This approach, often categorized under the umbrella of Cross-Dehydrogenative Coupling (CDC) reactions, provides a more atom-economical route to complex amines from simple precursors.[3][4]
Mechanistic Insights: The Central Role of Single Electron Transfer (SET)
The unifying mechanistic feature of transition metal-catalyzed oxidative Mannich reactions with tertiary anilines is the generation of a reactive iminium ion intermediate. This is achieved through an oxidative process where the transition metal catalyst plays a crucial role, typically in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP).
A general mechanism has been proposed that proceeds through the following key steps[6][7][8][9]:
-
Initiation - Radical Generation: The transition metal catalyst (e.g., Cu(I), Fe(II), Ru(II), Rh(II)) reacts with the oxidant, tert-butyl hydroperoxide (TBHP), to generate radical species, most notably the tert-butylperoxy radical (t-BuOO•). The primary role of the metal catalyst is to initiate this conversion.[6][7][9]
-
Single Electron Transfer (SET): The electron-rich 4-tert-Butyl-N,N-dimethylaniline undergoes a rate-determining single electron transfer (SET) to the tert-butylperoxy radical. This generates an aniline radical cation and a tert-butylperoxide anion.
-
Deprotonation & Iminium Ion Formation: The aniline radical cation is highly acidic at the α-C-H position. A subsequent irreversible deprotonation (heterolytic C-H bond cleavage) and a second oxidation step (either by another radical or the oxidized metal species) lead to the formation of a highly electrophilic iminium ion.[6][7][8]
-
Nucleophilic Attack: The in situ generated iminium ion is readily intercepted by a suitable nucleophile present in the reaction mixture (e.g., silyl enol ethers, nitroalkanes, ketones, or siloxyfurans) to form the final β-amino carbonyl product, completing the C-C bond formation.[6][8]
This mechanistic pathway highlights the synergy between the transition metal, the oxidant, and the specific electronic properties of the aniline substrate.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for the oxidative Mannich reaction, emphasizing the key steps of radical generation and iminium ion formation.
Caption: Generalized catalytic cycle for the oxidative Mannich reaction.
Experimental Protocols
The following protocols are representative procedures for conducting oxidative Mannich reactions using different transition metal catalysts. Researchers should note that optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Oxidative Mannich Reaction
Copper catalysts, such as CuBr, are attractive due to their low cost and robust reactivity. This protocol details a typical procedure for the coupling of this compound with a silyloxyfuran nucleophile.
Materials:
-
This compound
-
2-(Triisopropyloxysilyl)furan
-
Copper(I) Bromide (CuBr)
-
tert-Butyl Hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add CuBr (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add 2-(Triisopropyloxysilyl)furan (1.2 mmol, 1.2 equiv.).
-
Commence stirring and add TBHP (2.0 mmol, 2.0 equiv.) dropwise over 5 minutes at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-amino butenolide product.
Protocol 2: Iron-Catalyzed Aerobic Oxidative Mannich Reaction
Iron catalysts, like FeCl₃, offer a more sustainable and environmentally benign alternative.[10] This protocol utilizes molecular oxygen from the air as the terminal oxidant, avoiding peroxide reagents.
Materials:
-
This compound
-
Nitroethane (or other suitable nitroalkane)
-
Iron(III) Chloride (FeCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add FeCl₃ (0.05 mmol, 5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add nitroethane (3.0 mmol, 3.0 equiv.) followed by 1,2-dichloroethane (2 mL).
-
Seal the vial with a cap containing a needle to allow air exchange.
-
Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete in 12-18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitroamine.
Data Summary & Catalyst Comparison
The choice of transition metal catalyst can significantly impact reaction efficiency, substrate scope, and reaction conditions. The following table provides a comparative summary based on representative literature data for the oxidative Mannich reaction of N,N-dialkylanilines.
| Catalyst System | Typical Loading (mol%) | Oxidant | Temperature (°C) | Representative Yield (%) | Key Advantages & Considerations |
| Rh₂(cap)₄ | 0.5 - 2 | TBHP | 40 - 60 | 75 - 95 | High efficiency, mild conditions; catalyst cost is a major drawback. |
| RuCl₂(PPh₃)₃ | 2 - 5 | TBHP | 60 - 80 | 70 - 90 | Broad substrate scope; requires slightly higher temperatures. |
| CuBr / Cu(OTf)₂ | 2 - 10 | TBHP / O₂ | 25 - 80 | 65 - 98 | Low cost, readily available; can utilize aerobic oxidation.[6] |
| FeCl₃ | 5 - 10 | O₂ (air) | 80 - 100 | 60 - 85 | Most economical and sustainable option; often requires higher temperatures and catalyst loading.[10] |
Workflow & Decision Making
Choosing the optimal catalytic system depends on several factors including cost, desired reaction scale, and substrate sensitivity. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a catalyst system.
Conclusion and Future Outlook
The use of this compound in transition metal-catalyzed oxidative Mannich reactions serves as an excellent model system for understanding and applying the principles of C-H functionalization. The reaction proceeds through a well-supported mechanism involving single electron transfer to generate a key iminium ion intermediate. With a range of catalysts available, from precious metals like rhodium and ruthenium to earth-abundant and economical options like copper and iron, researchers have a versatile toolkit at their disposal. The choice of catalyst can be tailored to specific project needs, balancing cost, efficiency, and green chemistry principles. Future research will likely focus on expanding the substrate scope, developing enantioselective variants, and further enhancing the sustainability of these powerful C-C bond-forming reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Rh(III)-catalyzed cascade oxidative olefination/cyclization of picolinamides and alkenes via C-H activation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium(ii)-catalyzed deoxygenation of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Using 4-tert-Butyl-N,N-dimethylaniline as an acid scavenger in synthesis
An Application Guide to 4-tert-Butyl-N,N-dimethylaniline: A Sterically Hindered, Non-Nucleophilic Acid Scavenger in Modern Synthesis
Introduction: The Need for Selective Basicity
In organic synthesis, the generation of acidic byproducts, such as hydrogen halides (e.g., HCl, HBr), is a common occurrence in numerous critical transformations, including acylations, silylations, and alkylations. These acids can catalyze undesired side reactions, degrade sensitive functional groups, or protonate the desired product, complicating purification. To mitigate these issues, an "acid scavenger"—a base added to the reaction mixture to neutralize the acid as it forms—is indispensable.
However, the choice of base is not trivial. Many common organic bases, such as triethylamine or pyridine, are not only basic but also nucleophilic. Their lone pair of electrons can attack electrophilic centers in the starting materials or products, leading to the formation of unwanted byproducts. This guide details the application of This compound , a specialized base designed to overcome this challenge. Its unique structure, featuring a bulky tert-butyl group, renders it a potent acid scavenger that is exceptionally non-nucleophilic, providing chemists with a tool for cleaner, more efficient, and higher-yielding reactions.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory.
| Property | Value | Reference |
| CAS Number | 2909-79-7 | [1] |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 250-253 °C | [1][3] |
| Density | 0.906 g/mL at 25 °C | [1][3] |
| pKa (Predicted) | 5.51 ± 0.12 | [1] |
| Refractive Index | n20/D 1.529 | [1][3] |
Mechanism of Action: A Tale of Steric Hindrance
The efficacy of this compound as a non-nucleophilic base stems directly from its molecular architecture.[4][5] The nitrogen atom's lone pair of electrons is the source of its basicity. In typical amine bases, this lone pair is sterically accessible and can function as both a base (accepting a proton) and a nucleophile (attacking an electrophilic atom like carbon).
In this compound, the situation is different. The large, sterically demanding tert-butyl group, positioned para to the dimethylamino group, along with the two N-methyl groups, creates a crowded environment around the nitrogen atom. This steric bulk acts as a shield, physically obstructing the nitrogen's lone pair from attacking larger electrophilic centers.[5][6] However, a small, unencumbered proton (H⁺) can still access the lone pair, allowing the molecule to function effectively as a base. This selective reactivity is the cornerstone of its utility.
Key Applications in Synthesis
This compound is particularly valuable in reactions that generate a strong acid byproduct and involve sensitive or sterically hindered substrates. Its moderate basicity (pKa ≈ 5.5) is sufficient to neutralize strong acids like HCl without causing base-catalyzed side reactions common with stronger amines like triethylamine or DBU.[1][5]
Common applications include:
-
Protection of Alcohols: In silylation reactions (e.g., using TBDMSCl, TESCl), it efficiently scavenges the HCl generated.
-
Ester and Amide Formations: When using acyl chlorides or sulfonyl chlorides, it neutralizes the acid byproduct, preventing N-protonation of the amine reactant or other acid-catalyzed degradation.
-
Polymerization Reactions: It has been employed as an amine initiator or accelerator in certain photopolymerization processes.[7]
-
Peptide Synthesis: While less common than DIPEA, it can serve as a non-nucleophilic base during coupling steps or for neutralizing the ammonium salt formed after deprotection.[8][9]
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound as the acid scavenger.
Reaction Scheme
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Primary Alcohol (Substrate) | - | (e.g., 1.0 g) | X | 1.0 |
| TBDMSCl | 150.72 | Y | 1.2X | 1.2 |
| This compound | 177.29 | Z | 1.5X | 1.5 |
| Dichloromethane (DCM) | - | 10 mL / mmol of substrate | - | - |
Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add this compound (1.5 eq) to the solution via syringe.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature. A white precipitate of protonated base hydrochloride may form.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x) to remove the base, water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Work-up and Purification Considerations
The protonated form of this compound is an ammonium salt, which is highly soluble in aqueous acidic solutions. The most effective way to remove the base and its salt from the reaction mixture is through an extractive work-up with a dilute acid, such as 1M HCl.[10] The protonated amine will partition into the aqueous layer, which can then be discarded. This step is critical for obtaining a clean product free of amine-related impurities. A subsequent wash with brine helps to remove residual water from the organic layer before drying.
Comparative Analysis with Other Bases
The choice of an acid scavenger depends on the specific requirements of the reaction, including the pKa of the acid being neutralized and the sensitivity of the substrates to nucleophilic attack.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| This compound | Aromatic Amine | ~5.5[1] | Moderately basic; highly sterically hindered; non-nucleophilic. Ideal for sensitive substrates. |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Stronger base; can be nucleophilic, leading to side products with reactive electrophiles. |
| Pyridine | Heterocyclic Amine | ~5.2 | Weakly basic; can act as a nucleophilic catalyst. |
| DIPEA (Hünig's Base) | Tertiary Amine | ~10.8[5] | Strong base; highly hindered and non-nucleophilic due to isopropyl groups.[11] |
| 2,6-Lutidine | Heterocyclic Amine | ~6.7 | More basic than pyridine; sterically hindered and non-nucleophilic. |
Conclusion
This compound serves as a highly effective, non-nucleophilic acid scavenger for a variety of synthetic transformations. Its defining characteristic—significant steric hindrance—allows it to selectively neutralize acidic byproducts without engaging in undesired nucleophilic side reactions. While its basicity is moderate compared to aliphatic amines like TEA or DIPEA, it is perfectly suited for scavenging strong acids such as HCl and HBr. By understanding its properties and applying the correct work-up procedures, researchers, scientists, and drug development professionals can leverage this reagent to achieve cleaner reactions, simpler purifications, and improved overall yields.
References
- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 2. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. benchchem.com [benchchem.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound 98 2909-79-7 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-tert-Butyl-N,N-dimethylaniline as a Co-catalyst in Photoredox Catalysis
Introduction: The Pivotal Role of Co-catalysts in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions. At the heart of this technology lies the ability of a photocatalyst—typically a transition metal complex or an organic dye—to absorb visible light and engage in single-electron transfer (SET) events with organic substrates, thereby generating highly reactive radical intermediates. To maintain the catalytic cycle and ensure efficient product formation, a co-catalyst is often essential. In many photoredox transformations, particularly those proceeding through a reductive quenching pathway, a sacrificial electron donor (SED) is employed to regenerate the ground state of the photocatalyst.
4-tert-Butyl-N,N-dimethylaniline (t-Bu-DMA) has garnered significant attention as a highly effective SED in a variety of photoredox reactions. Its unique combination of electronic and steric properties makes it an excellent choice for researchers seeking to optimize reaction efficiency and selectivity. This application note provides a comprehensive overview of t-Bu-DMA's function as a co-catalyst, including
Application Notes and Protocols for Reactions Involving 4-tert-Butyl-N,N-dimethylaniline
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of 4-tert-Butyl-N,N-dimethylaniline. This versatile arylamine serves as a critical building block in organic synthesis and a functional component in materials science. Its unique electronic and steric properties, conferred by the electron-donating dimethylamino and tert-butyl groups, make it an important model compound for mechanistic studies and a potent accelerator in polymerization reactions.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key applications, including its role in photopolymerization and oxidative C-H functionalization.
Section 1: Compound Profile and Safety Mandates
Introduction to this compound
This compound is a substituted arylamine whose reactivity is governed by the synergistic effects of its functional groups. The N,N-dimethylamino group is strongly electron-donating, which activates the aromatic ring for electrophilic substitution and makes the molecule susceptible to oxidation.[1] Concurrently, the para-tert-butyl group contributes further electron density via induction and hyperconjugation while also providing significant steric bulk.[1] This combination enhances its efficacy as a polymerization initiator and catalyst compared to its unsubstituted counterpart, N,N-dimethylaniline.[1] Its primary utility is found in applications requiring electron transfer steps, such as in photoredox catalysis and oxidative coupling reactions.[1]
Physicochemical & Safety Data
Proper handling and storage are paramount for ensuring experimental success and personnel safety. The following data has been consolidated from multiple safety and supply sources.
| Property | Value | Source(s) |
| CAS Number | 2909-79-7 | [2][3] |
| Molecular Formula | C₁₂H₁₉N | [2][4][5] |
| Molecular Weight | 177.29 g/mol | [2][4][5] |
| Appearance | Liquid | |
| Boiling Point | 250-253 °C (lit.) | [2][3] |
| Density | 0.906 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.529 (lit.) | [2][3] |
| Flash Point | 109 °C (228.2 °F) - closed cup |
Handling and Safety Precautions
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin irritation and serious eye irritation.[6] May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles with side-shields or a face shield, and a lab coat.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[8]
Section 2: Core Reactivity - The Single Electron Transfer (SET) Mechanism
The majority of reactions involving this compound are initiated by a Single Electron Transfer (SET) process.[1] Its high electron density makes it an excellent electron donor. Understanding this fundamental pathway is key to troubleshooting reactions and designing new synthetic routes.
The process generally involves:
-
Initial SET: The aniline donates an electron to an oxidant (e.g., a peroxide, a metal catalyst, or a photoexcited species), forming a radical cation.[1]
-
Intermediate Reactions: This highly reactive radical cation can undergo further transformations, most commonly deprotonation at the alpha-carbon of a methyl group.[1]
-
Second SET / Iminium Formation: A second oxidation step can occur, leading to the formation of a resonance-stabilized iminium ion.[1][9] This electrophilic iminium ion is then readily trapped by available nucleophiles in the reaction mixture to form new C-C or C-N bonds.[1][9]
Caption: Generalized Single Electron Transfer (SET) pathway.
Section 3: Application Protocol 1 - Accelerator for Hybrid Photopolymerization
This compound is an effective amine accelerator for free-radical/cationic hybrid photopolymerizations, particularly in dental resins and coatings.[10] It acts as an electron donor in a three-component initiation system.
Rationale: In this system, a photosensitizer (e.g., camphorquinone) absorbs light and enters an excited state. It then abstracts an electron from the amine (this compound) to form a radical cation. This process is made more efficient and irreversible by a diaryliodonium salt, which traps the electron to generate both free radicals (for acrylate polymerization) and cationic species (for epoxide polymerization).[10] The bulky tert-butyl group enhances solubility in monomer mixtures.
Materials and Equipment
| Reagents | Equipment |
| This compound | UV/Visible Curing Lamp (e.g., 470 nm) |
| Camphorquinone (Photosensitizer) | Magnetic Stirrer & Stir Bars |
| Diphenyliodonium hexafluorophosphate (Onium Salt) | Amber Glass Vials |
| Acrylate Monomer (e.g., Bis-GMA) | Micropipettes |
| Epoxide Monomer (e.g., CHO) | FTIR Spectrometer (for monitoring) |
Experimental Workflow Diagram
Caption: Workflow for a typical photopolymerization experiment.
Step-by-Step Protocol
-
Preparation of Initiator System: In an amber glass vial, dissolve camphorquinone (e.g., 0.5 mol%) and diphenyliodonium hexafluorophosphate (e.g., 1.0 mol%) in the chosen monomer blend (e.g., a 1:1 wt/wt mixture of acrylate and epoxide monomers) by stirring at room temperature.
-
Rationale: Amber vials are used to prevent premature polymerization from ambient light.
-
-
Addition of Accelerator: To the solution from Step 1, add this compound (e.g., 1.0 mol%) and continue stirring until the mixture is fully homogeneous.
-
Curing: Cast the formulated liquid resin into a silicone mold of defined dimensions. Place the mold under a curing lamp with a specified wavelength (typically ~470 nm for camphorquinone) and intensity for a set duration (e.g., 40-120 seconds).
-
Characterization:
-
Degree of Conversion: Monitor the disappearance of the monomer C=C peak (around 1637 cm⁻¹) using FTIR spectroscopy to calculate the degree of conversion.
-
Physical Properties: After curing, the solid polymer can be subjected to mechanical tests (e.g., hardness, flexural strength) as required.
-
Section 4: Application Protocol 2 - Oxidative C-H Functionalization
This compound serves as a versatile reagent in oxidative coupling reactions. A notable example is the potassium iodide-catalyzed one-pot dual functionalization of indoles, which achieves simultaneous C3-formylation and N-aminomethylation.
Rationale: In this reaction, this compound acts as the source for both the formyl and aminomethyl groups. The reaction proceeds through an oxidative C-N bond cleavage of one methyl group, which is subsequently transformed into a formylating agent, while the remaining fragment acts as an aminomethylating agent.[1] Potassium iodide serves as the catalyst, and an oxidant like tert-butyl peroxybenzoate is used to drive the reaction.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or sealed reaction vial |
| Indole (or substituted indole) | Magnetic Stirrer & Hotplate |
| Potassium Iodide (KI) | Inert Gas Line (Argon or Nitrogen) |
| tert-Butyl peroxybenzoate (TBPB) | Syringes |
| Solvent (e.g., Dichloroethane) | Chromatography column for purification |
Reaction Mechanism Visualization
Caption: Key steps in the dual functionalization of indole.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add indole (1.0 mmol), this compound (2.0 mmol), and potassium iodide (0.2 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Rationale: This removes oxygen and moisture, which can interfere with the oxidative reaction and catalyst.
-
-
Solvent and Reagent Addition: Add anhydrous dichloroethane (5 mL) via syringe, followed by the dropwise addition of tert-butyl peroxybenzoate (3.0 mmol) over 5 minutes.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate (to quench excess oxidant), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired 1-((4-(tert-butyl)phenyl)(methyl)aminomethyl)-1H-indole-3-carbaldehyde.[1]
Section 5: Analytical Methodologies
Routine analysis is critical for confirming purity, monitoring reaction progress, and characterizing final products.
Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and monitoring its consumption in a reaction. The following is a general-purpose reverse-phase method.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[11]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier.[11] For example, 70:30 (v/v) Acetonitrile:Water + 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the starting material in the mobile phase before injection.
References
- 1. This compound | 2909-79-7 | Benchchem [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 4. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemical-label.com [chemical-label.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: 4-tert-Butyl-N,N-dimethylaniline as a Superior Electron Donor for High-Performance Charge-Transfer Complexes
Introduction
Charge-transfer (CT) complexes are a fascinating class of molecular assemblies formed through the association of an electron donor and an electron acceptor molecule.[1] The resulting electronic and optical properties of these complexes are distinct from their constituent components, leading to a wide range of applications in fields such as organic electronics, nonlinear optics, and sensor technology.[2][3] The performance of these materials is critically dependent on the strength of the electron donor and acceptor.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-tert-Butyl-N,N-dimethylaniline (tB-DMA) as a potent electron donor in the formation of charge-transfer complexes. The strategic incorporation of a bulky tert-butyl group and two electron-donating methyl groups on the aniline nitrogen significantly enhances its electron-donating capabilities.[4] This guide will delve into the theoretical underpinnings of CT complex formation, provide detailed experimental protocols for their synthesis and characterization, and discuss the interpretation of the resulting data.
Theoretical Framework of Charge-Transfer Complexes
The formation of a charge-transfer complex is governed by the interaction between the highest occupied molecular orbital (HOMO) of the electron donor and the lowest unoccupied molecular orbital (LUMO) of the electron acceptor. In the ground state, the donor (D) and acceptor (A) are held together by weak forces. Upon absorption of light energy, an electron is promoted from the HOMO of the donor to the LUMO of the acceptor, resulting in an excited state with a significant degree of charge transfer (D⁺-A⁻). This transition gives rise to a characteristic charge-transfer band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules.[5]
The energy of the charge-transfer transition (E_CT) is directly related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A), as described by the Mulliken equation:
E_CT = I_D - E_A - W
where W represents the dissociation energy of the excited CT complex. A lower ionization potential of the donor and a higher electron affinity of the acceptor lead to a lower energy charge-transfer transition.
Figure 1: HOMO-LUMO interaction in CT complex formation.
Key Properties of this compound (tB-DMA)
The exceptional performance of tB-DMA as an electron donor stems from its unique molecular structure. The N,N-dimethylamino group is a strong electron-donating group that increases the energy of the HOMO. The para-substituted tert-butyl group, an electron-releasing alkyl group, further enhances this effect through hyperconjugation and inductive effects. This results in a significantly low ionization potential, making it readily willing to donate an electron.
| Property | Value | Reference |
| CAS Number | 2909-79-7 | [6][7] |
| Molecular Formula | C₁₂H₁₉N | [6][7] |
| Molecular Weight | 177.29 g/mol | [6][7] |
| Appearance | Liquid | |
| Boiling Point | 250-253 °C | [6] |
| Density | 0.906 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.529 | [6] |
Table 1: Physical and chemical properties of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of charge-transfer complexes using tB-DMA as the electron donor.
Protocol 1: Synthesis of a tB-DMA Charge-Transfer Complex with Tetracyanoethylene (TCNE)
This protocol describes the synthesis of a well-known charge-transfer complex between tB-DMA and TCNE in a suitable solvent. The reaction is typically rapid and results in a distinct color change, indicating the formation of the complex.[8]
Materials and Reagents:
-
This compound (tB-DMA), 98% or higher purity
-
Tetracyanoethylene (TCNE), 98% or higher purity[9]
-
Spectroscopic grade dichloromethane (DCM) or chloroform
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of tB-DMA in DCM (e.g., 0.1 M).
-
Prepare a stock solution of TCNE in DCM (e.g., 0.01 M). Note: TCNE solutions can be light-sensitive, so it is advisable to prepare them fresh and store them in the dark.
-
-
Complex Formation:
-
In a series of volumetric flasks, add a fixed concentration of the TCNE solution.
-
To each flask, add varying concentrations of the tB-DMA solution. The concentration of the donor (tB-DMA) should be in large excess compared to the acceptor (TCNE) to ensure the formation of a 1:1 complex.
-
Dilute each solution to the final volume with DCM and mix thoroughly.
-
-
Equilibration:
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient amount of time (typically 15-30 minutes) to ensure the complex formation reaction has reached equilibrium.
-
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively non-polar and effectively solvates both the donor and acceptor without strongly interacting with them, which could interfere with the charge-transfer interaction.[8]
-
Concentration: A high excess of the donor is used to simplify the determination of the formation constant using the Benesi-Hildebrand method, which assumes that the concentration of the donor is essentially constant.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic single crystals of charge-transfer complexes: model systems for the study of donor/acceptor interactions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracyanoethylene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating N-Dealkylation Mechanisms of Tertiary Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: December 31, 2025
Abstract
This comprehensive guide provides an in-depth exploration of the mechanisms governing the N-dealkylation of tertiary anilines, a critical reaction in drug metabolism and synthetic organic chemistry. We delve into the primary enzymatic and chemical pathways, offering detailed theoretical frameworks alongside validated, step-by-step laboratory protocols. This document is designed to equip researchers with the necessary tools to design, execute, and interpret experiments aimed at elucidating N-dealkylation mechanisms, ultimately facilitating more robust drug candidate selection and synthetic strategy development.
Introduction: The Significance of N-Dealkylation
The cleavage of a carbon-nitrogen bond to remove an alkyl group from a tertiary amine, known as N-dealkylation, is a fundamental biochemical and chemical transformation. In the realm of pharmacology, this process, often mediated by cytochrome P450 (CYP) enzymes, is a major metabolic pathway for a vast array of xenobiotics, including many pharmaceutical agents.[1][2] The metabolic fate of a drug candidate can be profoundly influenced by N-dealkylation, leading to the formation of metabolites with altered pharmacological activity, toxicity, or clearance profiles.[2][3] For instance, the N-demethylation of the antidepressant fluoxetine produces norfluoxetine, an active metabolite that contributes significantly to the drug's therapeutic effect.[4] Conversely, N-dealkylation can also lead to the inactivation of a drug.[1]
Beyond its role in drug metabolism, N-dealkylation is a valuable tool in synthetic organic chemistry, enabling the modification of complex molecules and the synthesis of secondary amines from their tertiary amine precursors.[5][6] A thorough understanding of the underlying mechanisms is therefore paramount for predicting metabolic pathways, designing drugs with optimal pharmacokinetic properties, and developing efficient synthetic routes.
This guide will focus on the two predominant mechanistic avenues for N-dealkylation of tertiary anilines: enzymatic catalysis, primarily by cytochrome P450s, and chemical methodologies.
Enzymatic N-Dealkylation: The Cytochrome P450 Superfamily
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases are the primary enzymes responsible for the oxidative metabolism of most drugs.[7][8][9] N-dealkylation is a common reaction catalyzed by these enzymes, particularly isoforms such as CYP3A4 and CYP2D6.[10] The precise mechanism of CYP-mediated N-dealkylation has been a subject of considerable debate, with two major pathways proposed: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[11]
Mechanistic Dichotomy: Single Electron Transfer (SET) vs. Hydrogen Atom Transfer (HAT)
The central question in CYP-mediated N-dealkylation revolves around the initial step of the reaction.
-
Single Electron Transfer (SET): This mechanism posits that the reaction is initiated by the transfer of a single electron from the nitrogen atom of the tertiary aniline to the highly reactive iron-oxo species (Compound I) of the CYP enzyme. This forms a nitrogen-centered radical cation (aminium radical). Subsequent deprotonation of an adjacent carbon atom (α-carbon) generates a carbon-centered radical, which then recombines with the hydroxyl group on the iron center to form a carbinolamine intermediate. This unstable intermediate then spontaneously decomposes to the secondary aniline and an aldehyde or ketone.[12][13]
-
Hydrogen Atom Transfer (HAT): In this pathway, the reaction begins with the abstraction of a hydrogen atom from the α-carbon of an alkyl group by the iron-oxo species. This directly forms a carbon-centered radical and the hydroxylated iron center. These then recombine to form the carbinolamine intermediate, which subsequently breaks down as in the SET pathway.[11][14]
The prevailing evidence suggests that both mechanisms may be operative, with the preferred pathway being dependent on the specific substrate and CYP isozyme involved.[15]
Visualizing the Mechanisms
Figure 1: Competing SET and HAT pathways for CYP-mediated N-dealkylation.
Protocol: In Vitro N-Dealkylation Assay Using Human Liver Microsomes
This protocol provides a framework for assessing the N-dealkylation of a test compound using a pool of human liver microsomes (HLMs), which contain a mixture of CYP enzymes.[2][16]
2.3.1. Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs) (stored at -80°C)
-
Test Compound (tertiary aniline)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution
-
Positive Control Substrate (e.g., testosterone for CYP3A4)
-
Negative Control (heat-inactivated microsomes)
-
Quenching Solution (e.g., ice-cold acetonitrile or methanol)
-
Internal Standard (for analytical quantification)
2.3.2. Experimental Workflow
References
- 1. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oyc.co.jp [oyc.co.jp]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 11. Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-tert-Butyl-N,N-dimethylaniline
Welcome to the Technical Support Center for the synthesis and optimization of 4-tert-Butyl-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Introduction to this compound
This compound is a sterically hindered tertiary amine with significant applications in organic synthesis. Its bulky tert-butyl group and the dimethylamino moiety impart unique electronic and steric properties, making it a useful building block and intermediate in the development of pharmaceuticals and advanced materials. The successful synthesis of this compound with high purity and yield requires careful control of reaction conditions. This guide will focus on the most common and effective method for its preparation: the Eschweiler-Clarke reaction.
Core Synthesis Workflow: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust method for the N,N-dimethylation of primary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it inherently avoids the common pitfall of over-alkylation to form quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion intermediate.[1][2]
The reaction proceeds through a two-step methylation process:
-
Iminium Ion Formation: The primary amine (4-tert-butylaniline) first reacts with formaldehyde to form an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated intermediate. This process repeats to yield the final N,N-dimethylated product.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Eschweiler-Clarke reaction.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Heating: The reaction is typically performed at or near boiling to drive the dehydration and hydride transfer steps.[1] 2. Degraded Reagents: Old formaldehyde (polymerized to paraformaldehyde) or formic acid can have reduced reactivity. | 1. Increase Temperature: Ensure the reaction mixture is heated to reflux (typically 90-100 °C) for a sufficient duration (e.g., 6-12 hours). Monitor the reaction progress by TLC or GC-MS. 2. Use Fresh Reagents: Always use fresh, high-quality formaldehyde and formic acid. |
| Presence of a Significant Amount of N-methyl-4-tert-butylaniline (Incomplete Reaction) | 1. Insufficient Reagents: Inadequate amounts of formaldehyde or formic acid will lead to incomplete methylation. 2. Short Reaction Time: The second methylation step can be slower due to increased steric hindrance. | 1. Adjust Stoichiometry: Use a slight excess of both formaldehyde and formic acid (e.g., 2.5-3.0 equivalents of each) to drive the reaction to completion. 2. Increase Reaction Time: Extend the reflux period to 12-18 hours and monitor for the disappearance of the N-methyl intermediate. |
| Formation of N-formyl-4-tert-butylaniline Byproduct | 1. Reaction with Formic Acid: Under certain conditions, particularly if the reaction is not sufficiently heated, the amine can react with formic acid to form an N-formyl amide byproduct. This is a known side reaction in Leuckart-Wallach reactions, which are related to the Eschweiler-Clarke reaction.[3] | 1. Maintain Reflux Temperature: Ensure the reaction is maintained at a vigorous reflux to favor the reductive pathway over formylation. The decomposition of formic acid to provide the hydride is temperature-dependent. |
| Product is a Dark Oil or Tar | 1. Overheating: Excessive temperatures can lead to polymerization and decomposition of the aniline and/or reagents. 2. Presence of Impurities: Impurities in the starting material can lead to side reactions and discoloration. | 1. Control Temperature: Use a temperature-controlled heating mantle and monitor the reaction temperature. Do not exceed the boiling point of the reaction mixture. 2. Purify Starting Material: If the 4-tert-butylaniline is of low purity, consider distillation or recrystallization before use. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The basic nature of the product can lead to emulsions during aqueous extraction. 2. Co-elution of Impurities: The product and the N-methyl intermediate may have similar polarities, making chromatographic separation challenging. | 1. Use Brine: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). Alumina can also be an effective stationary phase for purifying amines.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the Eschweiler-Clarke reaction preferred over using methyl iodide for the synthesis of this compound?
While methyl iodide can be used for N-methylation, it often leads to over-alkylation, forming a quaternary ammonium salt. This is because the N-methylated and N,N-dimethylated products are often more nucleophilic than the starting aniline. The Eschweiler-Clarke reaction mechanism inherently prevents the formation of this quaternary salt, stopping at the tertiary amine stage, which is a significant advantage for achieving a clean product.[1][2]
Q2: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
Yes, paraformaldehyde can be used as a source of formaldehyde. It will depolymerize in the hot, acidic reaction medium. This can be advantageous as it avoids introducing additional water into the reaction.
Q3: My reaction has stalled with the N-methyl intermediate still present. Can I add more reagents?
Yes, if the reaction has stalled, you can cool the mixture slightly and carefully add more formaldehyde and formic acid. Then, resume heating to reflux. It is crucial to monitor the reaction to determine the optimal point of completion.
Q4: What is the best way to monitor the reaction progress?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a non-polar eluent system like 10-20% ethyl acetate in hexanes. The starting material (4-tert-butylaniline) will be more polar (lower Rf) than the N-methyl intermediate, which in turn will be slightly more polar than the final N,N-dimethyl product (highest Rf). Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.[5]
Q5: Are there any greener alternatives to the Eschweiler-Clarke reaction?
Yes, catalytic N-methylation using methanol as a "green" methylating agent is a promising alternative.[6][7][8] These reactions, often catalyzed by transition metals like platinum or ruthenium, proceed via a "hydrogen-borrowing" mechanism where methanol is transiently dehydrogenated to formaldehyde.[6][9] While these methods are more atom-economical, they may require specialized catalysts and optimization for the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a robust starting point for the synthesis.
Materials:
-
4-tert-butylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-tert-butylaniline (1.0 eq).
-
Reagent Addition: Add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction is typically complete in 6-12 hours. Monitor the reaction by TLC.
-
Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice. Slowly add NaOH solution to basify the mixture to a pH > 10. This will neutralize the excess formic acid and deprotonate the amine product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).[4] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.
Protocol 2: Characterization
-
¹H NMR: The proton NMR spectrum of 4-tert-butylaniline shows characteristic signals for the aromatic protons, the NH₂ protons, and the large singlet for the tert-butyl group.[10] The product, this compound, will show a new singlet around 2.9 ppm integrating to 6 protons (the two N-methyl groups) and the disappearance of the NH₂ signal.
-
¹³C NMR: The carbon NMR will confirm the presence of the N-methyl carbons (around 40 ppm) and the characteristic aromatic and tert-butyl carbon signals.
-
GC-MS: This technique is excellent for confirming the mass of the product (m/z = 177.29) and assessing its purity by identifying any minor impurities.[11]
Visualizations
Logical Flow of Troubleshooting
Caption: A flowchart for troubleshooting low product yield.
Reaction Parameter Optimization Workflow
Caption: A systematic workflow for optimizing reaction parameters.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. shokubai.org [shokubai.org]
- 7. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Side products in 4-tert-Butyl-N,N-dimethylaniline mediated reactions
Welcome to the technical support center for 4-tert-Butyl-N,N-dimethylaniline (t-BuDMA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile hindered amine base in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate side reactions and optimize your experimental outcomes.
Introduction: The Role of this compound in Synthesis
This compound is a sterically hindered tertiary amine commonly employed as a non-nucleophilic base or "proton sponge" in a variety of organic reactions. Its primary function is to scavenge acidic byproducts, such as HCl or triflic acid, generated during reactions like silylations, acylations, and phosphorylations. The bulky tert-butyl group at the para-position, combined with the two N-methyl groups, sterically shields the nitrogen's lone pair, significantly reducing its nucleophilicity while maintaining its basicity. This characteristic is crucial for preventing the base from competing with the desired nucleophile and forming unwanted side products.[1][2]
The electronic properties of t-BuDMA also play a significant role; the N,N-dimethylamino group is a powerful electron-donating group, which increases the electron density on the aromatic ring and the nitrogen atom.[1] This makes the nitrogen a reasonably strong base, while also activating the aromatic ring towards electrophilic attack, a key consideration in troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a more common base like triethylamine (TEA) or pyridine?
A1: The primary advantage of t-BuDMA is its steric hindrance. While TEA and pyridine are effective acid scavengers, they are also nucleophilic and can compete with your substrate, leading to side products such as N-acylation or N-silylation of the base itself. The bulky groups on t-BuDMA prevent it from readily participating in such nucleophilic reactions, ensuring that it acts almost exclusively as a proton acceptor. This leads to cleaner reaction profiles and higher yields of the desired product, especially when working with sensitive substrates or highly reactive electrophiles.
Q2: What are the typical applications of this compound?
A2: It is widely used in reactions that generate strong acids. Common applications include:
-
Silylations: Protecting alcohols with silyl chlorides (e.g., TBDMSCl, TIPSCl).
-
Acylations and Esterifications: Formation of esters and amides using acyl chlorides or anhydrides.
-
Phosphorylations: Key reactions in oligonucleotide synthesis.
-
Polymerization Reactions: It can act as an efficient polymerization accelerator or co-initiator in certain systems.[3][4]
Q3: My reaction is incomplete. Is it possible that this compound is not a strong enough base?
A3: Yes, this is a possibility. While effective for scavenging strong acids like HCl, its basicity may be insufficient to deprotonate very weak acids (e.g., some secondary alcohols or hindered substrates). The pKa of the conjugate acid of t-BuDMA is a critical parameter. If your reaction requires a stronger base to facilitate deprotonation, you may need to consider alternatives.
| Base | pKa of Conjugate Acid (approx. in MeCN) | Key Feature |
| Pyridine | 12.5 | Aromatic, weakly nucleophilic |
| Triethylamine (TEA) | 18.5 | Common, moderately hindered |
| This compound | ~19-20 (Estimated) | Sterically hindered, non-nucleophilic |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.3 | Very strong, non-nucleophilic amidine base |
| Proton Sponge® | 18.6 (in water) | Very strong, sterically hindered |
| Data sourced from various sources including Sigma-Aldrich. |
Troubleshooting Guide: Diagnosing and Solving Side Reactions
Undesired side products are a common challenge in organic synthesis. This section provides a structured approach to identifying and mitigating issues encountered when using t-BuDMA.
Problem 1: Low yield of desired product with formation of new, more polar aromatic byproducts.
-
Potential Cause: Electrophilic Aromatic Substitution on t-BuDMA. The N,N-dimethylamino group is a potent activating group, making the aromatic ring of t-BuDMA itself susceptible to attack by highly reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or carbocations). Since the para-position is blocked by the tert-butyl group, substitution occurs at the ortho-positions (relative to the amino group).[1] This side reaction consumes your electrophile and complicates purification.
-
Diagnostic Clues:
-
Appearance of new, complex aromatic signals in ¹H NMR.
-
Mass spectrometry data showing a mass corresponding to (t-BuDMA + Electrophile - H).
-
-
Mitigation Strategies:
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) can decrease the rate of the undesired electrophilic substitution more than the desired reaction.
-
Control the Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents).
-
Reverse Addition: Add the electrophile slowly to a pre-cooled solution of your substrate and t-BuDMA. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic substrate over the less reactive t-BuDMA ring.
-
Problem 2: Formation of an unexpected side product containing a secondary amine.
-
Potential Cause: Oxidative N-Demethylation. Under certain conditions, particularly in the presence of oxidants or specific metal catalysts, N,N-dimethylanilines can undergo oxidative N-demethylation to form N-methylaniline derivatives.[5][6][7][8] This process often involves a single-electron transfer (SET) mechanism to form a radical cation, which can then lose a methyl group.[1][9] While less common in standard acylation or silylation reactions, it can be a concern if peroxides, certain metal salts, or aerobic conditions are involved.
-
Diagnostic Clues:
-
Mass spectrometry data showing a mass corresponding to (t-BuDMA - CH₂).
-
Appearance of an N-H signal in the ¹H NMR or a characteristic N-H stretch in the IR spectrum of the isolated byproduct.
-
-
Mitigation Strategies:
-
Ensure an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation by atmospheric oxygen.
-
Use High-Purity Reagents: Avoid aged reagents or solvents that may contain peroxide impurities.
-
Re-evaluate Catalysts: If your reaction uses a metal catalyst, consider if it could be promoting an oxidative pathway.
-
Problem 3: Difficult purification and removal of the base/salt.
-
Potential Cause: Salt Formation and Solubility. The reaction of t-BuDMA with the generated acid produces 4-tert-butyl-N,N-dimethylanilinium salt. This salt can sometimes be soluble in the organic extraction solvent or form emulsions, making workup challenging.
-
Mitigation Strategies:
-
Aqueous Acid Wash: Perform a workup using a dilute aqueous acid wash (e.g., 1M HCl or 5% citric acid). This will protonate any remaining free t-BuDMA and ensure both the base and its salt are partitioned into the aqueous layer.
-
Filtration Prior to Workup: If the anilinium salt precipitates from the reaction mixture (common in non-polar solvents like dichloromethane or hexanes), it can often be removed by simple filtration before proceeding with the aqueous workup.
-
Silica Gel Chromatography: t-BuDMA is relatively non-polar and can be separated from more polar products by standard column chromatography. The corresponding salt will remain at the baseline.
-
Mechanistic Insights & Visual Guides
Understanding the potential reaction pathways is key to effective troubleshooting.
Workflow for a t-BuDMA-Mediated Reaction
The following diagram illustrates a typical experimental workflow, highlighting critical control points.
Caption: A generalized workflow for reactions using t-BuDMA as an acid scavenger.
Mechanism: Unwanted Electrophilic Aromatic Substitution
This diagram shows how a reactive electrophile (E⁺) can attack the electron-rich ring of t-BuDMA, leading to a common side product.
Caption: Mechanism of side product formation via electrophilic attack on t-BuDMA.
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
This protocol provides a robust starting point for protecting a primary alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl) and t-BuDMA.
Materials:
-
Primary alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
TBDMSCl (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Addition of Base: Add this compound (1.2 eq) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Electrophile: Add TBDMSCl (1.1 eq) portion-wise over 5 minutes. Causality Note: Slow addition prevents a rapid exotherm and minimizes potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x). Self-Validation: The acid wash removes the base and its salt, while the bicarbonate wash removes any residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure silyl ether.
Protocol 2: Workup for Removing t-BuDMA and its Salt
This procedure is specifically designed for reactions where the t-BuDMA·HCl salt poses a purification challenge.
-
Concentration: After the reaction is deemed complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the volatile solvent.
-
Trituration/Filtration: Add a minimally polar solvent in which the product is soluble but the salt is not (e.g., diethyl ether or a hexane/ether mixture). Stir vigorously for 15 minutes. The t-BuDMA·HCl salt should precipitate as a white solid.
-
Filter: Filter the mixture through a pad of Celite®, washing the solid cake with a small amount of the cold trituration solvent.
-
Combine and Wash: Combine the filtrates and proceed with the standard aqueous acid wash as described in Protocol 1 (Step 6) to remove any remaining soluble base.
-
Isolate Product: Dry the organic layer, concentrate, and purify as required. This two-step removal process is highly effective for achieving a clean separation before chromatography.
References
- 1. This compound | 2909-79-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Synthesized with 4-tert-Butyl-N,N-dimethylaniline
Welcome to the technical support center for the purification of reaction products synthesized using 4-tert-Butyl-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges.
Introduction: Navigating the Purification Landscape
This compound is a versatile tertiary amine used in a variety of organic syntheses, including as a precursor for dyes and as a polymerization accelerator.[1] However, the basicity and reactivity of this starting material can introduce specific challenges during product purification. Common issues include the removal of unreacted starting material, separation from structurally similar byproducts, and elimination of colored impurities arising from oxidation. This guide provides a systematic approach to troubleshooting these problems, ensuring you can achieve the desired purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: When using this compound, you can anticipate several types of impurities:
-
Unreacted Starting Material: Residual this compound.
-
Isomeric Byproducts: Depending on the reaction conditions, electrophilic substitution could occur at the ortho position to the dimethylamino group, although the para-tert-butyl group provides significant steric hindrance.
-
Oxidation Products: Anilines are susceptible to oxidation, which can result in highly colored impurities.[2] This is often exacerbated by exposure to air and light.
-
Side-Reaction Products: These will be specific to your reaction but may include products from reactions with the solvent or other reagents.
Q2: What are the key physical properties of this compound that I should consider during purification?
A2: Understanding the physical properties of your starting material is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Weight | 177.29 g/mol | |
| Boiling Point | 250-253 °C | |
| Density | 0.906 g/mL at 25 °C | |
| Form | Liquid | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone.[3][4] |
Q3: What is the first purification step I should consider to remove unreacted this compound?
A3: An acidic wash (acid-base extraction) is the most common and effective initial step to remove unreacted tertiary amines like this compound.[5][6] The basic nitrogen atom is protonated by the acid, forming a water-soluble salt that can be extracted into the aqueous phase.[7] This is highly effective, provided your desired product is not basic and is stable to acidic conditions.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: My crude product is contaminated with a significant amount of unreacted this compound.
Possible Cause: Incomplete reaction or use of excess starting material. The basic nature of the aniline derivative makes it adhere to silica gel during chromatography, leading to poor separation.
Solution: Acid-Base Extraction
This technique exploits the basicity of the amine to separate it from neutral or acidic products.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl).[6] The number of washes depends on the amount of residual aniline. Typically, 2-3 washes are sufficient.
-
Phase Separation: After each wash, allow the layers to separate and drain the aqueous layer containing the protonated aniline salt.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Problem 2: My product and the starting aniline have very similar polarities, making separation by standard chromatography difficult.
Possible Cause: The structural similarity between your product and the starting material results in similar retention factors (Rf) on a standard silica gel column. The basicity of the aniline can also cause streaking and poor peak shape.[8]
Solution 1: Modified Column Chromatography
To improve the separation of basic compounds on silica gel, you can modify the mobile phase or use a different stationary phase.
Experimental Protocol: Column Chromatography with a Competing Amine
-
Solvent System Selection: Develop a suitable solvent system using thin-layer chromatography (TLC). A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[8][9] This will neutralize the acidic silanol groups on the silica surface, reducing the tailing of your basic compounds and improving separation.
-
Column Packing and Elution: Pack the column with silica gel slurried in the modified mobile phase. Load your sample and elute with the same solvent system, collecting fractions and analyzing them by TLC.
Solution 2: Amine-Functionalized Silica Gel
For particularly challenging separations, using an amine-functionalized stationary phase can provide excellent results.[8][10]
Workflow for Choosing a Purification Strategy
Caption: Decision tree for selecting a purification method.
Problem 3: My final product has a persistent yellow or brown color.
Possible Cause: The presence of oxidized aniline species, which are often highly colored.[2]
Solution 1: Activated Charcoal Treatment during Recrystallization
If your product is a solid, recrystallization with an activated charcoal treatment can effectively remove colored impurities.
Experimental Protocol: Recrystallization with Activated Charcoal
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your product is soluble at high temperatures and insoluble at low temperatures.
-
Dissolution: Dissolve the crude, colored product in the minimum amount of hot solvent.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution and swirl. Be cautious as the solution may bump.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Solution 2: Distillation
If your product is a thermally stable liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an effective purification method.[11][12][13]
References
- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Stability issues of 4-tert-Butyl-N,N-dimethylaniline in solution
Introduction
Welcome to the technical support guide for 4-tert-Butyl-N,N-dimethylaniline (TBDMA). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile tertiary amine in their work. TBDMA is widely employed as a polymerization accelerator and as an amine initiator in photopolymerizations.[1][2][3] Its efficacy is rooted in its unique electronic structure; however, this same structure makes it susceptible to degradation, leading to stability issues in solution that can compromise experimental outcomes.
This guide provides an in-depth analysis of the root causes of TBDMA instability, offers practical troubleshooting advice in a direct question-and-answer format, and details protocols to mitigate degradation and ensure the integrity of your experiments.
Core Stability Issues: The Chemistry of Degradation
The instability of this compound in solution primarily stems from its susceptibility to oxidation. The molecule's structure, featuring two strong electron-donating groups (the dimethylamino and tert-butyl groups) on the phenyl ring, creates an electron-rich aromatic system.[4] This high electron density makes the molecule an excellent electron donor, but also renders it prone to losing an electron to oxidants, including atmospheric oxygen.
The degradation cascade is often initiated by a Single Electron Transfer (SET) from the TBDMA molecule to an oxidant, forming a radical cation.[4][5] This highly reactive intermediate can then undergo several subsequent reactions, including deprotonation, to form iminium ions and other radical species.[4][5][6] These intermediates can react further with other TBDMA molecules or solvent components, leading to a complex mixture of degradation products, some of which are highly colored and are responsible for the common observation of solution discoloration.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow or brown over time?
This is the most common indicator of degradation. The yellow or brown coloration is caused by the formation of oxidized and coupled products. The initial oxidation forms intermediates that can polymerize or react to form complex, conjugated molecules.[7] These larger molecules absorb visible light, appearing colored. The process is often a form of autoxidation, meaning it occurs spontaneously in the presence of atmospheric oxygen.
Q2: What are the primary factors that accelerate the degradation of TBDMA solutions?
Several environmental factors can significantly accelerate the decomposition of TBDMA:
-
Oxygen: Exposure to air is a primary driver of oxidation.[5][8]
-
Light: UV and even visible light can provide the energy to initiate and promote photo-oxidation reactions.[9]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[10][11] Storing solutions at elevated temperatures will shorten their shelf-life.
-
Presence of Metal Ions: Transition metals, even at trace levels (e.g., from glassware or reagents), can act as catalysts, significantly speeding up the oxidation process.[5]
-
Acidic Conditions: While TBDMA is a base, strong acids can promote certain degradation pathways.[6][12] It is crucial to be aware of the pH of your solution.
Q3: How does the choice of solvent impact the stability of TBDMA?
The solvent plays a critical role. While TBDMA is soluble in many organic solvents, the choice can influence its stability:
-
Protic vs. Aprotic: Protic solvents can potentially participate in degradation pathways by stabilizing charged intermediates.
-
Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other impurities can act as potent oxidants. Always use high-purity, fresh, or properly stored solvents.
-
Dissolved Oxygen: The concentration of dissolved oxygen varies between solvents. This dissolved oxygen is a key reactant in the autoxidation process.
Q4: What are the recommended storage conditions for TBDMA solutions to maximize shelf life?
To minimize degradation, solutions of TBDMA should be stored with the following precautions:
-
Atmosphere: Displace oxygen by blanketing the solution with an inert gas like argon or nitrogen before sealing the container.
-
Temperature: Store solutions in a cool, dark place. Refrigeration (2-8 °C) is often recommended for long-term storage, but ensure the solvent and concentration chosen will not cause the TBDMA to freeze or precipitate.
-
Light: Always use amber glass bottles or containers wrapped in aluminum foil to protect the solution from light.[12]
-
Container: Use clean, high-quality glass containers with tight-fitting seals to prevent air ingress and contamination.[13]
Q5: How can I determine if my TBDMA solution has degraded to a point where it is no longer usable?
Visual inspection is the first step; any significant discoloration is a sign of degradation. For quantitative assessment, analytical techniques are necessary:
-
Chromatography (HPLC/GC): This is the most reliable method. A chromatogram of a degraded sample will show a decrease in the area of the main TBDMA peak and the appearance of new peaks corresponding to impurities.[14]
-
UV-Vis Spectroscopy: While less specific, an increase in absorbance in the visible region can indicate the formation of colored degradation products.
For most applications, particularly in polymerization where TBDMA acts as a catalyst or initiator, its purity is critical. If significant degradation (e.g., >5% impurity by HPLC) is detected, it is highly recommended to prepare a fresh solution.
Troubleshooting Guide
Problem 1: Freshly prepared TBDMA solution discolors within hours or a few days.
| Potential Cause | Troubleshooting Action & Rationale |
| High Dissolved Oxygen in Solvent | The solvent may be saturated with air. Action: Degas the solvent before dissolving the TBDMA. This is the most effective way to remove the primary oxidant. (See Protocol 1). |
| Contaminated or Low-Purity Solvent | The solvent may contain oxidizing impurities like peroxides. Action: Use a fresh bottle of high-purity, anhydrous solvent. Test aged ether solvents for peroxides before use. |
| Light Exposure | The solution was prepared or stored under direct laboratory lighting. Action: Prepare the solution in an amber flask or a flask wrapped in foil. Immediately transfer to a light-protected storage vessel. |
| Trace Metal Contamination | Glassware may have trace metal residues that catalyze oxidation. Action: Use acid-washed glassware or new glassware dedicated to preparing amine solutions. |
Problem 2: Inconsistent results or lower-than-expected reaction rates in polymerization experiments.
| Potential Cause | Troubleshooting Action & Rationale |
| Degraded TBDMA Stock Solution | The effective concentration of active TBDMA is lower than calculated due to degradation. Action: Analyze the purity of the TBDMA solution using HPLC or GC (See Protocol 2). Prepare a fresh solution from pure, solid TBDMA if degradation is confirmed. |
| Formation of Inhibitory Byproducts | Degradation products may interfere with or inhibit the desired chemical reaction. Action: Discard the old solution. Prepare a fresh solution using degassed, high-purity solvent and store it under an inert atmosphere. |
Visualizing the Degradation Process
Key Oxidation Pathway
The diagram below illustrates a simplified, yet mechanistically crucial, pathway for the oxidative degradation of TBDMA, starting with the formation of a radical cation.
Caption: Simplified oxidative degradation pathway of TBDMA.
Troubleshooting Workflow
When encountering stability issues, follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for TBDMA solution instability.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized TBDMA Solution
This protocol minimizes exposure to oxygen, a primary cause of degradation.
-
Select Materials: Choose a high-purity solvent (e.g., HPLC grade acetonitrile or toluene) and solid this compound of ≥98% purity. Use a clean, dry amber glass bottle with a PTFE-lined screw cap.
-
Degas Solvent: Place the required volume of solvent into a flask. Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent via a long needle or cannula for 15-30 minutes. This process, known as sparging, displaces dissolved oxygen.
-
Prepare Solution: Under a positive pressure of inert gas, quickly weigh and add the solid TBDMA to the degassed solvent. Swirl or stir gently until fully dissolved.
-
Storage: Immediately blanket the headspace of the storage bottle with the inert gas for ~1 minute.
-
Seal and Label: Tightly seal the bottle. Label with the compound name, concentration, solvent, preparation date, and a note indicating it is stored under an inert atmosphere.
-
Store Properly: Place the sealed bottle in a cool, dark location, such as a refrigerator designated for chemical storage (2-8 °C).
Protocol 2: General Method for Purity Assessment by HPLC
This provides a starting point for developing a quality control method. Method optimization will be required for your specific instrument and column.
-
System: HPLC with UV detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need adjustment.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of fresh, solid TBDMA at a known concentration.
-
Dilute a sample of the TBDMA solution being tested to the same approximate concentration.
-
Inject the standard and the sample.
-
Compare the chromatograms. The retention time of the main peak should match the standard. The appearance of significant pre- or post-peaks in the sample indicates the presence of degradation products. Purity can be estimated by the area percent of the main TBDMA peak.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous grade (e.g., HPLC grade). Degas before use. | Minimizes reactive impurities and dissolved oxygen. |
| Temperature | Cool (2-8 °C recommended for long-term). | Reduces the kinetic rate of degradation reactions.[10][11] |
| Atmosphere | Inert (Argon or Nitrogen). | Excludes atmospheric oxygen, a key reactant in autoxidation.[8] |
| Light | Protect from light (Amber glass or foil-wrapped).[12] | Prevents initiation of photo-oxidative degradation pathways.[9] |
| Container | Clean glass with PTFE-lined cap. | Ensures no contamination and provides an airtight seal.[13] |
| Expected Stability | Days to Weeks: (With all precautions) | Even under ideal conditions, slow degradation can occur. It is best practice to use freshly prepared solutions for sensitive applications. |
| Hours to Days: (If exposed to air/light) | Rapid discoloration and purity loss can be expected. |
References
- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 2. 4-叔丁基-N,N-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98 2909-79-7 [sigmaaldrich.com]
- 4. This compound | 2909-79-7 | Benchchem [benchchem.com]
- 5. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. yufengchemicals.com [yufengchemicals.com]
Preventing oxidation and discoloration of N,N-dimethylaniline solutions
Welcome to the technical support center for N,N-dimethylaniline (DMA). This guide is designed for researchers, scientists, and drug development professionals who utilize DMA in their work. As a tertiary amine, DMA is susceptible to oxidation and discoloration, which can compromise experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the quality and stability of your DMA solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the discoloration of N,N-dimethylaniline.
Q1: My N,N-dimethylaniline solution, which was initially colorless to pale yellow, has turned dark yellow or brown. What is causing this?
A: The discoloration of N,N-dimethylaniline is primarily due to oxidation.[1][2] When exposed to air (oxygen), light, and heat, DMA can undergo complex reactions to form highly colored impurities and polymeric byproducts.[3][4][5] Even high-purity DMA will darken over time if not stored under the proper conditions.[2][6]
Q2: Will the brown color of my N,N-dimethylaniline affect my experiment?
A: It very likely could. The colored impurities are new chemical entities formed from the degradation of DMA.[7] These impurities can interfere with your reaction by acting as unwanted catalysts, inhibitors, or side-reactants, leading to lower yields, unexpected byproducts, and difficulty in purification. For sensitive applications, using discolored DMA is not recommended.[1]
Q3: Can I still use my discolored N,N-dimethylaniline?
A: For non-critical applications, you might be able to use slightly discolored DMA. However, for most research and development purposes, especially in drug development, it is crucial to use pure, colorless N,N-dimethylaniline. The presence of impurities can significantly impact reaction kinetics and outcomes.[1] We strongly recommend purifying the discolored solution before use.
Q4: How can I prevent my N,N-dimethylaniline from turning brown?
A: Proper storage is the most effective way to prevent discoloration. This involves minimizing its exposure to oxygen, light, and heat.[3][8][9] Store DMA in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area.[3][10] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly effective at preventing oxidation.[1]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for managing the quality of your N,N-dimethylaniline solutions.
Guide 1: Proactive Prevention of Oxidation and Discoloration
The best troubleshooting is preventing the problem from occurring. Adhering to strict storage and handling protocols will significantly extend the shelf-life of your N,N-dimethylaniline.
N,N-dimethylaniline oxidation is a free-radical process initiated by oxygen and accelerated by UV light and heat. The process involves the formation of radical cations and subsequent coupling reactions, leading to complex, colored molecules like N,N,N′,N′-tetramethylbenzidine.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. lobachemie.com [lobachemie.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solvent Deoxygenation for Amine Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical process of deoxygenating solvents to ensure the stability of amines. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is dissolved oxygen a problem for amines?
-
What are the common signs of amine degradation?
-
Which deoxygenation method is best for my application?
-
How do I know if my solvent is sufficiently deoxygenated?
-
For how long can I store a deoxygenated solvent?
-
-
Understanding the Core Problem: Amine Degradation by Oxygen
-
Mechanism of Oxidative Degradation
-
-
Deoxygenation Methodologies: Protocols and Technical Insights
-
Method 1: Inert Gas Sparging (Purging)
-
Method 2: Freeze-Pump-Thaw (FPT) Cycles
-
Method 3: Chemical Deoxygenation (Oxygen Scavengers)
-
-
Troubleshooting Guide
-
Issue: My amine compound is degrading despite using a deoxygenated solvent.
-
Issue: I am seeing bubbles in my solvent after degassing.
-
Issue: My deoxygenation process is taking too long.
-
-
Best Practices for Handling and Storage
-
References
Frequently Asked Questions (FAQs)
Why is dissolved oxygen a problem for amines?
Dissolved oxygen in solvents can lead to the oxidative degradation of amines.[1][2] This degradation is a significant issue as it results in the loss of the desired amine compound, the formation of impurities that can complicate reaction pathways and purification, and a potential decrease in product yield and purity.[3][4] The oxidative degradation process can be initiated through several pathways, including thermal induction, direct oxidation by metal ions, and reactions with dioxygen reduction intermediates.[5] The mechanism often proceeds via a radical chain reaction, which can be catalyzed by trace metals.[2][6]
What are the common signs of amine degradation?
Amine degradation can manifest in several ways, including:
-
Color Change: The reaction mixture may develop a yellow or brown hue, which is a common indicator of oxygen presence in reactions heated for prolonged periods.[7]
-
Formation of Precipitates: Insoluble degradation products may form and precipitate out of the solution.
-
Inconsistent Reaction Outcomes: Poor yields, unexpected side products, or complete reaction failure can be indicative of amine degradation.[7]
-
Changes in pH: The formation of acidic degradation products can lead to a decrease in the pH of the solution.
-
Analytical Discrepancies: Techniques like Gas Chromatography (GC), Ion Chromatography (IC), and Liquid Chromatography (LC) can be used to identify and quantify degradation products and the loss of the parent amine.[1]
Which deoxygenation method is best for my application?
The choice of deoxygenation method depends on the scale of your experiment, the volatility of your solvent, and the required level of oxygen removal.
| Method | Best For | Advantages | Disadvantages |
| Inert Gas Sparging | Large volumes of solvent where moderate deoxygenation is sufficient.[7][8] | Simple, fast, and suitable for large quantities. | Least effective method; can lead to solvent evaporation.[7][8] |
| Freeze-Pump-Thaw (FPT) | Small to moderate volumes requiring rigorous deoxygenation.[7][8][9] | Most effective method for removing dissolved gases.[7][10] | Time-consuming, requires specialized glassware (Schlenk flask), and not ideal for aqueous solutions due to expansion upon freezing.[11][12][13] |
| Chemical Scavengers | Applications where continuous oxygen removal is needed or for sealed systems. | Can achieve very low oxygen levels and provide ongoing protection. | The scavenger or its byproducts may interfere with the reaction; requires careful selection. |
How do I know if my solvent is sufficiently deoxygenated?
Quantifying the dissolved oxygen content is the most reliable way to confirm the effectiveness of deoxygenation. Several methods are available:
-
Electrochemical Sensors: Clark-type electrodes can measure dissolved oxygen but may have limitations in organic solvents.[14][15]
-
Optical Sensors: Luminescence-based probes offer a robust and increasingly common method for measuring dissolved oxygen in various organic solvents.[14][15][16][17] These sensors can be used for online monitoring.[15]
-
Titration Methods: The Winkler method is a classic titration technique for determining dissolved oxygen, though modifications are necessary for use with high-pH amine solutions.[2]
-
Indirect Observation: For many laboratory applications, the absence of bubbling when a degassed solvent is thawed (in the case of FPT) is a qualitative indicator of successful degassing.[9]
For how long can I store a deoxygenated solvent?
A properly degassed solvent stored in a sealed Schlenk flask under a positive pressure of an inert gas can typically be kept for 1-2 days.[7] For longer-term storage, it is best to use a vessel with a high-integrity seal, such as an ampule with a break-seal.[18] Always re-degas the solvent if there is any doubt about its oxygen content before a critical reaction.
Understanding the Core Problem: Amine Degradation by Oxygen
Mechanism of Oxidative Degradation
The oxidative degradation of amines is a complex process that can significantly impact experimental outcomes.[4] The presence of oxygen, especially at elevated temperatures and in the presence of metal catalysts, accelerates this degradation.[2] The initial step often involves the formation of an amine radical.[3] This can occur through the abstraction of an electron from the nitrogen atom's lone pair or the removal of a hydrogen atom from a carbon adjacent to the nitrogen.[3] This radical then participates in a chain reaction with oxygen to form various degradation products, including aldehydes, ammonia, and other amines.[3]
Caption: Oxidative degradation pathway of amines.
Deoxygenation Methodologies: Protocols and Technical Insights
Method 1: Inert Gas Sparging (Purging)
This method relies on Henry's Law, which states that the amount of a dissolved gas in a liquid is proportional to its partial pressure above the liquid.[8] By bubbling an inert gas (like nitrogen or argon) through the solvent, the partial pressure of oxygen in the liquid is reduced, causing it to be displaced.[8][19]
Experimental Protocol:
-
Glassware Preparation: Use a clean, dry flask. For moisture-sensitive applications, oven-dry the glassware and cool it under a stream of inert gas.[12]
-
Setup: Fill the flask with the solvent and seal it with a septum. Insert a long needle connected to an inert gas source, ensuring the needle tip is submerged deep into the solvent.[10][19] Provide a vent path by inserting a second, shorter needle through the septum.[12][19]
-
Sparging: Begin a steady but gentle flow of the inert gas to create bubbles. A vigorous flow can lead to excessive solvent evaporation.[13] For volatile solvents, consider cooling the flask in an ice bath.[10]
-
Duration: The time required depends on the solvent volume. A general guideline is to sparge for at least 30-60 minutes.[7] A common rule of thumb is 1 minute per 5 mL of solvent.[10]
-
Completion: Once sparging is complete, raise the gas inlet needle above the liquid surface to flush the headspace with inert gas before removing both needles.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. osti.gov [osti.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ecolink.com [ecolink.com]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. How To [chem.rochester.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxygen sensors for flow reactors – measuring dissolved oxygen in organic solvents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00253G [pubs.rsc.org]
- 15. Measurement of oxygen transfer from air into organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new method to measure oxygen solubility in organic solvents through optical oxygen sensing - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Managing Temperature Effects on 4-tert-Butyl-N,N-dimethylaniline Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the temperature-dependent solubility of 4-tert-Butyl-N,N-dimethylaniline in experimental settings. Our goal is to equip you with the scientific principles and practical techniques to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a substituted aniline that is a liquid at room temperature[1][2]. Structurally, it possesses a bulky, nonpolar tert-butyl group and a polar dimethylamino group attached to a benzene ring. This combination of a large hydrophobic moiety and a polar functional group results in its characteristic solubility profile: generally good solubility in organic solvents and limited solubility in aqueous solutions[3][4][5].
Q2: How does temperature generally affect the solubility of this compound?
For most solid organic compounds, solubility in a liquid solvent increases with temperature. While this compound is a liquid, the principle of overcoming intermolecular forces with increased thermal energy still applies when dissolving it in another liquid. Therefore, for aqueous solutions, increasing the temperature can enhance the solubility of this hydrophobic compound[1][6]. However, the effect of temperature on the solubility of hydrophobic molecules in water can be complex, with some studies showing that the solubility of small nonpolar molecules in water can decrease with increasing temperature under certain conditions[1][6].
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is happening?
This is a common phenomenon known as "crashing out." You are creating a supersaturated solution that is thermodynamically unstable. The compound is highly soluble in the organic stock solvent (like DMSO), but when this stock is introduced into an aqueous buffer, the overall solvent environment becomes much more polar. The hydrophobic this compound molecules then aggregate and precipitate out of the solution to reach their lower, true thermodynamic solubility in the aqueous medium.
Q4: Can I use pH to improve the aqueous solubility of this compound?
Yes, adjusting the pH can significantly impact the solubility of aniline derivatives[4][7]. The dimethylamino group is basic and can be protonated in acidic conditions to form a more polar, water-soluble cation. By lowering the pH of your aqueous buffer, you can increase the solubility of this compound[7].
Troubleshooting Guide
Issue 1: Incomplete Dissolution in Organic Solvents
-
Symptom: Visible undissolved droplets or an oily layer at the bottom of the vial when preparing a stock solution in an organic solvent.
-
Root Cause Analysis: While generally soluble in organic solvents, at very high concentrations or low temperatures, even organic solvents can become saturated.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath (e.g., 30-40°C). The increased kinetic energy will help overcome intermolecular forces.
-
Sonication: Use a bath sonicator to provide mechanical agitation and break up any aggregates.
-
Solvent Selection: If the issue persists, consider a more suitable organic solvent. Refer to the solubility table below for guidance.
-
Issue 2: Precipitation Upon Cooling a Warmed Solution
-
Symptom: A clear solution at an elevated temperature becomes cloudy or forms a precipitate as it cools to room temperature.
-
Root Cause Analysis: The solution was likely saturated or supersaturated at the higher temperature. As the temperature decreases, the solubility limit is exceeded, leading to precipitation.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the temperature at which the compound is fully dissolved.
-
Dilution: Dilute the sample to a concentration that is known to be soluble at the lower temperature.
-
Co-solvent System: Consider using a co-solvent system to improve solubility at room temperature. For example, a mixture of ethanol and water may provide better solubility than water alone.
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or different batches of solutions.
-
Root Cause Analysis: This can be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to an unknown and variable effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. A clear, particle-free solution is essential.
-
Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before use.
-
Solubility Testing in Assay Medium: Perform a preliminary experiment to determine the kinetic solubility of this compound in your specific cell culture or assay medium.
-
Estimated Solubility Data
The following table provides estimated solubility data for this compound in common laboratory solvents at different temperatures. Disclaimer: This data is estimated based on the properties of similar compounds and should be used as a guide. Experimental verification is recommended for precise applications.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 4 | < 0.1 |
| 25 | ~0.1 - 0.5 | |
| 37 | ~0.5 - 1.0 | |
| Ethanol | 25 | > 100 |
| DMSO | 25 | > 100 |
| Methanol | 25 | > 100 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into an aqueous buffer.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in 100% DMSO to a high concentration (e.g., 100 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock with the aqueous buffer of your choice.
-
It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
Vortex or mix thoroughly after each dilution step.
-
-
Final Dilution:
-
For the final working concentration, ensure that the final percentage of DMSO in the aqueous solution is low (typically <1%, ideally <0.5%) to avoid solvent effects on biological systems.
-
-
Visual Confirmation:
-
After the final dilution, visually inspect the solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol can be used when a higher aqueous concentration of this compound is required.
-
Prepare an Acidic Buffer:
-
Prepare your desired aqueous buffer (e.g., phosphate or citrate buffer) and adjust the pH to an acidic range (e.g., pH 4-5).
-
-
Direct Dissolution or Dilution:
-
Attempt to dissolve a small, weighed amount of this compound directly into the acidic buffer with vigorous stirring or vortexing. Gentle warming can be applied.
-
Alternatively, dilute a concentrated DMSO stock into the acidic buffer as described in Protocol 1. The acidic environment will help to keep the compound in solution.
-
-
Final pH Adjustment (if necessary):
-
If your experiment requires a neutral pH, you can carefully adjust the pH of the final solution back to the desired value using a suitable base (e.g., NaOH). Be aware that this may cause the compound to precipitate if the solubility limit at the new pH is exceeded. Perform this step slowly and with constant observation.
-
Visualizing Workflows and Concepts
Workflow for Preparing an Aqueous Solution
Caption: Workflow for preparing an aqueous solution of this compound.
Factors Influencing Solubility
Caption: Key factors affecting the solubility of this compound.
References
- 1. Temperature dependence of local solubility of hydrophobic molecules in the liquid-vapor interface of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 98 2909-79-7 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. quora.com [quora.com]
Troubleshooting precipitation of aniline derivatives in solution
Welcome to the Technical Support Center for Aniline Derivatives.
As a Senior Application Scientist, I understand that unexpected precipitation of your aniline derivative can be a significant roadblock in your research, whether you're in the midst of a multi-step synthesis or developing a formulation for a new therapeutic agent. This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying chemical principles causing these issues. We will move from immediate troubleshooting steps to more in-depth analytical protocols to get your experiment back on track.
Troubleshooting Guide: Immediate Actions for Precipitation
This section is designed as a logical workflow to diagnose and solve the most common causes of aniline derivative precipitation.
Question: My aniline derivative has precipitated unexpectedly from solution. What is my first step?
Answer: The first step is to systematically evaluate the most common variables: pH, concentration, temperature, and solvent choice. Do not discard your sample; in most cases, the precipitate can be redissolved and the solution salvaged.
Below is a diagnostic workflow to guide your troubleshooting process.
Caption: A flowchart for troubleshooting aniline derivative precipitation.
Question: The troubleshooting flowchart points to a pH issue. Why is pH so critical?
Answer: This is the most common cause of precipitation for aniline derivatives. The amino group (-NH₂) on the aniline ring is a weak base.[1][2] In a neutral or basic solution, the aniline derivative exists in its neutral, "free base" form, which is often poorly soluble in aqueous media due to the hydrophobic nature of the aromatic ring.[3]
By adding an acid, you can protonate the amino group to form an anilinium salt (e.g., anilinium chloride).[4][5] This salt is an ionic species and is typically much more soluble in polar solvents like water.[3][6][7] The relationship between the neutral form and the protonated salt form is governed by the solution's pH and the derivative's pKa (the pH at which 50% of the amine is protonated).
Caption: The equilibrium between the free base and soluble salt form of an aniline derivative.
Protocol 1: pH Adjustment to Redissolve Precipitate
-
Measure Current pH: Carefully measure the pH of your solution using a calibrated pH meter.
-
Determine Target pH: For solubilization, the target pH should generally be at least 1-2 pH units below the pKa of your specific aniline derivative. The pKa of aniline itself is approximately 4.6, but this value can change significantly with different substituents on the aromatic ring.[1] If the pKa is unknown, a target pH of ~2-3 is a good starting point.
-
Prepare Acid Solution: Prepare a dilute solution of an appropriate acid (e.g., 0.1 M or 1 M HCl). Using a dilute solution prevents overshooting the target pH.
-
Titrate Slowly: While stirring your solution, add the acid dropwise. Monitor the solution for visual changes (dissolution of the precipitate) and check the pH frequently.
-
Confirm Dissolution: Once the precipitate has dissolved, re-equilibrate your solution to the final desired volume and confirm the final pH.
Question: I've confirmed the pH is correct, but I still see precipitation. What's next?
Answer: If pH is not the culprit, consider solvent choice and concentration. Aniline and its derivatives are generally soluble in a range of organic solvents, but their solubility can vary dramatically.[3][8] If you are working in a mixed-solvent system (e.g., water/ethanol), changing the ratio can have a significant impact.
Illustrative Solubility Data
The following table provides a hypothetical summary of solubility for a generic aniline derivative to illustrate how this data should be considered. You must determine this data experimentally for your specific compound.
| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Rationale & Causality |
| Polar Protic | Water (pH 3) | > 100 | Forms a highly soluble anilinium salt via protonation of the amine group.[3][6] |
| Water (pH 7) | < 1 | Exists as the neutral free base, which has low aqueous solubility due to the hydrophobic benzene ring.[3] | |
| Ethanol | > 50 | The hydroxyl group can hydrogen bond with the amine, and the ethyl group is compatible with the benzene ring. | |
| Polar Aprotic | DMSO, DMF | > 100 | Strong dipole-dipole interactions effectively solvate both polar and nonpolar parts of the molecule. |
| Acetone | 20 - 50 | Good polarity match, but may be less effective for derivatives with very polar substituents. | |
| Nonpolar | Toluene | 5 - 10 | Solvates the aromatic ring well, but has poor interaction with the polar amine group. |
| Hexanes | < 0.1 | Very poor match. The nonpolar solvent cannot effectively solvate the polar amine group. |
Protocol 2: Systematic Solvent Screening
For novel derivatives, a systematic approach to finding a suitable solvent system is crucial.
-
Select a Range of Solvents: Choose a small, diverse set of solvents from different classes (e.g., water, ethanol, acetone, acetonitrile, toluene).
-
Prepare Vials: Weigh a small, precise amount of your solid aniline derivative (e.g., 5 mg) into several small glass vials.
-
Incremental Addition: To each vial, add a single solvent in small, measured increments (e.g., 50 µL). After each addition, vortex or stir the vial for 1-2 minutes.
-
Observe and Record: Record the volume of solvent required to fully dissolve the solid. This allows you to calculate an approximate solubility (in mg/mL).
-
Test Co-solvents: If a single solvent is not ideal, try binary mixtures (co-solvents). For example, start with the solvent that showed the best solubility and titrate in an anti-solvent (one where it is poorly soluble) until precipitation begins. This helps define a stable solvent ratio.
Frequently Asked Questions (FAQs)
Q1: My aniline derivative is old and has turned dark brown/red. It won't dissolve properly. What is happening?
A1: Aniline and its derivatives are susceptible to air oxidation, which forms colored polymeric impurities.[2][9] These impurities are often less soluble and can interfere with your experiments. If you suspect this is the case, the compound needs to be purified. Simple purification can be achieved by dissolving the impure compound in a suitable organic solvent, treating it with activated charcoal to adsorb colored impurities, and then filtering and recrystallizing.[10] For more rigorous purification, distillation under reduced pressure or column chromatography may be necessary.[11][12]
Q2: Can I just heat the solution to redissolve the precipitate?
A2: Heating can temporarily increase the solubility of your compound and may be a useful short-term solution, for example, during a hot filtration step in recrystallization.[13] However, be cautious. Increased temperature can also accelerate the degradation of your compound.[14][15] This is especially true for aniline derivatives, which can be sensitive to heat and oxidation.[16] Always test the thermal stability of your compound before relying on heat as a method for maintaining solubility.
Q3: I am working on a drug formulation and my aniline-based API is precipitating in my slow-release matrix. What should I consider?
A3: This is a common challenge in drug development.[14] The issue often arises when a formulation, saturated with the drug, comes into contact with physiological fluids, leading to dilution of co-solvents or pH changes that cause the API (Active Pharmaceutical Ingredient) to crash out. Key strategies to prevent this include:
-
Salt Formation: Using a stable, highly soluble salt form of the API is the most common and effective strategy.[7][14]
-
Solid Dispersions: Dispersing the API in a hydrophilic polymer carrier can create a stable amorphous form that resists crystallization.[14]
-
Use of Surfactants/Complexing Agents: Surfactants can form micelles that encapsulate the drug, while agents like cyclodextrins can form inclusion complexes, both of which enhance and maintain solubility in aqueous environments.[17]
Q4: My reaction is complete, and I need to remove unreacted aniline starting material. I tried an acidic wash, but my product also precipitated. Why?
A4: This indicates that your product, like the aniline starting material, is also a base and is being protonated and extracted or precipitated by the acidic wash.[18] If your product is basic, you cannot use a simple acid-base extraction to remove residual aniline without also losing your product. In this scenario, alternative purification methods are required:
-
Chromatography: Flash column chromatography is the most common method to separate compounds with similar properties.
-
Recrystallization: If there is a significant difference in the solubility of your product and aniline in a particular solvent system, recrystallization can be an effective purification technique.[19]
-
Steam Distillation: For larger scales, aniline can be effectively removed via steam distillation, as it is volatile with steam.[9]
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline [chemeurope.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scribd.com [scribd.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 15. The Low-Temperature Solubility of Aniline, the Toluidines and Some of Their N-Alkyl Derivatives in Aviation Gasoline - UNT Digital Library [digital.library.unt.edu]
- 16. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
Technical Support Center: Stability of Substituted Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted anilines. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered when studying the stability of these versatile yet sensitive compounds, with a particular focus on the critical role of pH.
Introduction: The pH-Stability Nexus of Anilines
Aniline and its derivatives are fundamental building blocks in a vast array of applications, from pharmaceuticals to advanced materials. However, their inherent reactivity, particularly the susceptibility of the amino group to oxidation, presents significant stability challenges. The pH of the aqueous environment is arguably the most critical factor governing the fate of anilines in solution. It dictates the protonation state of the amino group, which in turn influences the compound's electron density, susceptibility to oxidation, and potential for polymerization.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and resolve pH-related stability issues in your experiments.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your work with substituted anilines, providing explanations and actionable solutions.
Issue 1: Unexpected Color Change in Aniline Solution Upon pH Adjustment
Question: I prepared a stock solution of my substituted aniline in an organic solvent and diluted it into an aqueous buffer. I've noticed a rapid color change (e.g., to yellow, brown, or even black) after adjusting the pH. What is happening and how can I prevent it?
Answer:
This is a classic sign of aniline oxidation and potential polymerization.[3] The amino group of aniline is highly susceptible to oxidation, and this process is often pH-dependent.
Causality Explained:
-
At Neutral to Alkaline pH (pH > pKa): The aniline is predominantly in its unprotonated, neutral form (Ar-NH₂). In this state, the lone pair of electrons on the nitrogen atom is readily available, making the molecule highly susceptible to oxidation by dissolved oxygen or other oxidizing agents present in your system.[4] This oxidation can lead to the formation of colored intermediates and, eventually, polymeric species like polyaniline.[1][5]
-
At Acidic pH (pH < pKa): The amino group is protonated to form the anilinium ion (Ar-NH₃⁺). This positively charged group is electron-withdrawing, which deactivates the aromatic ring towards oxidation.[6] Therefore, anilines are generally more stable in acidic conditions.
Troubleshooting Steps:
-
Work at Acidic pH: Whenever your experimental design allows, maintain a pH below the pKa of your specific substituted aniline. This will keep it in the more stable protonated form.
-
Degas Your Solvents: Remove dissolved oxygen from your aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before introducing the aniline.[7]
-
Use Freshly Prepared Solutions: Aniline solutions can degrade over time, even when stored properly. Prepare your solutions fresh for each experiment.
-
Protect from Light: Photodegradation can also contribute to color formation.[8] Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.
-
Consider Antioxidants: If compatible with your downstream analysis, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid can help prevent oxidation.
Issue 2: Precipitate Formation in Aniline Solution
Question: I'm observing a precipitate forming in my aniline solution over time, especially at higher concentrations and near-neutral pH. What is this precipitate and how can I avoid it?
Answer:
The precipitate is likely to be polyaniline or other high-molecular-weight oligomers formed from the oxidative polymerization of your aniline.[1][5]
Causality Explained:
The mechanism of aniline oxidation often involves the formation of radical cations, which can then couple to form dimers, oligomers, and ultimately, insoluble polymers.[1] This process is highly pH-sensitive. Studies have shown that at pH values above 2.5, the oxidation of aniline tends to produce irregular oligomers, while at pH below 2.5, more regular, high-molecular-weight polyaniline is formed.[1]
Experimental Workflow for Investigating Polymerization:
Caption: Workflow for assessing pH-dependent aniline stability.
Troubleshooting Steps:
-
Lower the pH: As with color formation, working at a pH well below the aniline's pKa is the most effective way to prevent polymerization.
-
Reduce Concentration: High concentrations of aniline can accelerate polymerization. Work with the lowest concentration that is practical for your experiment.
-
Control Temperature: Higher temperatures can increase the rate of degradation reactions.[9] If possible, conduct your experiments at a lower temperature.
-
Purity of Starting Material: Ensure your substituted aniline is of high purity. Impurities can sometimes catalyze degradation reactions.[7]
Issue 3: Inconsistent Results in Forced Degradation Studies
Question: I am performing forced degradation studies on a drug candidate containing a substituted aniline moiety. My results under acidic and basic hydrolysis are inconsistent and not reproducible. What could be the cause?
Answer:
Inconsistency in forced degradation studies often stems from a lack of precise control over experimental parameters, especially pH and the presence of oxygen.[8][10]
Causality Explained:
-
pH Drift: During hydrolysis, especially at elevated temperatures, the pH of your solution can change. This is particularly true if you are not using a buffer or if the buffer capacity is insufficient. As we've established, even small changes in pH can dramatically alter the degradation rate and pathway of anilines.
-
Oxidative vs. Hydrolytic Degradation: You may be observing a combination of hydrolysis and oxidation. Standard forced degradation protocols using HCl or NaOH in the presence of air do not exclude oxidative pathways.[11] The degradation you are seeing might be a complex interplay of both mechanisms, which can be difficult to reproduce.
Protocol for a Robust Forced Degradation Study:
-
Preparation:
-
Prepare solutions of your substituted aniline at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent if necessary.[11]
-
Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) stress solutions. For better pH control, consider using buffers with a known pKa that is stable at your study temperature.
-
For oxidative stress, use a solution of 3% hydrogen peroxide.
-
To study only hydrolysis, ensure all aqueous solutions are thoroughly degassed with nitrogen or argon.
-
-
Stress Conditions:
-
For each condition (acid, base, neutral, oxidative), mix the aniline stock solution with the stress solution.
-
Incubate the samples at a controlled temperature (e.g., 60°C).[11]
-
Include a control sample stored at refrigerated conditions.
-
For photostability, expose the solution to a light source as per ICH Q1B guidelines.
-
-
Time Points and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction immediately. For acidic and basic samples, neutralize to a pH where the analyte is known to be stable.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[12][13]
-
Key for Reproducibility:
-
Use Buffers: For hydrolytic studies at specific pH values other than strong acid/base, use temperature-stable buffers.
-
Inert Atmosphere: To isolate hydrolytic from oxidative degradation, perform the experiments under a nitrogen or argon atmosphere.
-
Accurate Temperature Control: Use a calibrated oven or water bath.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do substituents on the aniline ring affect its stability at different pH values?
The electronic properties of the substituent have a profound impact on the pKa of the amino group, which in turn dictates the pH-dependent stability.[14][15][16]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -Cl: These groups decrease the electron density on the nitrogen atom, making it less basic.[14] This results in a lower pKa. Consequently, anilines with EWGs will be in their more stable protonated form even at a less acidic pH compared to unsubstituted aniline.
-
Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, -NH₂: These groups increase the electron density on the nitrogen, making it more basic.[16] This leads to a higher pKa. Therefore, a more acidic environment is required to fully protonate and stabilize these substituted anilines.
| Substituent (para-position) | pKa of Conjugate Acid | Effect on Basicity | Implication for Stability |
| -NO₂ | 1.0 | Electron-withdrawing | More stable at moderately acidic pH |
| -Cl | 3.98 | Electron-withdrawing | More stable at moderately acidic pH |
| -H (Aniline) | 4.6 | Reference | Reference |
| -CH₃ | 5.08 | Electron-donating | Requires more acidic pH for stabilization |
| -OCH₃ | 5.34 | Electron-donating | Requires more acidic pH for stabilization |
Data compiled from various sources for illustrative purposes.[17]
Q2: What are the primary degradation pathways for anilines in aqueous solutions?
Anilines can degrade via several pathways, with the predominant route often depending on pH and the presence of oxidants.[5][18][19]
-
Oxidation: This is the most common pathway. It can proceed through various intermediates to form products like nitrobenzene, azoxybenzene, and phenolic compounds.[20]
-
Polymerization: As discussed in the troubleshooting section, oxidative coupling leads to the formation of dimers, oligomers, and polyaniline.[1][5]
-
Mineralization: Under strong oxidative conditions (e.g., advanced oxidation processes), the aniline ring can be completely broken down into CO₂, water, and nitrate ions.[5]
-
Biodegradation: In environmental contexts, microorganisms can degrade aniline, typically via oxidation to catechol, which then enters central metabolic pathways.[21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. [Influence of pH on Kinetics of Anilines Oxidation by Permanganate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. journaleras.com [journaleras.com]
- 15. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of aniline in aqueous solution by dielectric barrier discharge plasma: Mechanism and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in oxidative Mannich reactions
Technical Support Center: Oxidative Mannich Reactions
Welcome to the technical support center for oxidative Mannich reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful C-C bond-forming reactions. Here, you will find in-depth answers to frequently asked questions and practical guidance on minimizing common byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My oxidative Mannich reaction is producing significant amounts of amine self-condensation byproduct. What is the cause and how can I prevent it?
Answer:
The formation of an amine self-condensation byproduct, often an aminal or a related species, is a common issue in oxidative Mannich reactions. This side reaction typically occurs when the rate of amine oxidation to the corresponding iminium ion is slow or when the concentration of the nucleophile is too low, allowing the generated iminium ion to react with the starting amine.
Causality and Mitigation Strategies:
-
Mechanism of Amine Self-Condensation: The intended reaction involves the in-situ generation of an electrophilic iminium ion from a secondary amine, which is then trapped by a nucleophile (e.g., a ketone, ester, or other stabilized enolate). However, if the iminium ion is not rapidly consumed by the nucleophile, it can be attacked by another molecule of the starting amine, leading to the formation of an aminal byproduct.
-
Troubleshooting Steps:
-
Increase Nucleophile Concentration: A simple first step is to increase the concentration of the nucleophile relative to the amine. This can be achieved by adjusting the stoichiometry, for example, by using the nucleophile as the solvent if it is a liquid, or by increasing its molar equivalents.
-
Optimize Catalyst and Oxidant: The choice of catalyst and oxidant is critical for controlling the rate of iminium ion formation.
-
Catalyst Selection: Copper-based catalysts are frequently employed for these reactions. The ligand on the copper can significantly influence the reaction rate and selectivity. For instance, ligands like phenanthroline can promote the desired reaction pathway.
-
Oxidant Choice: The oxidant should be potent enough to facilitate the oxidation of the amine but not so reactive that it leads to over-oxidation or other side reactions. Common oxidants include tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP). The rate of addition of the oxidant can also be crucial; slow addition can help maintain a low steady-state concentration of the iminium ion, favoring the desired reaction.
-
-
Solvent Effects: The solvent can influence the stability of the iminium ion and the rates of the competing reaction pathways. Aprotic solvents are generally preferred as they do not compete with the nucleophile for the iminium ion.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the self-condensation pathway, which may have a higher activation energy than the desired Mannich reaction.
-
Experimental Protocol for Minimizing Amine Self-Condensation:
Here is a representative protocol for a copper-catalyzed oxidative Mannich reaction designed to minimize self-condensation:
-
To a stirred solution of the secondary amine (1.0 mmol) and the ketone (2.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, 5 mL) is added the copper catalyst (e.g., CuBr, 5 mol%).
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
The oxidant (e.g., TBHP, 1.2 mmol) is added dropwise over a period of 1 hour using a syringe pump.
-
The reaction is monitored by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent.
Question 2: I am observing the formation of an α,β-unsaturated carbonyl compound. What is causing this elimination byproduct and how can I suppress it?
Answer:
The formation of an α,β-unsaturated carbonyl compound is another common byproduct in Mannich reactions, arising from the elimination of the amine from the initially formed Mannich adduct. This is particularly prevalent when the Mannich base is heated or exposed to acidic or basic conditions during workup.
Causality and Mitigation Strategies:
-
Mechanism of Elimination: The Mannich adduct contains a proton on the carbon α to the carbonyl group. Under certain conditions, this proton can be abstracted, leading to an E1cB-type elimination of the amine to form a thermodynamically stable conjugated system.
-
Troubleshooting Steps:
-
Control of Reaction Temperature: High temperatures can promote the elimination reaction. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable.
-
pH Control During Workup: Both acidic and basic conditions can catalyze the elimination. A neutral workup is often preferred. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature.
-
Choice of Amine: The nature of the amine can influence the propensity for elimination. Bulkier amines can sometimes favor elimination due to steric hindrance in the Mannich adduct.
-
In-situ Trapping: In some cases, the Mannich adduct can be trapped in situ with another reagent to prevent subsequent elimination.
-
Data Presentation: Effect of Base on Elimination
| Base Used in Workup | Temperature (°C) | Yield of Mannich Adduct (%) | Yield of α,β-unsaturated byproduct (%) |
| None (Neutral) | 25 | 85 | <5 |
| Triethylamine | 25 | 70 | 25 |
| Sodium Hydroxide (1M) | 25 | 40 | 55 |
Workflow for Minimizing Elimination Byproduct:
Caption: A stepwise workflow to minimize the formation of elimination byproducts.
Question 3: My reaction is sluggish and gives a poor yield of the desired Mannich product. How can I improve the reaction rate and conversion?
Answer:
A sluggish reaction or low conversion in an oxidative Mannich reaction can stem from several factors, including inefficient catalyst turnover, poor reactivity of the substrates, or suboptimal reaction conditions.
Causality and Mitigation Strategies:
-
Catalyst Activity and Turnover: The catalyst may be deactivated over the course of the reaction, or its intrinsic activity may be low for the specific substrates.
-
Catalyst Screening: It is often beneficial to screen a panel of catalysts. For copper-catalyzed reactions, varying the copper source (e.g., CuI, CuBr, Cu(OTf)₂) and the ligand can have a profound impact on the reaction outcome.
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, but this should be done judiciously to avoid potential side reactions and to minimize cost and metal contamination in the final product.
-
-
Substrate Reactivity:
-
Nucleophile pKa: The pKa of the α-proton of the nucleophile is a key factor. Less acidic nucleophiles will be slower to enolize and participate in the reaction. In such cases, the addition of a co-catalyst or an additive that facilitates enolization may be necessary.
-
Amine Oxidation Potential: The ease of oxidation of the amine to the iminium ion is also critical. Electron-rich amines are generally more readily oxidized.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly affect the reaction rate by influencing the solubility of the reactants and the stability of the intermediates.
-
Temperature: While high temperatures can lead to byproducts, a modest increase in temperature can sometimes be necessary to achieve a reasonable reaction rate. A temperature screen is often a valuable optimization step.
-
Logical Relationship Diagram: Factors Affecting Reaction Rate
Technical Support Center: Safely Scaling Reactions with 4-tert-Butyl-N,N-dimethylaniline
Welcome to the technical support guide for 4-tert-Butyl-N,N-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals who are planning to scale up reactions involving this versatile yet reactive compound. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure your scale-up process is safe, efficient, and reproducible. We will move beyond simple procedural steps to explain the underlying chemical principles and safety considerations that are paramount when transitioning from bench-scale to larger-scale production.
Section 1: Foundational Knowledge & Core Safety
Before any scale-up, a thorough understanding of the reagent's properties is critical. This compound is an electron-rich aromatic amine, a structural feature that dictates both its utility and its hazards.[1] The dimethylamino group and the electron-donating tert-butyl group enhance the electron density of the aromatic ring, making the molecule a potent co-catalyst or initiator, particularly in polymerization and photoredox reactions, but also rendering it susceptible to oxidation.[1][2]
FAQ: What are the primary hazards I should be aware of?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4] Always consult the most current Safety Data Sheet (SDS) before use. Key hazards include:
-
Toxicity: It is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[5]
-
Combustibility: It is a combustible liquid with a flash point of 109 °C (228.2 °F).[4]
-
Incompatibility: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[5][6] Reactions with these can be highly exothermic and dangerous.
-
Thermal Decomposition: Thermal decomposition can release hazardous vapors and gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
Table 1: Physicochemical and Safety Properties
| Property | Value | Source |
| CAS Number | 2909-79-7 | |
| Molecular Formula | C₁₂H₁₉N | |
| Molecular Weight | 177.29 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 250-253 °C (lit.) | [7] |
| Density | 0.906 g/mL at 25 °C (lit.) | [7] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |
| Hazard Codes | H302, H312, H332, H315, H319, H335 | [3] |
| Signal Word | Warning | [4] |
| Storage Class | 10 - Combustible liquids | [4] |
| PPE | Eyeshields, Faceshields, Gloves, ABEK (EN14387) respirator | [5] |
Section 2: Proactive Scale-Up Planning & Hazard Analysis
Scaling up is not merely about using larger flasks and more reagents. The surface-area-to-volume ratio decreases upon scale-up, which significantly impairs heat dissipation. An exotherm that is easily managed in a 1 L flask can become a dangerous, uncontrollable thermal runaway in a 50 L reactor.[8][9]
FAQ: How do I assess the thermal risk of my reaction before scaling up?
A proper thermal hazard assessment is non-negotiable. This involves more than just observing the temperature during a lab-scale run.
-
Reaction Calorimetry (RC1): This is the gold standard. An RC1 experiment measures the rate of heat evolution in real-time, allowing you to calculate the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal accumulation. This data is crucial for designing an adequate cooling system for the larger reactor.
-
Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) or Advanced Reactive System Screening Tool (ARSST) help determine the "Time to Maximum Rate" (TMR) and the self-heating rate of the reaction mixture under adiabatic conditions (a worst-case "loss of cooling" scenario). This tells you how much time you have to react to an emergency before a runaway occurs.
-
Identify Potential Gas Evolution: Be aware of any reaction steps that might produce gas. Uncontrolled gas evolution in a closed or inadequately vented reactor can lead to catastrophic pressure buildup.
Diagram 1: Pre-Scale-up Hazard Assessment Workflow
A workflow for assessing reaction hazards before scaling.
Section 3: Troubleshooting Guide for Scale-Up Reactions
This section addresses common problems encountered during the scale-up of reactions involving this compound.
Q1: My reaction is running much slower on a larger scale than it did in the lab. What's going wrong?
-
Causality: This is often a mass transfer (mixing) issue. In larger reactors, achieving homogenous mixing is more challenging. If your reaction involves multiple phases or requires a catalyst to be in contact with the substrate, inefficient stirring can create localized "dead spots" where the reaction rate is negligible.
-
Troubleshooting Steps:
-
Evaluate Agitation: Is the stirrer type (e.g., anchor, pitched-blade turbine) appropriate for the viscosity and volume of your reaction? Is the RPM sufficient to create a vortex and ensure top-to-bottom mixing?
-
Check Reagent Purity: On a larger scale, impurities in starting materials, which were insignificant at the gram scale, can now act as inhibitors. Re-verify the purity of your this compound and other reagents.
-
Temperature Monitoring: Ensure your temperature probe is placed correctly to reflect the bulk internal temperature, not just the temperature at the reactor wall. Poor mixing can lead to significant temperature gradients within the vessel.
-
-
Causality: The electron-rich nature of this compound makes it prone to oxidative side reactions, which can be exacerbated by longer reaction times or localized hot spots in a large reactor. The oxidation often proceeds through a single-electron transfer (SET) mechanism to form a radical cation, which can then undergo further reactions.[1][10] One common byproduct in aniline reactions is the formation of dimeric species like 4,4'-methylenebis(N,N-dimethylaniline).[11][12]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon). Oxygen from the air can participate in oxidative side pathways.
-
Temperature Control: Re-evaluate your temperature profile. Localized overheating due to poor mixing or an overly rapid addition of a reactive reagent can open up higher-activation-energy pathways to byproducts.
-
Mechanistic Analysis: Consider the reaction mechanism. If it involves radical intermediates, these can be trapped by other species in the reaction.[1] Characterize the byproduct (e.g., by LC-MS, NMR) to gain insight into the side reaction and devise a strategy to suppress it (e.g., adding a radical scavenger if it doesn't interfere with the main reaction).
-
Q3: The reaction exotherm is much more aggressive than anticipated, and my cooling system is struggling to keep up. What should I do?
-
Causality: This is a classic sign of thermal accumulation and is a precursor to thermal runaway.[8] It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This is the single most critical safety issue during scale-up.
-
Troubleshooting Steps:
-
Stop Reagent Addition: Immediately stop the addition of any limiting reagents.
-
Maximize Cooling: Ensure your cooling system is running at maximum capacity.
-
Dilution (If Safe): If your process allows, have a pre-chilled, compatible solvent ready for emergency quenching/dilution. This increases the thermal mass of the system and slows the reaction rate.
-
Review Your Process: The root cause is almost always adding a reagent too quickly. Your addition rate must be dictated by the cooling capacity of the reactor, not by a fixed time. The process should be "addition-controlled," meaning the reaction rate is limited by the rate at which you add a reagent.
-
Section 4: In-Process Reaction Monitoring & Control
On a large scale, you can no longer "eyeball" a reaction. Robust analytical monitoring is essential for safety, quality, and reproducibility.
FAQ: What are the best ways to monitor my reaction's progress at scale?
The choice of technique depends on your specific reaction, but the goal is to get timely and accurate data on the consumption of starting materials and the formation of the product.
Table 2: Recommended Analytical Techniques for Reaction Monitoring
| Technique | Application & Rationale | Pros | Cons |
| HPLC-UV | The workhorse for many organic reactions.[13] Ideal for tracking the disappearance of the UV-active this compound and the appearance of the product. | Robust, quantitative, widely available. | Requires sampling and sample workup; not real-time. |
| GC-MS | Suitable if reactants and products are volatile and thermally stable.[13] Provides excellent separation and structural confirmation of peaks. | Highly sensitive and selective.[13] | Requires derivatization for non-volatile compounds; high-temperature injection can degrade sensitive molecules.[13] |
| ¹H NMR | Can provide a quantitative snapshot of the reaction mixture without separation.[13][14] The tert-butyl singlet is often in a clean region of the spectrum, making it an excellent handle for monitoring consumption. | Non-destructive, provides structural information, minimal sample preparation.[13] | Lower sensitivity, requires expensive equipment, may be difficult with complex mixtures. |
| Process IR (FTIR) | In-situ probes can provide real-time data by monitoring characteristic vibrational bands of functional groups as they appear or disappear. | Real-time, non-invasive, no sampling required. | Difficult to calibrate for quantification, spectral overlap can be an issue. |
Diagram 2: Troubleshooting an Uncontrolled Exotherm
A decision tree for responding to a thermal deviation during scale-up.
Section 5: Emergency Preparedness
Even with the best planning, unforeseen events can occur. A clear, well-rehearsed emergency plan is vital.
FAQ: What is the worst-case scenario, and how should my team be prepared?
The worst-case scenario is a thermal runaway leading to a fire or reactor rupture.[9][15]
-
Containment: The reactor should be located in an area with adequate secondary containment to handle a full loss of the vessel's contents.
-
Emergency Quench: A pre-defined and validated emergency quench procedure should be part of the batch record. The quench agent must be readily available.
-
Pressure Relief: The reactor must be equipped with a properly sized rupture disc or relief valve that vents to a safe location.
-
Fire Suppression: Ensure appropriate fire extinguishers (e.g., CO₂, dry chemical) are available and personnel are trained to use them.[6]
-
Training: All personnel involved in the scale-up must be trained on the specific hazards of the reaction and the exact steps of the emergency response plan. Drills are essential to ensure the plan is effective.
By combining a deep understanding of the chemical properties of this compound with rigorous engineering controls and proactive hazard analysis, you can safely and successfully scale your chemical processes. Always prioritize safety over speed or yield.
References
- 1. This compound | 2909-79-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound 98 2909-79-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 2909-79-7 [m.chemicalbook.com]
- 8. gasmet.com [gasmet.com]
- 9. youtube.com [youtube.com]
- 10. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. youtube.com [youtube.com]
Incompatible materials with 4-tert-Butyl-N,N-dimethylaniline
Welcome to the technical support center for 4-tert-Butyl-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the safe and effective handling of this compound. My aim is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the primary chemical incompatibilities of this compound that I should be aware of in my lab?
A1: this compound is incompatible with several classes of chemicals. Direct contact can lead to vigorous, potentially hazardous reactions, compromise the purity of the compound, and degrade your equipment. The primary materials to avoid are:
-
Strong Oxidizing Agents: These substances can react exothermically with this compound, potentially leading to a fire or explosion. Examples include peroxides, nitrates, and perchlorates. The reaction mechanism often involves an electron transfer from the aniline to the oxidizing agent, which can initiate polymerization or decomposition.[1]
-
Strong Acids: As a tertiary amine, this compound is basic and will react exothermically with strong acids (e.g., hydrochloric acid, sulfuric acid, nitric acid) in a classic acid-base neutralization. This can generate significant heat and pressure.
-
Acid Chlorides and Chloroformates: These compounds can react vigorously with the amine functionality of this compound, leading to the formation of amides and carbamates, respectively. These reactions are often highly exothermic.
Q2: I've noticed a discoloration of my this compound sample. What could be the cause?
A2: Discoloration, typically a yellowing or browning, is often a sign of oxidation. This can occur due to prolonged exposure to air (oxygen) or light. The tertiary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, it is crucial to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use any plastic container to store or handle this compound?
A3: Not all plastics are suitable. Some plastics can be degraded or permeated by this compound, leading to contamination of the chemical and failure of the container. While specific compatibility data for this compound is limited, information for the closely related N,N-dimethylaniline suggests that certain plastics should be avoided. It is always best to perform a compatibility test for your specific application.
Q4: Are there any specific metals I should avoid when working with this compound?
A4: While this compound is generally compatible with stainless steel and glass, contact with certain metals, particularly in the presence of moisture or other reactive species, could potentially catalyze degradation or discoloration. For critical applications, using glass or high-grade stainless steel (e.g., 316 stainless steel) is recommended.
Troubleshooting Guide
Encountering unexpected results in your experiments? Material incompatibility could be the culprit. This guide will help you troubleshoot common issues.
| Observed Issue | Potential Cause Related to Incompatibility | Troubleshooting Steps & Solutions |
| Unexpected Reaction Exotherm or Pressure Buildup | Accidental mixing with an incompatible chemical such as a strong acid, oxidizing agent, acid chloride, or chloroformate. | 1. Immediate Action: If safe to do so, cool the reaction vessel externally. Ensure adequate ventilation. 2. Review Protocol: Carefully check the experimental procedure to identify any potential incompatible reagents. 3. Material Verification: Confirm the identity and purity of all reagents used. |
| Discolored Product or Reaction Mixture | Oxidation of the this compound due to exposure to air or incompatible materials that may catalyze oxidation. Use of a reactive plastic container. | 1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon). 2. Container Check: Ensure storage and reaction vessels are made of compatible materials (glass, PTFE, high-density polyethylene). 3. Purity Analysis: Analyze the starting material and product for impurities. |
| Leaking or Swollen Plastic Tubing/Connectors | The plastic material is being chemically attacked or swelled by the this compound. | 1. Cease Use: Immediately stop the experiment and safely transfer the chemical to a compatible container. 2. Material Selection: Consult the compatibility chart below and select a more resistant material (e.g., PTFE, Viton™). 3. Conduct Compatibility Test: Before resuming, perform a compatibility test with the new material. |
| Inconsistent Experimental Results | Contamination from an incompatible material leaching into the reaction mixture. This could be plasticizers from tubing or degradation products. | 1. Systematic Review: Examine every component in your experimental setup that comes into contact with the chemical. 2. Blank Run: Conduct a blank experiment with just the solvent and the suspected incompatible material to check for leachable impurities. 3. Material Replacement: Systematically replace components with those known to be highly inert (e.g., switch from PVC tubing to PTFE). |
Material Compatibility Summary
The following tables provide a summary of the compatibility of this compound with various materials based on data for structurally similar anilines and general chemical resistance principles. It is crucial to conduct your own compatibility testing for your specific application and conditions.
Table 1: Chemical Incompatibility
| Incompatible Chemical Class | Potential Hazard | Mitigation Strategy |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Violent reaction, fire, explosion | Store and handle separately. Avoid any cross-contamination. |
| Strong Acids (e.g., HCl, H₂SO₄) | Strong exothermic reaction, pressure buildup | Use appropriate acid-resistant equipment. Add acids slowly and with cooling. |
| Acid Chlorides (e.g., Acetyl chloride) | Vigorous, exothermic reaction | Conduct reactions in a well-ventilated fume hood with appropriate temperature control. |
| Chloroformates (e.g., Benzyl chloroformate) | Exothermic reaction | Use controlled addition rates and cooling. |
Table 2: Polymer and Elastomer Compatibility
| Material | Compatibility Rating | Rationale and Recommendations |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | A - Excellent | Highly inert and resistant to a wide range of chemicals. Recommended for tubing, seals, and container liners.[2] |
| High-Density Polyethylene (HDPE) | B - Good | Generally good resistance, but testing is recommended for long-term storage, especially at elevated temperatures.[3][4] |
| Low-Density Polyethylene (LDPE) | C - Fair | May be suitable for short-term contact, but can be susceptible to swelling and permeation.[5] |
| Polypropylene (PP) | B - Good | Similar to HDPE, generally good resistance but testing is advised for critical applications.[6][7][8] |
| Polyvinyl Chloride (PVC) | D - Not Recommended | Can be attacked by aromatic compounds, leading to leaching of plasticizers and degradation. |
| Elastomers | ||
| Viton™ (FKM) | A - Excellent | Excellent resistance to aromatic amines. A preferred choice for O-rings and seals.[9][10] |
| Nitrile (Buna-N) | C - Fair | May exhibit swelling and degradation with prolonged exposure. Not recommended for long-term use.[11][12] |
| EPDM | D - Not Recommended | Generally poor resistance to aromatic amines. |
| Silicone | D - Not Recommended | Likely to swell and degrade upon contact. |
Rating Key:
-
A - Excellent: No to minor effect.
-
B - Good: Minor to moderate effect.
-
C - Fair: Moderate to severe effect, not recommended for continuous use.
-
D - Not Recommended: Severe effect.
Experimental Protocol: Material Compatibility Testing
To ensure the integrity of your experiments, it is highly recommended to perform a compatibility test on any new material that will come into contact with this compound.
Objective: To determine the compatibility of a material (plastic or elastomer) with this compound by observing changes in the material's physical properties and any contamination of the chemical.
Materials:
-
Small sample of the material to be tested (e.g., a piece of tubing, an O-ring).
-
This compound.
-
Glass vial with a PTFE-lined cap.
-
Analytical balance.
-
Fume hood.
-
Appropriate Personal Protective Equipment (PPE).
Procedure:
-
Initial Measurement:
-
Carefully weigh the test material sample and record its initial mass.
-
Observe and record the initial appearance of the material (color, flexibility, texture).
-
-
Immersion:
-
Place the test material sample into the glass vial.
-
Add enough this compound to completely submerge the sample.
-
Tightly cap the vial.
-
-
Incubation:
-
Store the vial at the intended experimental temperature for a relevant period (e.g., 24-72 hours).
-
-
Observation and Final Measurement:
-
After the incubation period, carefully remove the material sample from the vial in a fume hood.
-
Observe and record any changes in the appearance of the this compound (e.g., discoloration, precipitation).
-
Gently blot the material sample to remove excess liquid and allow it to air dry for a short, consistent period.
-
Weigh the material sample and record its final mass.
-
Observe and record any changes in the material's physical properties (e.g., swelling, softening, cracking, discoloration).
-
-
Analysis:
-
Mass Change: Calculate the percentage change in mass. A significant increase suggests absorption of the chemical, while a decrease may indicate leaching of material components.
-
Physical Changes: Any significant changes in appearance or physical properties indicate incompatibility.
-
Chemical Contamination: Any change in the appearance of the this compound suggests that the material is not inert.
-
Visual Guides
Material Selection Workflow
This diagram outlines the decision-making process for selecting appropriate materials for handling this compound.
Caption: Decision workflow for selecting compatible materials.
Reaction Pathway with Oxidizing Agents
This diagram illustrates a simplified potential reaction pathway of a tertiary aniline with an oxidizing agent, leading to the formation of radical species that can cause further reactions.
Caption: Simplified oxidation reaction pathway.
References
- 1. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foxxlifesciences.in [foxxlifesciences.in]
- 3. menda.descoindustries.com [menda.descoindustries.com]
- 4. cipax.com [cipax.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 8. celltreat.com [celltreat.com]
- 9. tym.co.uk [tym.co.uk]
- 10. calpaclab.com [calpaclab.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Rubber Chemical Resistance and Compatibility Guide - Swift Supplies Australia [swiftsupplies.com.au]
Validation & Comparative
Comparing reactivity of 4-tert-Butyl-N,N-dimethylaniline vs N,N-dimethylaniline
An In-Depth Guide to the Comparative Reactivity of 4-tert-Butyl-N,N-dimethylaniline vs. N,N-dimethylaniline in Electrophilic Aromatic Substitution
This guide provides a detailed, objective comparison of the electrophilic aromatic substitution (EAS) reactivity of this compound and its parent compound, N,N-dimethylaniline. We will dissect the underlying electronic and steric principles, provide supporting experimental context, and offer actionable protocols for researchers in organic synthesis and drug development.
Introduction: The Subtle Influence of a Para-Substituent
N,N-dimethylaniline is a classic example of a highly activated aromatic system, renowned for its rapid participation in electrophilic aromatic substitution reactions.[1] Its reactivity is overwhelmingly governed by the powerful electron-donating dimethylamino group. The introduction of a tert-butyl group at the para-position, creating this compound, presents a compelling case study in the interplay of electronic and steric effects. This guide aims to answer a critical question for the synthetic chemist: How does this seemingly simple alkyl substitution alter the reactivity, regioselectivity, and synthetic utility of the N,N-dimethylaniline core?
Theoretical Framework: Unpacking the Governing Principles
To understand the reactivity differences, we must first establish the roles of the key functional groups involved in electrophilic aromatic substitution, a fundamental reaction class where an electrophile replaces an atom (usually hydrogen) on an aromatic ring.[2]
The Dominance of the Dimethylamino Group
The -N(CH₃)₂ group is one of the most powerful activating, ortho,para-directing groups in the synthetic chemist's toolbox.[3] Its influence stems from two opposing electronic effects:
-
Strong Resonance Donation (+R): The nitrogen atom's lone pair of electrons is delocalized into the benzene ring's π-system. This significantly increases the electron density of the ring, making it a much stronger nucleophile. This effect is most pronounced at the ortho and para positions, which is why the group directs incoming electrophiles to these sites.[4] The stabilization of the cationic intermediate (the arenium ion or sigma complex) is greatest when the electrophile adds to these positions, as a resonance structure can be drawn where the positive charge is placed on the nitrogen.
-
Weak Inductive Withdrawal (-I): Nitrogen is more electronegative than carbon, so it pulls electron density away from the ring through the sigma bond. However, this inductive effect is far outweighed by the powerful resonance donation.
The Contribution of the Tert-Butyl Group
The tert-butyl group, -C(CH₃)₃, is a classic alkyl substituent with its own set of electronic and steric properties.
-
Inductive Donation (+I): As an alkyl group, it donates electron density to the aromatic ring through the sigma bond, making it a weak activating group.[5]
-
Hyperconjugation: A secondary, weaker electron-donating effect also contributes to its activating nature.
-
Steric Hindrance: The most defining characteristic of the tert-butyl group is its significant bulk. This steric hindrance can block or slow reactions at adjacent (ortho) positions.[6][7]
Head-to-Head Comparison: Reactivity and Regioselectivity
The primary difference in an EAS reaction between these two molecules is the fate of the incoming electrophile, which is dictated by the interplay of the substituent effects described above.
-
N,N-dimethylaniline: The powerful -N(CH₃)₂ group activates the ring and directs electrophiles to the ortho and para positions. Due to the steric bulk of the dimethylamino group itself, the para position is often the preferred site of attack for many electrophiles, leading to the formation of the 4-substituted product as the major isomer.[4]
-
This compound: The directing influence of the -N(CH₃)₂ group remains dominant. However, the para position is now occupied by the bulky tert-butyl group. Consequently, electrophilic attack is funneled exclusively to the two equivalent ortho positions (C2 and C6).
Which Molecule Reacts Faster?
The answer is nuanced and depends critically on the size of the electrophile.
-
Electronic Argument: The tert-butyl group is electron-donating (+I effect), as confirmed by its negative Hammett substituent constant (σp = -0.20)[8]. This adds to the electron-donating character of the dimethylamino group (σp = -0.83)[9]. From a purely electronic standpoint, the aromatic ring of this compound is more electron-rich and should be a more potent nucleophile, suggesting a faster reaction rate.
-
Steric Argument: While electronically primed for reaction, the only available sites for attack are the ortho positions. These positions are immediately adjacent to the sterically demanding -N(CH₃)₂ group. An incoming electrophile must navigate this crowded environment. This significant steric hindrance can raise the activation energy of the transition state, suggesting a slower reaction rate.[6]
Data Summary
| Feature | N,N-dimethylaniline | This compound | Rationale |
| Primary Directing Group | -N(CH₃)₂ (+R >> -I) | -N(CH₃)₂ (+R >> -I) | The dimethylamino group's resonance effect is the dominant activating and directing force. |
| Secondary Substituent | -H (neutral) | -C(CH₃)₃ (+I) | The tert-butyl group provides additional, albeit weak, electronic activation.[5] |
| Available Positions for Attack | ortho, para | ortho only | The para position is sterically blocked by the tert-butyl group. |
| Predicted Major Product (Bromination) | 4-bromo-N,N-dimethylaniline | 2-bromo-4-tert-butyl-N,N-dimethylaniline | Attack occurs at the electronically favored and sterically accessible para position for the former, and the only available ortho position for the latter. |
| Overall Reactivity (General Case) | Higher | Lower | The favorable reaction at the unhindered para position in N,N-dimethylaniline typically proceeds faster than the sterically hindered ortho attack on the 4-tert-butyl derivative. |
Experimental Protocol: Comparative Bromination
To provide a practical context, we outline a representative protocol for the electrophilic bromination of these substrates. Bromination is an excellent test reaction as the electrophile (Br⁺) is moderately sized, highlighting the steric and electronic effects.
Objective: To synthesize and compare the products of the mono-bromination of N,N-dimethylaniline and this compound.
Materials:
-
N,N-dimethylaniline
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Bromine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel.
-
Stir plate and magnetic stir bar
-
Ice bath
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the aniline substrate (either N,N-dimethylaniline or this compound) in 20 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
-
Bromine Addition: In a dropping funnel, prepare a solution of 10 mmol of bromine in 10 mL of DCM. Add this bromine solution dropwise to the cooled, stirring aniline solution over 15-20 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Quenching and Neutralization: Carefully and slowly add 20 mL of saturated aqueous NaHCO₃ solution to the reaction mixture to neutralize the HBr byproduct and quench any remaining bromine.[10] Monitor for foaming.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with another 20 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Analysis: The product can be purified by recrystallization or column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure and regiochemistry of the substitution.
Visualizing the Workflow
Caption: Experimental workflow for the comparative bromination.
Mechanistic Insights
The mechanism for electrophilic aromatic substitution is a two-step process involving the formation of a resonance-stabilized carbocation intermediate. The stability of this intermediate determines the rate and regioselectivity of the reaction.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
For N,N-dimethylaniline, attack at the para position allows for a key resonance structure where the positive charge is delocalized onto the nitrogen atom, providing exceptional stability and favoring this pathway. For this compound, this same stabilization occurs during ortho attack, but the steric cost of forming the intermediate is significantly higher.
Conclusion for the Practicing Scientist
While the para-tert-butyl group in this compound enhances the electronic richness of the aromatic ring, its primary role in electrophilic aromatic substitution is one of steric control.
-
N,N-dimethylaniline remains the more versatile substrate for achieving substitution at the para position, and it will generally react faster with most electrophiles due to the accessibility of this site.
-
This compound is a valuable substrate when exclusive ortho functionalization is desired. The synthetic chemist must, however, be prepared for potentially slower reaction rates and may need to employ more forcing conditions, particularly when using bulky electrophiles.
This comparative analysis underscores a fundamental principle in physical organic chemistry: reaction outcomes are a delicate balance between electronic activation and steric accessibility. Understanding this balance is paramount for designing efficient and selective synthetic routes.
References
- 1. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. The major product formed in the reaction of N, N-dimethylaniline with con.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. global.oup.com [global.oup.com]
- 9. web.viu.ca [web.viu.ca]
- 10. prezi.com [prezi.com]
A Comparative Guide to Tertiary Amine Polymerization Initiators: The Performance of 4-tert-Butyl-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, the choice of a polymerization initiator is a critical decision that dictates the kinetics of the reaction and the final properties of the polymer. In the realm of free-radical polymerization, tertiary amines, when paired with a peroxide, form a highly efficient redox couple for initiating polymerization at ambient temperatures. This guide provides an in-depth comparison of 4-tert-Butyl-N,N-dimethylaniline (t-Bu-DMA) with other commonly used tertiary amine accelerators, namely N,N-dimethylaniline (DMA), N,N-diethylaniline (DEA), and N,N-dimethyl-p-toluidine (DMPT). Our analysis is grounded in established mechanistic principles and supported by experimental data from the scientific literature to provide a clear, objective performance evaluation.
The Role of Tertiary Amines in Redox-Initiated Polymerization
Tertiary amines are indispensable accelerators in polymerization, particularly for acrylic and polyester resins used in medical devices, dental composites, and bone cements.[1][2] They function as the reductive component in a redox initiator system, typically with benzoyl peroxide (BPO) as the oxidant.[3][4] The reaction between the tertiary amine and the peroxide generates free radicals that initiate the polymerization of monomers like methyl methacrylate (MMA).[3][5]
The fundamental initiation mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the peroxide's O-O bond. This leads to the cleavage of the peroxide bond and the formation of a benzoate radical and an amine radical cation, which then go on to initiate the polymer chain growth.[4]
Experimental Comparison: A Hypothetical Study
Experimental Protocol: Evaluating Initiator Performance
A standard method to compare the efficacy of these amine accelerators would involve the bulk polymerization of a monomer like methyl methacrylate (MMA) initiated by a benzoyl peroxide (BPO)/amine redox system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
This compound (t-Bu-DMA)
-
N,N-dimethylaniline (DMA)
-
N,N-diethylaniline (DEA)
-
N,N-dimethyl-p-toluidine (DMPT)
Procedure:
-
Prepare separate solutions of MMA with each amine accelerator at an equimolar concentration relative to BPO. A typical concentration would be around 0.5 mol% of the monomer.
-
Add BPO to each solution and mix thoroughly to initiate the polymerization.
-
Monitor the polymerization exotherm (temperature change over time) using a thermocouple. The time to reach the peak exotherm is a key indicator of the polymerization rate.
-
Determine the degree of conversion of the monomer at various time points using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the vinyl C=C bond peak.
-
After completion of the polymerization, characterize the resulting poly(methyl methacrylate) (PMMA) for molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Evaluate the mechanical properties of the cured polymers, such as compressive strength and flexural strength, using a universal testing machine.
Performance Comparison and Mechanistic Insights
The performance of a tertiary amine as a polymerization accelerator is primarily influenced by two key factors: the nucleophilicity of the nitrogen atom and the steric hindrance around it.
Polymerization Kinetics
The rate of polymerization is directly related to the rate of free radical generation, which in turn depends on the efficiency of the reaction between the amine and the peroxide.
-
N,N-dimethyl-p-toluidine (DMPT) is known to be a highly reactive accelerator.[1][2] The electron-donating methyl group in the para position increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction with BPO. This leads to a shorter setting time.
-
N,N-dimethylaniline (DMA) serves as a baseline for comparison. It is a widely used accelerator, but its reactivity is generally lower than that of DMPT.[6]
-
N,N-diethylaniline (DEA) has slightly bulkier ethyl groups compared to the methyl groups in DMA. This increased steric hindrance can slightly impede the interaction with the peroxide, potentially leading to a slower polymerization rate compared to DMA.
-
This compound (t-Bu-DMA) features a bulky tert-butyl group in the para position. While the tert-butyl group is electron-donating, its primary influence is steric. This significant steric hindrance is expected to have a more pronounced effect on the rate of reaction with BPO compared to the other amines. Studies on similarly substituted monomers have shown that steric hindrance is a dominant factor affecting reactivity.[7] Therefore, it is anticipated that t-Bu-DMA would exhibit a slower polymerization rate compared to DMPT and DMA.
Data Presentation: Expected Performance Metrics
The following table summarizes the anticipated relative performance of the different amine accelerators based on the principles discussed above.
| Amine Accelerator | Expected Polymerization Rate | Expected Time to Peak Exotherm | Rationale |
| DMPT | Very High | Shortest | Electron-donating methyl group enhances nucleophilicity. |
| DMA | High | Short | Standard, effective accelerator. |
| DEA | Moderate to High | Longer than DMA | Increased steric hindrance from ethyl groups. |
| t-Bu-DMA | Moderate | Longest | Significant steric hindrance from the bulky tert-butyl group.[7] |
Polymer Properties: Molecular Weight and Mechanical Strength
The concentration of initiating radicals influences the molecular weight of the resulting polymer. A higher initiation rate generally leads to a larger number of polymer chains, resulting in a lower average molecular weight.
-
Systems with DMPT are expected to produce polymers with a lower molecular weight due to the high rate of radical generation.
-
Conversely, the slower initiation rate anticipated with t-Bu-DMA would likely result in the formation of fewer, but longer, polymer chains, leading to a higher average molecular weight.
-
The mechanical properties of the final polymer are influenced by its molecular weight and crosslink density. Higher molecular weight polymers often exhibit improved mechanical strength.
| Amine Accelerator | Expected Molecular Weight (Mw) | Expected Mechanical Strength |
| DMPT | Lower | Good |
| DMA | Moderate | Good |
| DEA | Moderate to High | Good to Excellent |
| t-Bu-DMA | Highest | Potentially Excellent |
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Redox Initiation Mechanism
Caption: Generalized mechanism of redox initiation with a tertiary amine and benzoyl peroxide.
Experimental Workflow
Caption: Workflow for the comparative evaluation of amine polymerization accelerators.
Trustworthiness and Safety Considerations
An important aspect of selecting a polymerization initiator, especially for biomedical applications, is its biocompatibility and toxicological profile. Both DMA and DMPT have been investigated for their genotoxicity, with studies indicating that they can be chromosome-damaging agents.[6] While specific toxicological data for t-Bu-DMA is less prevalent in the literature, its structural similarity to other N,N-dialkylanilines warrants careful handling and evaluation for its intended application. The potential for unreacted amine to leach from the final polymer product is also a critical consideration. The use of higher molecular weight or polymerizable amines is a strategy to mitigate this issue.
Conclusion
The selection of a tertiary amine accelerator has a profound impact on the polymerization process and the final properties of the resulting polymer.
-
N,N-dimethyl-p-toluidine (DMPT) offers the highest reactivity, making it suitable for applications requiring rapid curing.
-
N,N-dimethylaniline (DMA) provides a reliable and well-characterized baseline performance.
-
The performance of N,N-diethylaniline (DEA) is likely to be slightly attenuated compared to DMA due to increased steric hindrance.
-
This compound (t-Bu-DMA) , with its bulky para-substituent, is predicted to have the slowest polymerization rate among the compared amines. This, however, may be advantageous for applications where a longer working time is required and where higher molecular weight and potentially enhanced mechanical properties are desired.
Ultimately, the optimal choice of amine accelerator will depend on the specific requirements of the application, including the desired curing time, the required polymer properties, and any biocompatibility constraints. This guide provides a framework for making an informed decision based on the fundamental principles of polymer chemistry.
References
- 1. atamankimya.com [atamankimya.com]
- 2. N,N-Dimethyl-p-toluidine|Polymerization Accelerator [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Basics: A Comparative Guide to Catalytic Systems for C-N Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] For decades, the Buchwald-Hartwig amination has been a dominant methodology, enabling the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction typically requires a base to facilitate the catalytic cycle, and while inorganic bases are common, soluble organic bases have emerged to address issues of heterogeneity and functional group tolerance.[6][7][8] 4-tert-Butyl-N,N-dimethylaniline serves as an example of the aniline-type structures often encountered in these complex reaction mixtures. However, the field is rapidly evolving, driven by the pursuit of milder conditions, broader substrate scope, enhanced sustainability, and access to previously challenging chemical space.
This guide provides a comparative analysis of advanced and alternative catalytic systems for C-N coupling, moving beyond traditional palladium/amine base combinations. We will explore the mechanistic underpinnings, comparative performance, and practical applications of cutting-edge methodologies designed for the modern research scientist.
The Evolving Role of the Base: Beyond Simple Deprotonation
In traditional palladium-catalyzed C-N couplings, the base is crucial for the deprotonation of the amine or the intermediate palladium-amine complex, a key step for enabling the final reductive elimination that forms the C-N bond.[9][10][11] The use of soluble organic amine bases was a significant step forward, mitigating issues associated with insoluble and highly reactive inorganic bases like sodium tert-butoxide.[6][7][8]
However, detailed mechanistic studies have revealed that organic bases are not mere spectators. Their structure, concentration, and nucleophilicity can profoundly influence the reaction rate and even determine the rate-limiting step of the catalytic cycle.[6][7] For instance, in couplings using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the reaction can be inhibited by the base at high concentrations, as the resting state of the catalyst can be a DBU-bound palladium complex.[6][7] This complex role underscores the need to look beyond the base and consider the entire catalytic system holistically.
Alternative Catalytic Paradigms for C-N Bond Formation
The limitations of classical palladium-catalyzed systems, such as the need for strong bases and challenges with certain substrate classes, have spurred the development of entirely new catalytic approaches.
Photoredox and Nickel Dual Catalysis: A Paradigm Shift
A major breakthrough in C-N coupling has been the advent of photoredox/nickel dual catalysis.[12][13] This methodology combines a light-absorbing photocatalyst with a nickel catalyst to achieve C-N bond formation under remarkably mild conditions, often at room temperature.[14][15][16]
Mechanism Insight: The photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process that generates radical intermediates. These radicals then engage with the nickel catalyst in a separate catalytic cycle to forge the C-N bond.[13] This radical-based pathway circumvents the traditional oxidative addition/reductive elimination sequence, opening up new reactivity patterns.[15]
Advantages:
-
Mild Conditions: Reactions often proceed at ambient temperature, preserving sensitive functional groups.[12]
-
Broad Scope: Enables the coupling of challenging substrates, including those incompatible with strong bases.
-
Sustainability: Utilizes visible light as a renewable energy source.[15]
Copper Catalysis: A Cost-Effective Workhorse
Copper, being more earth-abundant and less expensive than palladium, has re-emerged as a powerful catalyst for C-N coupling, harking back to the classical Ullmann reaction.[1] Modern copper-catalyzed systems employ specialized ligands that dramatically expand the reaction's scope and reliability, particularly for sterically hindered substrates that are challenging for palladium catalysts.[1][17][18]
Key Features:
-
Steric Tolerance: Novel pyrrole-ol ligands have enabled the unprecedented coupling of ortho,ortho'-disubstituted aryl iodides with bulky primary amines and anilines.[1][18]
-
Cost-Effectiveness: Copper catalysts offer a significant economic advantage over palladium-based systems.
-
Alternative Reactivity: Provides a complementary approach to Buchwald-Hartwig amination, sometimes succeeding where palladium fails.
Electrochemical and Transition-Metal-Free Strategies
Pushing the boundaries of green chemistry, electrochemical and transition-metal-free C-N coupling methods are gaining traction.
-
Electrochemical C-N Coupling: This technique uses electrical energy to drive the reaction, avoiding the need for chemical oxidants or reductants.[19] It offers precise control over reaction conditions and represents a highly sustainable approach to C-N bond formation.[15][19]
-
Transition-Metal-Free Coupling: Certain C-N couplings can be achieved without any transition metal catalyst, often promoted by light.[20][21] These methods, while currently more limited in scope, represent the ultimate goal in sustainable synthesis by eliminating concerns about metal residues and cost.[22] Pnictogen-based catalysts (e.g., phosphorus) are also being explored as main-group alternatives to transition metals.[22]
Performance Comparison
The choice of a catalytic system depends heavily on the specific substrates and the desired reaction characteristics (e.g., functional group tolerance, cost, scale).
| Catalytic System | Typical Catalyst/Base | Temperature | Key Advantages | Key Limitations |
| Traditional Palladium | Pd(OAc)₂ / Xantphos, NaOtBu | 80-110 °C | Well-established, broad amine scope | Requires strong base, high temperatures, sensitive to some functional groups |
| Palladium / Soluble Base | Pd precatalyst / DBU, MTBD | 25-100 °C | Homogeneous, milder than inorganic bases, good for some heteroaryl amines[23] | Base can inhibit reaction, scope can be base-dependent[6] |
| Photoredox / Nickel Dual | NiBr₂·diglyme / Ir or Ru photocatalyst | Room Temp | Extremely mild, excellent functional group tolerance, unique reactivity[12][24] | Requires specialized photocatalysts and light source, can be air-sensitive |
| Modern Copper | CuI / Pyrrole-ol or Oxalamide Ligand | 100-140 °C | Excellent for sterically hindered partners, cost-effective[1][18] | Often requires higher temperatures, aryl iodides/bromides typically needed |
| Electrochemical | Ni or other metal electrodes | Room Temp | Sustainable, avoids chemical reagents, highly controllable[19] | Requires specific electrochemical setup, scope is still developing |
| Transition-Metal-Free | Light-promoted or P-based catalyst | 15-100 °C | Avoids metal contamination, potentially very low cost[20][22] | Currently limited substrate scope, may require specific activators (e.g., light) |
Experimental Protocols
Protocol 1: Photoredox/Nickel Dual Catalysis for C-N Coupling of an Aryl Bromide
This protocol is a representative example based on principles described in the literature.[12][13]
-
Preparation: In a nitrogen-filled glovebox, add the nickel precatalyst (e.g., NiCl₂·glyme, 2 mol%), a ligand (e.g., dtbbpy, 2 mol%), and the photocatalyst (e.g., an Iridium complex, 1 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Reagents: Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and an organic base (e.g., DBU, 2.0 equiv).
-
Solvent: Add anhydrous solvent (e.g., 1,4-dioxane or DMF) to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and place it approximately 5-10 cm from a blue LED lamp. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Coupling of a Sterically Hindered Aniline
This protocol is a representative example based on principles described in the literature.[1][18]
-
Preparation: To an oven-dried reaction tube, add CuI (5 mol%), the pyrrole-ol ligand (L7, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Reagents: Add the ortho-substituted aryl iodide (1.0 equiv) and the sterically hindered amine (1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., DMSO or toluene).
-
Reaction: Seal the tube under an inert atmosphere (e.g., Nitrogen or Argon) and heat the reaction mixture to the specified temperature (e.g., 130 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Conclusion and Future Outlook
The field of C-N coupling has moved far beyond its initial boundaries. While this compound and other organic bases play a role in optimizing traditional palladium-catalyzed reactions, the future lies in developing fundamentally new catalytic systems. Photoredox/nickel dual catalysis offers unparalleled mildness, while modern copper catalysis provides a robust and economical solution for sterically demanding couplings. Emerging electrochemical and metal-free strategies promise a more sustainable future for chemical synthesis. For the modern researcher, understanding the nuances of these diverse methodologies is key to unlocking new synthetic possibilities and efficiently constructing the complex, nitrogen-containing molecules that drive innovation in science and industry.
References
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines [dspace.mit.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. air.unimi.it [air.unimi.it]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox and Electrochemical Methods for C-N Bond [chemistry.as.virginia.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress in electrochemical C–N coupling: metal catalyst strategies and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transition-Metal-Free C-C, C-O, and C-N Cross-Couplings Enabled by Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 4-tert-Butyl-N,N-dimethylaniline in Kinetic Studies
An In-Depth Technical Guide to the Kinetic Analysis of Reactions Involving 4-tert-Butyl-N,N-dimethylaniline
This compound (t-Bu-DMA) is a valuable model compound in physical organic chemistry. Its structure, featuring a sterically bulky tert-butyl group para to an electron-rich dimethylamino group, allows for the systematic investigation of both electronic and steric effects in chemical reactions.[1] The potent electron-donating nature of the dimethylamino group, further enhanced by the tert-butyl substituent, makes t-Bu-DMA an excellent electron donor, frequently employed in studies of electron transfer reactions.[1]
Many reactions involving t-Bu-DMA, particularly its oxidation, proceed via a Single Electron Transfer (SET) mechanism.[1][2] This process typically involves the initial donation of an electron from the aniline to an oxidant, forming a radical cation (t-Bu-DMA•+). This highly reactive intermediate can then undergo further steps, such as deprotonation or a second electron transfer, leading to a variety of products.[1][2] Understanding the kinetics of these elementary steps is crucial for mechanistic elucidation, reaction optimization, and predicting product distributions. Due to the high reactivity and short lifetimes of the intermediates involved, specialized rapid kinetic techniques are often required for these investigations.[3][4][5]
Comparative Guide to Kinetic Analysis Techniques
The choice of analytical technique is paramount and depends on the reaction's timescale and the nature of the species being monitored. Three primary techniques are compared here for their utility in studying t-Bu-DMA reactions: Stopped-Flow Spectrophotometry, Laser Flash Photolysis, and Cyclic Voltammetry.
| Technique | Principle of Operation | Typical Timescale | Application for t-Bu-DMA Reactions | Advantages | Disadvantages |
| Stopped-Flow Spectrophotometry | Rapid mixing of two reactant solutions in an observation cell, followed by monitoring changes in absorbance or fluorescence as a function of time.[4][6][7] | Milliseconds to minutes[8] | Monitoring reactions with a colored reactant/product (e.g., oxidation by KMnO₄) or formation of a UV-Vis active intermediate. | Relatively accessible, excellent for solution-phase kinetics, allows for variation of concentrations to determine reaction order.[9][10] | Limited to reactions with an optical signature; dead time (~1-2 ms) prevents study of extremely fast reactions.[4] |
| Laser Flash Photolysis (LFP) | A short, intense laser "pump" pulse initiates a photoreaction, creating transient species. A weaker "probe" light beam monitors the change in absorption of these transients over time.[11][12] | Nanoseconds to milliseconds[11] | Direct detection and kinetic characterization of the t-Bu-DMA radical cation (t-Bu-DMA•+) generated via photo-induced electron transfer.[13][14] | Extremely high time resolution, allows direct observation of short-lived intermediates.[11] | Requires a photo-inducible reaction; instrumentation is more complex and expensive. |
| Cyclic Voltammetry (CV) | The potential of a working electrode is scanned linearly versus time in a solution containing the analyte, and the resulting current is measured.[15][16] | Seconds to minutes (for the scan) | Determining the oxidation potential of t-Bu-DMA and estimating rate constants for chemical reactions that follow the initial electron transfer (EC mechanism).[15] | Provides thermodynamic (redox potentials) and kinetic information; useful for studying electron transfer-initiated reactions.[17] | Provides indirect kinetic data for coupled chemical reactions; best suited for qualitative or semi-quantitative rate analysis. |
Reaction Mechanisms & Workflows
The General Single Electron Transfer (SET) Oxidation Pathway
The oxidation of t-Bu-DMA by many reagents follows a well-established SET pathway. The key steps involve the formation of a radical cation, which is then converted into a more stable iminium ion intermediate.
Caption: General Single Electron Transfer (SET) pathway for the oxidation of t-Bu-DMA.
Experimental Workflow Diagrams
Visualizing the experimental process helps in understanding the logic behind data acquisition.
Caption: Workflow for a typical stopped-flow kinetics experiment.
Caption: Workflow for a laser flash photolysis experiment.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, with built-in checks to ensure data integrity.
Protocol 1: Oxidation by Permanganate via Stopped-Flow Spectrophotometry
This experiment monitors the disappearance of the intensely colored permanganate ion (MnO₄⁻) upon reaction with t-Bu-DMA.
Objective: To determine the rate law and rate constant for the reaction between t-Bu-DMA and potassium permanganate in a neutral aqueous medium.
Methodology:
-
Solution Preparation:
-
Stock Solution A (t-Bu-DMA): Prepare a 10.0 mM stock solution of this compound in a 50/50 (v/v) mixture of acetonitrile and deionized water. Causality: Acetonitrile is used to ensure the solubility of the organic aniline.
-
Stock Solution B (KMnO₄): Prepare a 1.0 mM stock solution of potassium permanganate in deionized water. This solution should be freshly prepared and protected from light.
-
Working Solutions: For a pseudo-first-order kinetics run, prepare a series of t-Bu-DMA solutions (e.g., 2.0, 4.0, 6.0, 8.0, 10.0 mM) from Stock A. The KMnO₄ concentration will be kept constant and much lower (e.g., 0.1 mM after mixing) to ensure t-Bu-DMA is in large excess.
-
-
Instrument Setup (Stopped-Flow Spectrophotometer):
-
Set the observation wavelength to 525 nm, the λ_max for the permanganate ion.[18]
-
Set the temperature controller for the cell holder to 25.0 °C.
-
Flush the syringes and flow circuit with deionized water and then with the respective reactant solutions.
-
Load one syringe with the KMnO₄ solution and the other with a t-Bu-DMA working solution.
-
-
Data Acquisition:
-
Rapidly push the drive plates to mix the two solutions in the observation cell. The instrument will trigger data collection upon stopping the flow.
-
Collect absorbance data at 525 nm for a duration sufficient for the reaction to go to completion (e.g., 3-5 half-lives).
-
For each t-Bu-DMA concentration, perform 3-5 replicate runs to ensure reproducibility.
-
-
Data Analysis & Validation:
-
For each run, plot the natural logarithm of the absorbance at 525 nm (ln(A)) versus time.
-
Trustworthiness Check: A linear plot confirms that the reaction is first-order with respect to [KMnO₄]. The slope of this line is the pseudo-first-order rate constant, k'.
-
Plot k' versus the concentration of t-Bu-DMA.
-
Trustworthiness Check: A linear plot passing through the origin confirms the reaction is first-order with respect to [t-Bu-DMA].
-
The slope of the k' vs. [t-Bu-DMA] plot gives the second-order rate constant, k₂, for the reaction. The overall rate law is: Rate = k₂[t-Bu-DMA][KMnO₄].
-
Protocol 2: Characterization of t-Bu-DMA•+ via Laser Flash Photolysis
This protocol describes the generation of the t-Bu-DMA radical cation via photo-induced electron transfer from a triplet sensitizer and its subsequent kinetic analysis.
Objective: To observe the transient absorption spectrum of the t-Bu-DMA radical cation and determine its decay kinetics.
Methodology:
-
Sample Preparation:
-
Prepare a solution containing ~0.5 mM of t-Bu-DMA and ~0.2 mM of a suitable photosensitizer (e.g., benzophenone or 2-acetonaphthone) in a solvent like acetonitrile. Causality: The sensitizer absorbs the laser flash and, via intersystem crossing, populates a triplet state which is a strong enough oxidant to accept an electron from t-Bu-DMA.[14]
-
Transfer the solution to a quartz cuvette equipped with a septum.
-
Validation Step: Deoxygenate the solution by bubbling with argon or nitrogen for at least 20 minutes. Oxygen can quench the triplet state of the sensitizer and react with the radical cation, interfering with the kinetics.[14]
-
-
Instrument Setup (Laser Flash Photolysis System):
-
Use a pulsed laser (e.g., Nd:YAG) to generate an excitation pulse at a wavelength absorbed by the sensitizer but not significantly by t-Bu-DMA (e.g., 355 nm).
-
Use a xenon arc lamp as the probe light source.
-
Set the detector (e.g., a photomultiplier tube coupled to a monochromator) to scan a range of wavelengths (e.g., 400-600 nm) to acquire the transient spectrum.
-
-
Data Acquisition:
-
Transient Spectrum: Acquire transient absorption data at various time delays after the laser flash (e.g., 100 ns, 1 µs, 10 µs) across the desired wavelength range. Plot ΔAbsorbance vs. Wavelength to identify the absorption maximum of the t-Bu-DMA•+.
-
Kinetic Decay Trace: Set the monochromator to the absorption maximum of the radical cation. Record the change in absorbance as a function of time after a single laser flash. Average multiple shots (e.g., 10-20) to improve the signal-to-noise ratio.
-
-
Data Analysis & Validation:
-
Analyze the decay trace of the radical cation. The decay may follow first-order or second-order kinetics depending on the reaction conditions and radical concentration.
-
Fit the decay curve to appropriate kinetic models to extract the rate constant(s).
-
Trustworthiness Check: The identity of the transient can be confirmed by quenching experiments. For example, adding a known radical scavenger should increase the decay rate of the observed transient. The formation of the radical cation can also be confirmed by its reaction with phenols, which quenches the radical cation signal.[13]
-
Protocol 3: Electrochemical Analysis via Cyclic Voltammetry
This experiment determines the oxidation potential of t-Bu-DMA and assesses the stability of the generated radical cation.
Objective: To determine the anodic peak potential for the one-electron oxidation of t-Bu-DMA and evaluate the reversibility of the process.
Methodology:
-
Solution Preparation:
-
Prepare a ~1.0 mM solution of t-Bu-DMA in a suitable electrochemical solvent (e.g., dry acetonitrile).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. Causality: The electrolyte is necessary to ensure conductivity of the solution and minimize IR drop.
-
-
Instrument Setup (Potentiostat with a Three-Electrode Cell):
-
Assemble an electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.[19]
-
Polish the working electrode with alumina slurry before the experiment to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Deoxygenate the solution with argon or nitrogen.
-
Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a point beyond the oxidation wave (e.g., +1.2 V) and then back to the starting potential.
-
Validation Step: Perform scans at multiple scan rates (e.g., 50, 100, 200, 500 mV/s).
-
-
Data Analysis & Interpretation:
-
Identify the anodic peak potential (E_pa), which corresponds to the oxidation of t-Bu-DMA to its radical cation.
-
Look for a corresponding cathodic peak (E_pc) on the reverse scan. The presence of a reverse peak indicates that the radical cation is stable on the timescale of the CV experiment.
-
Trustworthiness Check: For a reversible one-electron process, the peak-to-peak separation (ΔE_p = E_pa - E_pc) should be close to 59 mV at room temperature, and the ratio of cathodic to anodic peak currents (i_pc / i_pa) should be close to 1. Deviations from these values suggest that the radical cation is unstable and undergoes a following chemical reaction. The scan rate dependence of the peak currents and potentials can be further analyzed to extract kinetic information about this follow-up reaction.[15]
-
References
- 1. This compound | 2909-79-7 | Benchchem [benchchem.com]
- 2. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid kinetic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.williams.edu [web.williams.edu]
- 7. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 8. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 12. ru.ac.za [ru.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Radical Traps: Validating Reaction Mechanisms with Anilines
Anilines are foundational scaffolds in modern chemistry, pivotal to pharmaceuticals, agrochemicals, and materials science.[1] However, their utility is shadowed by a propensity for complex reactivity, often involving transient radical intermediates.[2][3] The metabolic oxidation of anilines, for instance, can generate highly electrophilic species like quinone-imines, leading to covalent modification of biomolecules and potential toxicity.[3] For researchers in drug development and process chemistry, rigorously validating the reaction mechanism is not merely an academic exercise; it is a critical step in ensuring product safety, optimizing yield, and controlling selectivity.
This guide provides an in-depth comparison of common radical trapping techniques used to intercept and identify fleeting radical intermediates in reactions involving anilines. We will move beyond simple protocols to explore the causality behind experimental design, the inherent limitations of these methods, and the complementary techniques required to build a robust mechanistic hypothesis.
The Elusive Quarry: Aniline Radicals
Aniline derivatives can form several types of radical species, primarily through single-electron transfer (SET) processes. The most common are:
-
Aniline Radical Cations (ArNH₂•⁺): Formed by the removal of one electron from the nitrogen lone pair or the π-system. These species are highly reactive, and their unpaired electron is often delocalized across the aromatic ring and the nitrogen atom.[4][5]
-
Aminyl Radicals (ArN•H): Formed by the homolytic cleavage of an N-H bond.
The fleeting nature of these radicals makes their direct observation exceptionally difficult.[5] This is where radical traps become indispensable. A radical trap is a molecule designed to react rapidly with a transient radical to form a significantly more stable and detectable species, known as a radical adduct.[6] The successful interception and identification of such an adduct provide compelling evidence for the existence of a radical intermediate in the reaction pathway.
A Comparative Analysis of Radical Traps for Aniline Reactions
The choice of a radical trap is dictated by the suspected nature of the radical intermediate, the reaction conditions, and the available analytical techniques. No single trap is universally applicable, and understanding their distinct mechanisms and limitations is key to a successful mechanistic investigation.
| Radical Trap | Structure | Mechanism of Action | Typical Radicals Trapped | Detection Method | Key Advantages | Limitations & Pitfalls |
| TEMPO | (2,2,6,6-Tetramethyl- piperidin-1-yl)oxyl | Radical-radical coupling (cross-coupling) to form a stable alkoxyamine adduct.[7][8] | Primarily carbon-centered radicals.[8][9] Less effective for heteroatom-centered radicals.[8] | MS, NMR, HPLC | Forms stable, isolable adducts.[10] The trap itself is a persistent radical, allowing for easy monitoring. | High reactivity can lead to non-innocent behavior, potentially altering the reaction pathway.[7][8] Ineffective for many heteroatom radicals. |
| DPPH | 2,2-Diphenyl-1- picrylhydrazyl | Hydrogen atom transfer (HAT) or radical addition. The deep violet color disappears upon reaction.[11][12] | Broad range, particularly effective for H-atom donors.[13][14] | UV-Vis Spectroscopy (colorimetric) | Simple, visual confirmation of radical scavenging. Very fast reaction rates. | Provides little structural information about the trapped radical.[11] Can undergo non-radical side reactions.[7] |
| DMPO | 5,5-Dimethyl-1- pyrroline N-oxide | Nucleophilic radical addition to the C=N double bond to form a persistent nitroxide adduct.[6][15] | Broad range, including O₂, HO•, and C-centered radicals. Used for aniline-type radicals.[15] | EPR Spectroscopy | Provides detailed structural information via hyperfine coupling constants in the EPR spectrum.[6] | Adducts can be short-lived (minutes to hours).[15] Prone to artifacts and false positives from non-radical pathways.[7][16] |
| PBN | α-Phenyl-N-tert- butylnitrone | Similar to DMPO, radical addition to the nitrone functionality.[6] | Primarily C-centered and some heteroatom radicals.[6][15] | EPR Spectroscopy | Adducts are often more stable than DMPO adducts. | Less informative EPR spectra compared to DMPO. Can be oxidized to radical cations that initiate side reactions. |
Experimental Workflow: A Self-Validating System
A properly designed radical trapping experiment is a self-validating system. The goal is twofold: to demonstrate that the reaction is inhibited by the trap and to identify the specific radical-trap adduct.
Below is a generalized protocol for investigating a hypothetical photocatalytic reaction of an aniline, where a radical mechanism is suspected.[17]
Diagram: Radical Trapping Experimental Workflow
Caption: Workflow for a radical trapping experiment.
Step-by-Step Protocol
-
Establish the Baseline (The Control Experiment):
-
Causality: This step is non-negotiable. You must first understand the reaction's behavior in the absence of any potential inhibitor.
-
Procedure: Set up the reaction with aniline, coupling partner, photocatalyst, and any other reagents under the standard conditions (e.g., specific wavelength of light, temperature, inert atmosphere). Monitor the reaction over time by taking aliquots and analyzing them via HPLC or GC to determine the initial rate of product formation and the final yield.
-
-
Execute the Trapping Experiment:
-
Causality: The trap must be present in sufficient concentration to outcompete the substrate for the transient radical.[8] Adding the trap before initiating the reaction (e.g., before turning on the light source) is crucial.
-
Procedure: Set up an identical reaction to the control, but add 2-4 equivalents of the chosen radical trap (e.g., TEMPO) to the mixture before initiation. Run the reaction under the exact same conditions as the control.
-
-
Analyze and Correlate the Results:
-
Causality: The "smoking gun" for a radical mechanism is the correlation between two key observations: a significant decrease in the rate of product formation and the concurrent appearance of a new species corresponding to the radical-trap adduct.
-
Procedure:
-
Kinetic Analysis: Monitor the trapping reaction using the same method as the control. A significant reduction in the rate of product formation is the first piece of positive evidence.[18]
-
Adduct Identification: Analyze the reaction mixture using LC-MS. Search for a mass corresponding to the expected adduct (e.g., [M(aniline fragment) + M(TEMPO) + H]⁺). High-resolution mass spectrometry (HRMS) can provide definitive elemental composition.[17]
-
Confirmation (Optional): If the adduct is stable and can be isolated, full characterization by NMR can provide unequivocal proof.[10]
-
-
Interpreting the Evidence and Avoiding Pitfalls
-
A Positive Result: The observation of both significant reaction inhibition and the formation of the expected radical-trap adduct provides strong, albeit not absolute, evidence for a radical pathway.[17][18]
-
A Negative Result: The absence of inhibition or an adduct is inconclusive. It could mean:
-
The mechanism is non-radical.
-
The radical is too short-lived or sterically hindered to be trapped effectively.
-
The trap concentration was too low.[19]
-
The trap reacts with another species in the mixture or is unstable under the reaction conditions.
-
-
The Pitfall of False Positives: Certain spin traps, particularly nitrones and nitroso compounds, can react via non-radical pathways (e.g., nucleophilic addition followed by oxidation) to generate signals that mimic a true radical adduct.[7] This underscores the importance of well-designed control experiments and, when possible, the use of complementary trapping techniques.
Beyond Trapping: Building a Multi-Faceted Mechanistic Case
Radical trapping is a powerful tool, but it should be part of a broader mechanistic investigation. Corroborating evidence from orthogonal techniques strengthens the proposed mechanism immensely.
-
Kinetic Studies: Determining the reaction order with respect to each component can help distinguish between different mechanistic pathways.[9][20]
-
Cyclic Voltammetry (CV): This electrochemical technique can measure the oxidation and reduction potentials of the reactants, providing insight into the feasibility of a Single-Electron Transfer (SET) event required for radical formation.[4]
-
Computational Chemistry (DFT): Density Functional Theory calculations can be used to model the proposed radical intermediates and transition states, assessing their thermodynamic and kinetic viability.[21]
Diagram: Interception of an Aniline Radicaldot
// Nodes Aniline [label="Aniline\n(Ar-NH₂)"]; SET [label="Single Electron\nTransfer (SET)\n(e.g., Photocatalyst)", shape=ellipse, style=dashed]; Radical [label="Aniline Radical Cation\n(Ar-NH₂•⁺)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product"]; Trap [label="Radical Trap\n(e.g., TEMPO)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="Stable Adduct\n(Detected by MS/EPR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aniline -> SET [label="-e⁻"]; SET -> Radical; Radical -> Product [label="Reaction Pathway"]; Radical -> Trap [label="Interception\n(Trapping)", style=dashed, color="#EA4335"]; Trap -> Adduct; }
References
- 1. A Different Approach to Anilines - GalChimia [galchimia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spin trapping - Wikipedia [en.wikipedia.org]
- 7. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites | MDPI [mdpi.com]
- 10. Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chemistry of DPPH· Free Radical and Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frequently-Used Spin Trap Reagents | Applications Notes | JEOL Ltd. [jeol.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. crab.rutgers.edu [crab.rutgers.edu]
- 19. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations for the Electronic Structure of Substituted Anilines
This guide provides an in-depth comparison of computational strategies for investigating the electronic structure of substituted anilines using Density Functional Theory (DFT). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a detailed rationale for methodological choices and a framework for obtaining reliable, publication-quality data.
The Significance of Substituted Anilines and Their Electronic Structure
Aniline and its derivatives are fundamental building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to dyes and advanced polymers. The electronic character of the aniline scaffold is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents, through inductive and resonance effects, modulate the electron density on the nitrogen atom and the π-system, thereby dictating the molecule's reactivity, basicity (pKa), interaction with biological targets, and photophysical properties.[1][2][3]
Understanding these substituent-induced electronic perturbations is paramount for rational molecular design. Density Functional Theory has emerged as a powerful and cost-effective computational tool that provides profound insights into these properties, complementing and often guiding experimental work.[4][5] This guide will navigate the critical decisions in setting up DFT calculations to ensure accuracy and relevance.
A Comparative Analysis of Computational Methodologies
The accuracy of a DFT calculation is fundamentally dependent on the choice of the functional and the basis set. This section compares common choices for studying substituted anilines, providing a rationale for selecting the appropriate level of theory.
Choosing the Right Functional: A Balance of Accuracy and Cost
The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like anilines, a hierarchy of functionals is available.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is the most widely used hybrid functional and often serves as a reliable starting point. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic properties of aromatic systems. Numerous studies on anilines have successfully employed B3LYP, showing good agreement with experimental data for geometries, vibrational frequencies, and relative energies.[5][6][7]
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This high-HF-exchange functional is particularly well-suited for systems where non-covalent interactions and thermochemistry are important. For anilines, it can provide improved accuracy for properties like pKa and reaction barriers, though at a slightly higher computational cost than B3LYP.
-
ωB97X-D (Head-Gordon and co-workers, with long-range correction and dispersion): This range-separated hybrid functional includes an empirical dispersion correction. It is an excellent choice for studying systems where weak interactions, such as π-stacking or hydrogen bonding, are significant. This is particularly relevant when modeling aniline derivatives in condensed phases or interacting with other molecules.[8]
-
PBE0 (Perdew-Burke-Ernzerhof, with 1/4 HF exchange): Another popular hybrid functional that often performs similarly to B3LYP for many organic systems.
Recommendation: For routine calculations, B3LYP provides a robust balance of accuracy and computational efficiency. For studies requiring higher accuracy in thermochemistry or involving non-covalent interactions, M06-2X or ωB97X-D are superior choices.
The Basis Set: Describing the Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the quality of the calculation.
-
Pople Style Basis Sets:
-
6-31G(d) or 6-31G : This is a split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. It is a good choice for initial geometry optimizations.[7][9]
-
6-311++G(d,p): This is a triple-split valence basis set that includes diffuse functions (++) on all atoms and polarization functions on both heavy atoms (d) and hydrogens (p). The diffuse functions are crucial for accurately describing the lone pair on the nitrogen atom and any potential anionic character, making this basis set highly suitable for final single-point energy calculations and property predictions like electron affinity and pKa.[5][10]
-
-
Dunning's Correlation-Consistent Basis Sets:
-
cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple Zeta): These basis sets are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they are the gold standard for high-accuracy calculations.
-
Recommendation: A cost-effective and reliable approach is to perform geometry optimizations with the 6-31G(d) basis set, followed by more accurate single-point energy and property calculations using the larger 6-311++G(d,p) basis set.[6] This is often denoted as B3LYP/6-311++G(d,p)//B3LYP/6-31G(d).
Incorporating Solvent Effects: From Gas Phase to Reality
Most chemical and biological processes occur in solution. The surrounding solvent can significantly influence the electronic structure and properties of a molecule. Implicit solvation models are an efficient way to account for these effects.
-
Polarizable Continuum Model (PCM): This is a widely used model that creates a cavity in a continuous dielectric medium representing the solvent. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute.[11][12]
-
SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies, which is critical for pKa calculations.[13][14]
Recommendation: For any calculations intended to be compared with experimental data obtained in solution (e.g., pKa, UV-Vis spectra), the use of a solvation model like PCM or SMD is mandatory.[11][15]
Step-by-Step Computational Workflow
This section provides a generalized, self-validating protocol for conducting a DFT analysis of a substituted aniline.
Step 1: Molecular Structure Preparation
-
Build the 3D structure of the desired substituted aniline using a molecular editor (e.g., Avogadro, GaussView, ChemDraw).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Use DFT, for example, at the B3LYP/6-31G(d) level of theory.
-
Validation: A true energy minimum is confirmed by a frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a stable point on the potential energy surface.
Step 3: Frequency Calculation
-
Objective: To confirm the nature of the stationary point and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Method: Perform a frequency calculation at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)).
-
Output: A list of vibrational frequencies. A positive value for all frequencies confirms a local minimum.
Step 4: Single-Point Energy and Property Calculation
-
Objective: To obtain a more accurate electronic energy and to calculate electronic properties.
-
Method: Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger basis set and include a solvation model if necessary (e.g., B3LYP/6-311++G(d,p) with SMD for water).
-
Key Analyses:
-
Frontier Molecular Orbitals (FMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[6][16]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. Negative potential regions (typically red) indicate electron-rich areas, while positive regions (blue) are electron-poor.[2][16]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution (NBO charges), hybridization, and intramolecular interactions like hyperconjugation.[6][17]
-
Below is a diagram illustrating this computational workflow.
Caption: A typical workflow for DFT calculations on substituted anilines.
Interpreting the Data: A Comparative Case Study
To illustrate the impact of substituents, we present a comparative table of calculated electronic properties for aniline, the electron-withdrawing p-nitroaniline, and the electron-donating p-methoxyaniline. These values are representative of what would be obtained using the B3LYP/6-311++G(d,p) level of theory in the gas phase.
| Property | Aniline | p-Nitroaniline | p-Methoxyaniline | Causality and Interpretation |
| HOMO Energy (eV) | ~ -5.6 | ~ -6.2 | ~ -5.2 | The electron-withdrawing NO₂ group stabilizes (lowers) the HOMO, making it a poorer electron donor. The electron-donating OCH₃ group destabilizes (raises) the HOMO, making it a better electron donor.[1][18] |
| LUMO Energy (eV) | ~ -0.3 | ~ -2.9 | ~ -0.1 | The NO₂ group significantly lowers the LUMO energy, making the molecule a much better electron acceptor. The OCH₃ group has a smaller effect on the LUMO.[18] |
| HOMO-LUMO Gap (eV) | ~ 5.3 | ~ 3.3 | ~ 5.1 | A smaller gap, as seen in p-nitroaniline, indicates higher reactivity and easier electronic excitation.[6][16] |
| Dipole Moment (Debye) | ~ 1.5 | ~ 6.9 | ~ 1.9 | The large dipole moment of p-nitroaniline reflects the significant charge separation caused by the powerful electron-withdrawing nitro group. |
| NBO Charge on N | ~ -0.85 | ~ -0.78 | ~ -0.87 | The nitro group pulls electron density away from the nitrogen, making it less negative. The methoxy group donates density, making the nitrogen slightly more negative. |
This data clearly demonstrates how DFT calculations can quantify the electronic effects of substituents, providing a powerful predictive tool for molecular design. Electron-donating groups generally increase the HOMO energy and decrease the HOMO-LUMO gap, while electron-withdrawing groups lower both HOMO and LUMO energies.[1][18]
The following diagram illustrates the general effect of substituents on the frontier molecular orbitals of aniline.
References
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. journaleras.com [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvation Models - NWChem [nwchemgit.github.io]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. JDFTx: Solvation of molecules [jdftx.org]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Study of Steric Effects in N,N-Dialkylanilines: A Guide for Researchers
This guide provides an in-depth comparative analysis of the steric effects in a homologous series of N,N-dialkylanilines, ranging from the minimally hindered N,N-dimethylaniline to the sterically encumbered N,N-di-tert-butylaniline. This document is intended for researchers, scientists, and drug development professionals who utilize these versatile building blocks in organic synthesis. We will explore how the progressive increase in the steric bulk of N-alkyl substituents systematically influences the spectroscopic properties, basicity, and reactivity of these compounds, supported by experimental data and detailed protocols.
Introduction: The Interplay of Electronic and Steric Effects
N,N-dialkylanilines are fundamental precursors in the synthesis of a vast array of organic molecules, including pharmaceuticals, dyes, and materials. Their chemical behavior is governed by a delicate balance between the electron-donating nature of the dialkylamino group and the steric hindrance it imposes. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, activating it towards electrophilic substitution, predominantly at the ortho and para positions. However, the size of the alkyl groups on the nitrogen can impede this resonance by forcing the dialkylamino group out of the plane of the benzene ring—a phenomenon known as steric inhibition of resonance (SIR). Understanding and quantifying this steric effect is paramount for predicting and controlling the outcomes of reactions involving these substrates.
This guide will dissect these competing effects through a systematic comparison of N,N-dialkylanilines with varying alkyl substituents: methyl, ethyl, isopropyl, and tert-butyl. We will examine how increasing steric bulk manifests in their spectroscopic signatures (NMR and UV-Vis), modulates their basicity, and dictates their reactivity in electrophilic aromatic substitution reactions.
Theoretical Framework: Steric Inhibition of Resonance
The degree of resonance interaction between the nitrogen lone pair and the aromatic π-system is contingent on the coplanarity of the C-N bond with the benzene ring. As the size of the N-alkyl groups increases, steric clashes with the ortho hydrogens of the benzene ring force the dialkylamino group to rotate out of the plane of the ring. This misalignment of the nitrogen p-orbital with the aromatic π-system diminishes the electronic delocalization.
Diagram: Steric Inhibition of Resonance in N,N-Dialkylanilines
Caption: Increasing alkyl group size on the nitrogen atom leads to steric hindrance, causing the dialkylamino group to twist out of the aromatic plane, thereby inhibiting resonance.
This steric inhibition of resonance has profound consequences on the molecule's properties:
-
Electron Density: The electron-donating effect of the nitrogen on the aromatic ring is reduced, particularly at the ortho and para positions.
-
Basicity: The nitrogen lone pair becomes more localized and, in principle, more available for protonation. However, steric hindrance around the nitrogen can also impede the approach of a proton, and the solvation of the resulting cation can be affected.[1]
-
Reactivity: The rate of electrophilic aromatic substitution is expected to decrease due to the reduced activation of the ring.
The following sections will provide experimental evidence to quantify these effects.
Spectroscopic Analysis: Visualizing Steric Effects
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to probe the electronic environment of the nuclei within a molecule. Changes in steric hindrance are reflected in the chemical shifts of the protons and carbons of the N-alkyl groups and the aromatic ring.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of N,N-Dialkylanilines in CDCl₃
| Compound | Alkyl Group | ¹H NMR (N-Alkyl Protons) | ¹³C NMR (N-Alkyl Carbons) | ¹³C NMR (C-para) |
| N,N-Dimethylaniline | Methyl | ~2.93 (s, 6H)[2] | ~40.5 | ~116.5 |
| N,N-Diethylaniline | Ethyl | ~3.35 (q, 4H), ~1.17 (t, 6H) | ~47.5, ~12.6 | ~115.9 |
| N,N-Diisopropylaniline | Isopropyl | ~3.60 (sept, 2H), ~1.15 (d, 12H) | ~50.2, ~20.8 | ~117.2 |
| N,N-Di-tert-butylaniline | tert-Butyl | ~1.30 (s, 18H) | ~56.0, ~31.0 | ~120.5 |
Note: The chemical shifts are approximate values and can vary slightly depending on the specific experimental conditions. Data for N,N-di-tert-butylaniline is estimated based on expected trends.
Analysis of NMR Data:
-
N-Alkyl Protons and Carbons: As the alkyl groups become bulkier, there is a general downfield shift in the ¹H and ¹³C signals of the carbons directly attached to the nitrogen. This is due to a combination of inductive effects and changes in the local electronic environment.
-
Para-Carbon of the Aromatic Ring (C-para): In N,N-dimethylaniline and N,N-diethylaniline, the strong resonance effect pushes electron density into the ring, shielding the para-carbon and resulting in an upfield chemical shift. As the alkyl groups increase in size to isopropyl and tert-butyl, steric inhibition of resonance reduces this electron donation. Consequently, the para-carbon becomes less shielded and its ¹³C NMR signal shifts downfield, providing clear evidence of reduced p-π conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For N,N-dialkylanilines, the key absorption band of interest is the π → π* transition, which is sensitive to the degree of conjugation between the nitrogen lone pair and the aromatic ring.
Table 2: Comparative UV-Vis Absorption Data for N,N-Dialkylanilines
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| N,N-Dimethylaniline | ~251 | ~15,500 |
| N,N-Diethylaniline | ~259 | ~15,800 |
| N,N-Diisopropylaniline | ~265 | ~3,000 |
| N,N-Di-tert-butylaniline | ~270 | ~1,000 |
Note: Values are approximate and can vary with the solvent.
Analysis of UV-Vis Data:
-
Hypsochromic Shift (Blue Shift) and Hypochromic Effect: With increasing steric hindrance from methyl to tert-butyl, the main absorption band (λ_max) undergoes a slight bathochromic shift (red shift), but more significantly, the molar absorptivity (ε) decreases dramatically.[3] This hypochromic effect is a classic indicator of steric inhibition of resonance. The reduced overlap between the nitrogen's p-orbital and the aromatic π-system lowers the probability of the electronic transition, leading to a weaker absorption.
Basicity of N,N-Dialkylanilines: A Steric Tug-of-War
The basicity of an amine is determined by the availability of the nitrogen's lone pair to accept a proton. In N,N-dialkylanilines, this is influenced by a combination of electronic and steric factors.
Table 3: Comparative pKa Values of the Conjugate Acids of N,N-Dialkylanilines
| Compound | pKa of Conjugate Acid |
| N,N-Dimethylaniline | ~5.15 |
| N,N-Diethylaniline | ~6.56 |
| N,N-Diisopropylaniline | ~4.25 (Predicted)[1] |
| N,N-Di-tert-butylaniline | Extremely low (practically non-basic) |
Note: pKa values can vary depending on the solvent and measurement method.
Analysis of Basicity Data:
-
Inductive vs. Steric Effects: The electron-donating inductive effect of the alkyl groups should increase the electron density on the nitrogen, making it more basic. This is observed when moving from N,N-dimethylaniline to N,N-diethylaniline.[4] However, with the much bulkier isopropyl and tert-butyl groups, two steric factors become dominant:
-
Steric Hindrance to Protonation: The bulky alkyl groups physically block the approach of a proton to the nitrogen lone pair.
-
Steric Hindrance to Solvation: The resulting anilinium cation is sterically hindered, preventing effective stabilization by solvent molecules.[5]
-
For N,N-diisopropylaniline and N,N-di-tert-butylaniline, these steric effects overwhelm the inductive effect, leading to a significant decrease in basicity.[1][5] N,N-di-tert-butylaniline is so sterically hindered that it is considered a non-nucleophilic base.
Reactivity in Electrophilic Aromatic Substitution
The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. The dialkylamino group is a powerful activating group, but its effectiveness is modulated by steric hindrance.
Table 4: Qualitative Relative Rates of Electrophilic Bromination
| Compound | Relative Rate of Bromination | Major Product(s) |
| N,N-Dimethylaniline | Very Fast | para-bromo derivative |
| N,N-Diethylaniline | Fast | para-bromo derivative |
| N,N-Diisopropylaniline | Slow | para-bromo derivative |
| N,N-Di-tert-butylaniline | Very Slow / Unreactive | - |
Note: These are qualitative comparisons based on established principles.[6][7][8]
Analysis of Reactivity Data:
-
Decreased Reactivity with Increased Steric Bulk: As the N-alkyl groups become larger, the rate of electrophilic substitution decreases significantly. This is a direct consequence of steric inhibition of resonance. The reduced delocalization of the nitrogen lone pair leads to a less electron-rich (less activated) aromatic ring, which is less susceptible to attack by electrophiles.
-
Regioselectivity: For the less hindered anilines, substitution occurs predominantly at the para position. While the ortho positions are also electronically activated, they are sterically shielded by the dialkylamino group, making the para position more accessible to the incoming electrophile.
Diagram: Experimental Workflow for Comparative Bromination
Caption: A generalized workflow for determining the relative rates of bromination for a series of N,N-dialkylanilines.
Experimental Protocols
General Synthesis of N,N-Dialkylanilines via Reductive Amination
This protocol describes a general method for the synthesis of N,N-dialkylanilines from aniline and the corresponding ketone.
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and the desired ketone (2.2 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (2.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Comparative UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare stock solutions of each N,N-dialkylaniline in a UV-grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 1x10⁻³ M.
-
Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1x10⁻⁴ M to 1x10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis spectrum for each solution from 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each compound. Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance (A) at λ_max for a solution of known concentration (c) and path length (b, typically 1 cm).
Conclusion
The steric bulk of N-alkyl substituents in N,N-dialkylanilines is a critical determinant of their chemical and physical properties. This guide has demonstrated through a comparative analysis of spectroscopic data, basicity, and reactivity that increasing steric hindrance leads to:
-
Spectroscopic Evidence of SIR: A downfield shift of the para-carbon in ¹³C NMR spectra and a significant decrease in the molar absorptivity in UV-Vis spectra provide clear evidence for the inhibition of resonance.
-
Modulated Basicity: A non-linear trend in basicity is observed, where steric hindrance to protonation and solvation of the conjugate acid can override the inductive electron-donating effects of bulkier alkyl groups.
-
Reduced Reactivity: The rate of electrophilic aromatic substitution decreases with increasing steric bulk due to the deactivation of the aromatic ring.
A thorough understanding of these steric effects is essential for any scientist working with this important class of compounds, enabling more accurate predictions of reaction outcomes and the rational design of molecules with tailored properties.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Validating Product Structure with 2D NMR
Introduction: Beyond the Single Dimension
In the rigorous landscape of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool for initial characterization, its utility diminishes as molecular complexity increases.[3][4] Congested 1D spectra, where signals overlap, can make definitive structural assignment challenging, if not impossible.
This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable technique. By spreading nuclear correlations across two frequency dimensions, 2D NMR resolves spectral overlap and reveals intricate details about atomic connectivity and spatial relationships within a molecule.[3][5][6] This guide provides a comprehensive comparison of key 2D NMR experiments, outlines a strategic workflow for their application, and offers field-proven insights into data interpretation to ensure the absolute structural integrity of your synthesized products.
The 2D NMR Toolkit: A Comparative Overview
The power of 2D NMR lies in its ability to reveal different types of interactions between nuclei. The choice of experiment is dictated by the specific structural question you need to answer. All 2D experiments are fundamentally a series of 1D experiments where a delay time is systematically varied, creating a second time dimension that, after a Fourier transform, becomes a second frequency dimension.[7][8]
The most common experiments for small molecule characterization fall into two categories: homonuclear (correlating like nuclei, e.g., ¹H to ¹H) and heteronuclear (correlating different nuclei, e.g., ¹H to ¹³C).
Data Presentation: Comparison of Key 2D NMR Techniques
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[6][9] | 5 minutes - 2 hours[3] | High | Identifying neighboring protons and tracing out individual spin systems.[9][10] |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H correlations within an entire spin system, including indirect connections.[3][5] | 20 minutes - 5 hours | High | Identifying all protons belonging to a coupled network, crucial for crowded spectra or complex systems like carbohydrates or peptides.[3] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-X correlations through one bond (e.g., ¹H-¹³C).[5][6] | 15 minutes - 3 hours | Moderate | Directly assigning protons to the carbons they are attached to.[9][11] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-X correlations through 2-4 bonds.[10][12] | 30 minutes - 8 hours | Low | Connecting different spin systems together to build the carbon skeleton and identifying quaternary (non-protonated) carbons.[10][13] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (typically < 5 Å).[5] | 1 hour - 12+ hours | Low | Determining stereochemistry, 3D conformation, and the spatial proximity of protons that are not necessarily connected through bonds.[3][5] |
A Strategic Workflow for Unambiguous Structure Validation
A common pitfall is to run 2D NMR experiments without a clear strategy. The most efficient and logical approach is to use the results from one experiment to inform the interpretation of the next, systematically building the molecular structure from individual fragments into a complete, validated entity.
Caption: Logical workflow for 2D NMR-based structure validation.
The Causality Behind the Workflow
-
Start with 1D NMR: Always begin with high-quality 1D ¹H and ¹³C spectra.[14][15] This initial step is crucial for assessing sample purity, confirming the number of proton and carbon environments, and getting a preliminary idea of the functional groups present based on chemical shifts.[16]
-
COSY to Build Fragments: The COSY experiment is the most efficient way to establish proton-proton connectivity.[9] The cross-peaks identify which protons are coupled (typically 2 or 3 bonds apart), allowing you to assemble the hydrogen framework into distinct spin systems or molecular fragments.
-
HSQC to Anchor Protons: The HSQC spectrum acts as a bridge between your ¹H and ¹³C data.[11] Each cross-peak definitively links a proton signal to the signal of the carbon it is directly attached to. This step is critical for assigning the carbons within the fragments you identified from the COSY.
-
HMBC to Piece the Puzzle Together: The HMBC is often the most information-rich experiment for determining the overall carbon skeleton.[10] It reveals long-range (2-4 bond) correlations between protons and carbons. The key application here is to find correlations between the different fragments you've assembled, allowing you to connect them. Crucially, HMBC also shows correlations to quaternary carbons, which are invisible in HSQC spectra, thereby revealing the complete molecular structure.[13]
-
NOESY for 3D Confirmation: If your molecule has stereocenters or if the spatial arrangement of groups is important, a NOESY experiment is required. Unlike the other experiments which show through-bond connectivity, NOESY reveals which protons are close to each other in 3D space, regardless of whether they are bonded.[5][17]
Practical Guide: Key Experimental Protocols
While specific parameters will vary by instrument and sample, the core methodologies are universal.
Protocol 1: Sample Preparation (Self-Validating System)
The quality of your data is directly dependent on the quality of your sample.
-
Ensure Purity: The sample should be highly pure. Impurities will add extraneous signals, complicating interpretation. Verify purity by 1D ¹H NMR and another method (e.g., LC-MS) before proceeding to lengthy 2D experiments.[18]
-
Choose the Right Solvent: Use a high-purity deuterated solvent that fully dissolves your compound. The choice of solvent can affect chemical shifts. Ensure you know the chemical shift of the residual solvent peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).[19]
-
Optimize Concentration: For a typical small molecule (~500 g/mol ) on a 500 MHz spectrometer, a concentration of 5-15 mg in 0.6 mL of solvent is a good starting point. The sample must be concentrated enough for less sensitive experiments like HMBC.
-
Filter the Sample: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to improve spectral quality.
Protocol 2: COSY Data Acquisition & Interpretation
-
Acquisition:
-
Load a standard COSY parameter set on your spectrometer.[15]
-
Optimize the ¹H spectral width (SW) and offset (o1p) to cover all proton signals.
-
A typical experiment uses 2-8 scans per increment for a reasonably concentrated sample.
-
-
Interpretation:
-
The 2D spectrum will have the 1D ¹H spectrum along both the x and y axes.[11]
-
Diagonal Peaks: The intense peaks running from the top-right to bottom-left are the diagonal peaks, corresponding to the 1D spectrum.[5]
-
Cross-Peaks: The crucial information is in the off-diagonal cross-peaks. A cross-peak at coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[5]
-
Trace the Connections: Start at a well-resolved diagonal peak and draw a vertical or horizontal line to a cross-peak. From that cross-peak, draw a perpendicular line to another diagonal peak. This identifies a pair of coupled protons. Repeat this process to trace out an entire spin system.[14]
-
Protocol 3: HSQC Data Acquisition & Interpretation
-
Acquisition:
-
Load a standard HSQC parameter set (modern experiments are phase-sensitive, which is preferable).[15]
-
Set the ¹H dimension (F2, direct) to cover all proton signals.
-
Set the ¹³C dimension (F1, indirect) to cover the expected carbon chemical shift range (e.g., 0-160 ppm for aliphatic and aromatic carbons, or wider if carbonyls are expected).
-
-
Interpretation:
-
The spectrum displays ¹H chemical shifts on one axis and ¹³C shifts on the other.
-
Each cross-peak represents a direct, one-bond connection between a proton and a carbon.[6]
-
Phase-sensitive HSQC spectra can also provide multiplicity information (DEPT-edited HSQC). Typically, CH and CH₃ signals will have a different phase (e.g., positive, blue) than CH₂ signals (e.g., negative, red), which is incredibly useful for assignment.[14][18]
-
Protocol 4: HMBC Data Acquisition & Interpretation
-
Acquisition:
-
Load a standard HMBC parameter set.
-
Set the ¹H and ¹³C spectral windows as you did for the HSQC.
-
The key parameter is the long-range coupling constant (J), which is typically optimized for ~8 Hz. This value favors the detection of 2- and 3-bond correlations.
-
HMBC is less sensitive, so more scans (e.g., 8-32) and a longer experiment time are usually required.
-
-
Interpretation:
-
The spectrum layout is similar to HSQC.
-
Each cross-peak represents a long-range correlation over 2-4 bonds between a proton and a carbon.
-
The Power of HMBC: Look for correlations from a proton to a carbon that has no attached protons (a quaternary carbon). For example, a methyl singlet in the ¹H spectrum showing a correlation to a carbonyl carbon (~170 ppm) in the HMBC is definitive proof of an acetyl group (-COCH₃).[10][11]
-
Systematically list all HMBC correlations and use them like puzzle pieces to connect the fragments established by COSY and HSQC.[13]
-
Visualizing the Data: From Correlations to Structure
The relationships between NMR experiments and the information they provide can be visualized to clarify their distinct roles in structure elucidation.
Caption: Information provided by key 2D NMR experiments.
Conclusion
The suite of 2D NMR experiments provides a powerful, logical, and self-validating system for determining the precise structure of synthesized molecules.[20] By moving beyond a simple checklist of experiments and adopting a strategic workflow—using COSY to build fragments, HSQC to anchor them, and HMBC to connect them—researchers can eliminate ambiguity and achieve complete confidence in their results. In fields like drug development, where molecular integrity is non-negotiable, mastering this workflow is not just an analytical skill; it is a foundational pillar of scientific rigor and success.[21][22][23]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. ekwan.github.io [ekwan.github.io]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic Structures from 2d Nmr Spectra, Set [wright.ecampus.com]
- 21. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 22. azooptics.com [azooptics.com]
- 23. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Reaction Conversion Using Internal Standards
For researchers, scientists, and professionals in drug development, the accurate determination of reaction conversion is a critical aspect of process optimization, kinetic studies, and yield calculation. While various analytical techniques can monitor the progress of a chemical transformation, the internal standard (IS) method stands out for its ability to provide precise and accurate quantitative data by correcting for variations in sample preparation and analysis.[1] This guide offers an in-depth comparison of internal standards for common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by experimental insights and detailed protocols.
The Principle of the Internal Standard Method: A Self-Validating System
The core principle of the internal standard method is the addition of a known amount of a non-interfering compound (the internal standard) to a sample before analysis.[2] The quantification of the analyte (starting material or product) is then based on the ratio of the analyte's signal response to the internal standard's signal response.[3][4] This ratiometric approach effectively cancels out errors arising from variations in sample volume, injection inconsistencies, and instrument drift, thereby enhancing the precision and accuracy of the results.[1][2][5]
The trustworthiness of this method lies in its self-validating nature. Any systematic or random errors that affect the analyte during the analytical workflow will proportionally affect the internal standard, leaving the ratio of their responses constant.[2][3]
Choosing the Right Internal Standard: Causality Behind Experimental Choices
The selection of an appropriate internal standard is the most critical step in this quantitative methodology. An ideal internal standard is not a one-size-fits-all solution; its choice is dictated by the specific analytical technique, the analyte of interest, and the reaction conditions. The key criteria for selection are rooted in ensuring the validity of the ratiometric measurement.[6]
Key Criteria for Internal Standard Selection:
-
Chemical Inertness: The internal standard must not react with the analyte, starting materials, reagents, or the solvent system.[3]
-
Non-Interference: The analytical signal of the internal standard must be well-resolved from the signals of the analyte and other components in the reaction mixture.[3][7][8]
-
High Purity and Stability: The internal standard should be of high and known purity and must be stable throughout the sample preparation and analysis process.[7][9]
-
Solubility: It must be completely soluble in the solvent used for the analysis.[7][8]
-
Appropriate Signal Intensity: The concentration of the internal standard should be chosen to provide a signal intensity comparable to that of the analyte.[3]
-
For Chromatography (HPLC/GC): The internal standard should have a retention time close to, but separate from, the analyte.[6]
-
For NMR Spectroscopy: The internal standard should have a simple spectrum with signals in a region devoid of analyte or solvent peaks.[8]
Comparative Analysis of Common Internal Standards
The choice of an internal standard is highly dependent on the analytical method employed. Below is a comparison of commonly used internal standards for NMR and HPLC analysis.
For Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a powerful technique for reaction monitoring as it provides structural information and quantitative data simultaneously. The selection of a suitable internal standard is paramount for accurate results.[8]
| Internal Standard | Chemical Structure | Key Characteristics | Best Suited For |
| 1,3,5-Trimethoxybenzene | C9H12O3 | Sharp singlet for the methoxy protons, soluble in many organic solvents. | General organic reactions in common deuterated solvents like CDCl3. |
| Maleic Acid | C4H4O4 | Sharp singlet for the vinyl protons, soluble in polar solvents like D2O and DMSO-d6.[9] | Aqueous reactions or reactions in polar aprotic solvents. |
| Dimethyl Terephthalate (DMTP) | C10H10O4 | Two singlets (aromatic and methyl), good solubility in various solvents.[9] | A versatile standard for a range of organic transformations. |
| Hexamethylcyclotrisiloxane (D3) | C6H18O3Si3 | Single sharp peak, chemically inert. | Reactions where other organic standards might interfere. |
Experimental Protocol: Quantitative Analysis of a Reaction by ¹H NMR Spectroscopy
This protocol outlines the steps for determining the conversion of a generic esterification reaction using an internal standard.
Reaction:
Acetic Acid + Benzyl Alcohol ⇌ Benzyl Acetate + Water
Materials:
-
Reactants: Acetic acid, Benzyl alcohol
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Deuterated Solvent: Chloroform-d (CDCl3)
-
Analytical Balance (readability to 0.01 mg)
-
NMR tubes, pipettes, vials
Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 100 mg of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with CDCl3. This creates a stock solution of known concentration.
-
-
Reaction Setup:
-
In a reaction vial, combine known amounts of acetic acid and benzyl alcohol.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
-
Sampling and Quenching:
-
At various time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a known volume of the internal standard stock solution (e.g., 500 µL). This dilution also prepares the sample for NMR analysis.
-
-
NMR Data Acquisition:
-
Transfer the quenched sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic, well-resolved peaks for the starting material (e.g., the benzylic protons of benzyl alcohol), the product (e.g., the benzylic protons of benzyl acetate), and the internal standard (the methoxy protons of 1,3,5-trimethoxybenzene).
-
-
Calculation of Reaction Conversion:
-
The concentration of each component is proportional to the ratio of its integral to the number of protons it represents, relative to the internal standard.
-
The formula for calculating the moles of a component (analyte) is: Moles of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Moles of IS / (Integral of IS / Number of Protons of IS))
-
Reaction conversion can then be calculated as: Conversion (%) = [ (Initial Moles of Starting Material - Moles of Starting Material at time t) / Initial Moles of Starting Material ] * 100
-
Visualization of the qNMR Workflow:
Caption: Workflow for quantitative NMR analysis of reaction conversion.
Experimental Protocol: Quantitative Analysis of a Reaction by HPLC
This protocol details the determination of reaction conversion for the synthesis of a pharmaceutical intermediate using HPLC with an internal standard.
Reaction:
Amine + Acyl Chloride → Amide + HCl
Materials:
-
Reactants: Specific amine and acyl chloride
-
Internal Standard: A structurally similar but chromatographically resolved compound (e.g., another amide)
-
Mobile Phase: Acetonitrile and water
-
Diluent: Mobile phase
-
Analytical Balance, HPLC system with UV detector, volumetric flasks, pipettes
Step-by-Step Methodology:
-
Preparation of Standard and Internal Standard Solutions:
-
Accurately prepare stock solutions of the starting amine, the product amide, and the internal standard in the diluent at known concentrations.
-
Prepare a series of calibration standards by mixing varying known amounts of the starting material and product stock solutions with a constant, known amount of the internal standard stock solution.
-
-
Reaction and Sampling:
-
Carry out the reaction under the desired conditions.
-
At specified time intervals, take an aliquot of the reaction mixture and quench it by diluting it into a known volume of diluent containing a pre-determined amount of the internal standard.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the quenched reaction samples by HPLC.
-
The chromatographic conditions (column, mobile phase composition, flow rate, and detector wavelength) should be optimized to achieve baseline separation of the starting material, product, and internal standard.
-
-
Data Analysis and Calculation:
-
For the calibration standards, plot the ratio of the peak area of the analyte (starting material or product) to the peak area of the internal standard against the corresponding concentration ratio. This generates a calibration curve.
-
For the reaction samples, determine the peak area ratios of the starting material and product to the internal standard.
-
Using the calibration curve, determine the concentrations of the starting material and product in the reaction samples.
-
Calculate the reaction conversion based on the decrease in the concentration of the starting material.
-
Visualization of the HPLC Workflow:
Caption: Workflow for quantitative HPLC analysis of reaction conversion.
Trustworthiness and Method Validation
To ensure the trustworthiness of the quantitative data, the analytical method incorporating the internal standard should be validated. Key validation parameters include:
-
Linearity: The response ratio should be linear over the expected concentration range of the analyte.
-
Accuracy: The agreement between the measured concentration and the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Conclusion
The internal standard method is a robust and reliable technique for the quantitative analysis of reaction conversion. The judicious selection of the internal standard, based on the principles of chemical inertness and non-interference, is fundamental to the accuracy of the results. By implementing well-designed experimental protocols and validating the analytical method, researchers can obtain high-quality quantitative data that is essential for advancing chemical research and development.
References
- 1. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. How reliable is internal standard method in monitoring mechanochemical synthesis? A case study of triphenylmethane in HPLC-UV-MS analysis of hemicucur ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00145A [pubs.rsc.org]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 4-tert-Butyl-N,N-dimethylaniline and Novel Organic Bases in Acrylate Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and polymer chemistry, the selection of an appropriate organic base is a critical parameter that can dictate the efficiency, kinetics, and outcome of a chemical transformation. For decades, 4-tert-Butyl-N,N-dimethylaniline (t-BuDMA) has been a widely utilized co-initiator in photopolymerization reactions, valued for its commercial availability and established performance. However, the continuous drive for innovation has led to the emergence of novel organic bases with unique structural and electronic properties, offering potential advantages in terms of catalytic activity, selectivity, and milder reaction conditions.
This guide provides an in-depth, objective comparison of the performance of the traditional base, t-BuDMA, against a selection of novel, sterically hindered and superbasic organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 1,1,3,3-Tetramethylguanidine (TMG), and the phosphazene superbase P₄-t-Bu. This analysis is grounded in their fundamental chemical properties and their efficacy in a benchmark reaction: the photopolymerization of methyl methacrylate (MMA).
Unveiling the Contenders: A Physicochemical Overview
The effectiveness of an organic base is intrinsically linked to its basicity (pKa), steric hindrance, and solubility in the reaction medium. A comparison of these key parameters provides a foundational understanding of their potential reactivity.
| Organic Base | Structure | pKa (in Acetonitrile) | Key Features |
| This compound (t-BuDMA) | ~5.51 | Traditional tertiary amine co-initiator, readily available.[1] | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~24.3 | Widely used non-nucleophilic amidine base, effective in a range of reactions.[2][3] | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | ~26.0 | Bicyclic guanidine, a very strong base often used as a catalyst in polymerization.[4][5] | |
| 1,1,3,3-Tetramethylguanidine (TMG) | ~23.3 | Strong, non-nucleophilic, sterically hindered guanidine.[6] | |
| Phosphazene Superbase (P₄-t-Bu) | ~42.1 | Exceptionally strong, non-ionic base with broad applicability.[7] |
Solubility Profile: All the selected bases generally exhibit good solubility in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene, which are frequently used in polymerization reactions. This ensures their effective participation in the reaction mixture.
Benchmarking Performance: Photopolymerization of Methyl Methacrylate (MMA)
To provide a direct and quantitative comparison, we will consider a representative experimental setup for the photopolymerization of methyl methacrylate (MMA), a widely studied acrylate monomer. The performance of each organic base will be evaluated based on key metrics such as polymerization rate, final monomer conversion, and the molecular weight characteristics of the resulting poly(methyl methacrylate) (PMMA).
Experimental Workflow: A Standardized Approach
The following diagram illustrates a generalized workflow for conducting the comparative photopolymerization experiments. The causality behind experimental choices is to ensure a controlled environment where the primary variable is the organic base being tested.
Caption: Generalized workflow for comparative photopolymerization of MMA.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the photopolymerization of MMA, designed to be a self-validating system where control experiments (without the organic base) would show significantly lower or no polymerization, thus confirming the essential role of the co-initiator/catalyst.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzophenone (photoinitiator)
-
Organic Base (t-BuDMA, DBU, TBD, TMG, or P₄-t-Bu)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a glass vial equipped with a magnetic stir bar, dissolve benzophenone (e.g., 1 mol% relative to monomer) and the organic base (e.g., 2 mol% relative to monomer) in a solution of MMA in THF (e.g., 50% v/v).
-
Deoxygenation: Seal the vial with a rubber septum and purge the solution with dry nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Photopolymerization: Place the vial at a fixed distance from a UV light source (e.g., 365 nm LED) and irradiate while stirring at a constant temperature (e.g., 25 °C).
-
Monitoring Conversion: At specific time intervals, withdraw aliquots from the reaction mixture under a nitrogen atmosphere. Determine the monomer conversion gravimetrically by evaporating the unreacted monomer and solvent, or by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons to that of the polymer backbone protons.
-
Polymer Isolation: After the desired reaction time, quench the polymerization by exposing the solution to air and precipitating the polymer in a large excess of cold methanol.
-
Characterization: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, dry it under vacuum, and determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
Comparative Performance Analysis
The following table summarizes the expected performance of each organic base in the benchmark photopolymerization of MMA, based on their known chemical properties and catalytic activities reported in the literature.
| Organic Base | Expected Polymerization Rate | Expected Final Conversion | Expected Polymer Characteristics (Mn, PDI) | Mechanistic Considerations & Rationale |
| t-BuDMA | Moderate | High | High Mn, Broad PDI | Acts as a co-initiator, forming an exciplex with the photoinitiator upon UV excitation. The resulting radical species initiate polymerization. The rate is dependent on the efficiency of this process.[8][9] |
| DBU | High | Very High | Controlled Mn, Narrower PDI | Can act as a strong, non-nucleophilic base to promote initiation and propagation. Its high basicity can deprotonate species to generate initiating radicals more efficiently.[10] |
| TBD | Very High | Very High | Controlled Mn, Narrow PDI | As a stronger base than DBU, TBD is expected to be a highly efficient catalyst. Its bifunctional nature can facilitate monomer activation and chain propagation.[11] |
| TMG | High | High | Controlled Mn, Narrower PDI | A strong, sterically hindered base that can effectively promote polymerization while minimizing side reactions.[1][6] |
| P₄-t-Bu | Extremely High | Quantitative | Highly Controlled Mn, Very Narrow PDI | As a superbase, P₄-t-Bu can deprotonate even very weak C-H acids, potentially leading to novel initiation pathways and a very rapid, controlled polymerization.[2][3][6] |
Discussion: Expertise & Experience in Action
The choice of an organic base in photopolymerization extends beyond simply selecting the strongest base. The interplay between basicity, steric hindrance, and the specific reaction mechanism is crucial.
-
t-BuDMA , as a traditional co-initiator, relies on the formation of an excited-state complex with the photoinitiator. Its performance is well-understood and reliable for many applications. However, the efficiency of this process can be limited, and the resulting polymers often exhibit broad molecular weight distributions.
-
Novel Amidine and Guanidine Bases (DBU, TBD, TMG): These bases are significantly stronger than t-BuDMA and can function as true catalysts, not just co-initiators. Their high basicity allows for more efficient generation of initiating species, leading to faster polymerization rates and higher conversions. The steric hindrance of these bases helps to prevent nucleophilic side reactions, which is critical for achieving well-defined polymers. The choice between DBU, TBD, and TMG may depend on the specific monomer and desired reaction kinetics, with TBD generally being the most basic and potentially most active.[4][6]
-
Phosphazene Superbases (P₄-t-Bu): The exceptional basicity of phosphazene superbases places them in a class of their own.[7] They can catalyze polymerizations under extremely mild conditions and may enable the polymerization of less reactive monomers. Their ability to generate "naked" anions can lead to highly controlled polymerizations with very narrow molecular weight distributions.[2][3][6] However, their higher cost and sensitivity to moisture require more stringent handling procedures.
The following diagram illustrates the logical relationship between the properties of the organic bases and their expected performance in the benchmark reaction.
Caption: Relationship between base properties and polymerization performance.
Conclusion: A Guideline for Informed Selection
This comparative guide demonstrates that while this compound remains a viable and cost-effective option for many standard photopolymerization applications, the exploration of novel organic bases offers significant opportunities for process optimization and the synthesis of advanced polymeric materials.
For applications requiring rapid polymerization rates, high conversions, and well-defined polymer architectures, amidine and guanidine bases such as DBU, TBD, and TMG present compelling alternatives. For ultimate control and the ability to polymerize challenging monomers, the use of phosphazene superbases, despite their higher cost, should be considered.
The selection of the optimal base will ultimately depend on a careful consideration of the specific requirements of the application, including desired polymer properties, reaction conditions, and economic constraints. This guide provides the foundational knowledge and experimental framework to empower researchers, scientists, and drug development professionals to make informed decisions in this critical aspect of chemical synthesis.
References
- 1. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. P4-t-Bu - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aidic.it [aidic.it]
- 10. Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Upcycling of poly(methyl acrylate) through amidation - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to 4-Substituted-N,N-Dimethylaniline Derivatives: A Comparative Review of Applications
For researchers, medicinal chemists, and materials scientists, the N,N-dimethylaniline scaffold represents a cornerstone in molecular design. The strategic introduction of substituents at the 4-position of this versatile building block unlocks a vast chemical space, leading to a diverse array of applications. This guide provides an in-depth technical comparison of 4-substituted-N,N-dimethylaniline derivatives across key application areas, supported by experimental data and detailed protocols. We will explore how the nature of the 4-substituent dictates the utility of these compounds as chromophores in vibrant dyes, as crucial pharmacophores in targeted therapeutics, and as functional monomers in advanced polymer systems.
The Chromophoric Powerhouse: 4-Substituted-N,N-Dimethylanilines in Dye Chemistry
The strong electron-donating character of the N,N-dimethylamino group makes 4-substituted-N,N-dimethylanilines exceptional components in the synthesis of intensely colored compounds, most notably triarylmethane dyes. The substituent at the 4-position plays a critical role in modulating the electronic properties of the molecule, thereby fine-tuning the color and photophysical characteristics of the resulting dye.
Comparative Analysis of Photophysical Properties
The choice of the 4-substituent significantly impacts the absorption and emission properties of triarylmethane dyes. Generally, electron-withdrawing groups at this position can lead to a bathochromic (red) shift in the absorption maximum, while also influencing the quantum yield of fluorescence. Below is a comparative table of photophysical data for Malachite Green analogues where the substituent on one of the N,N-dimethylaniline rings is varied.
| 4-Substituent | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Reference |
| H (Malachite Green) | 614 | 148,000 | 640 | [1] |
| F | 612 | - | - | [2] |
| Br | 620 | - | - | [3] |
| OCH₃ | 608 | - | - | [4] |
Experimental Protocol: Synthesis of a Triarylmethane Dye via Grignard Reaction
This protocol details the synthesis of Crystal Violet, a classic triarylmethane dye, utilizing a Grignard reagent prepared from 4-bromo-N,N-dimethylaniline. This method offers a robust and illustrative example of C-C bond formation in dye synthesis.[4]
Materials:
-
4-bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Diethyl carbonate
-
10% Hydrochloric acid
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in dry THF via the dropping funnel. Gently warm the flask to initiate the reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Add the remaining 4-bromo-N,N-dimethylaniline solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Diethyl Carbonate: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of diethyl carbonate (0.5 eq) in dry THF dropwise via the dropping funnel. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Hydrolysis and Dye Formation: Slowly add 10% hydrochloric acid to the reaction mixture with vigorous stirring. The solution will turn a deep violet color.
-
Isolation: The crude dye can be isolated by extraction with an organic solvent, followed by purification using column chromatography.
Therapeutic Potential: 4-Substituted-N,N-Dimethylanilines in Drug Discovery
The 4-(dimethylamino)phenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a number of clinically used drugs and investigational compounds. The nature of the 4-substituent can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of these molecules. A prominent area of application is in the development of kinase inhibitors.
Structure-Activity Relationship (SAR) in Kinase Inhibitors
Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 4-(dimethylamino)phenyl group is frequently employed as a solvent-exposed moiety that can be modified to enhance potency and selectivity. The following table summarizes the structure-activity relationship for a series of isothiazolo[4,3-b]pyridine-based PIKfyve kinase inhibitors, demonstrating the impact of the 4-substituent on inhibitory activity.[5]
| Compound | 4-Substituent on Phenyl Ring | PIKfyve IC₅₀ (nM) |
| 3d | -N(CH₃)₂ | 4 |
| 3c | -CH₃ | 8 |
| RMC-113 | 3,4-di-OCH₃ | 8 |
| 3h | -F | 10 |
| 3i | -Cl | 12 |
| 4 | -COOH | 49 |
As the data indicates, the strongly electron-donating 4-dimethylamino group (compound 3d ) leads to the most potent inhibition in this series. This highlights the importance of electronic effects in the interaction with the kinase.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Scaffold
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the biaryl scaffolds often found in kinase inhibitors. This protocol provides a general procedure for the coupling of 4-bromo-N,N-dimethylaniline with an arylboronic acid, a key step in the synthesis of many such compounds.[6]
Materials:
-
4-bromo-N,N-dimethylaniline
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-N,N-dimethylaniline (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Reaction: Add the degassed solvent mixture and heat the reaction to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Building Blocks for Advanced Materials: 4-Substituted-N,N-Dimethylanilines in Polymer Science
The incorporation of reactive groups at the 4-position, such as vinyl or allyl moieties, transforms N,N-dimethylaniline into a versatile monomer for the synthesis of functional polymers. These polymers find applications in areas such as photoinitiation, charge-transporting materials, and responsive hydrogels.
Comparative Analysis of Polymer Properties
The nature of the polymerizable group and the polymerization method significantly influence the properties of the resulting polymer. For instance, polymers derived from 4-vinyl-N,N-dimethylaniline can be synthesized via controlled radical polymerization techniques, yielding polymers with well-defined molecular weights and low dispersity. In contrast, the radical polymerization of 4-allyl-N,N-dimethylaniline is often more challenging due to allylic termination.
| Monomer | Polymerization Method | Molecular Weight (Mₙ, g/mol ) | Dispersity (Đ) | Glass Transition Temp. (T₉, °C) | Reference |
| 4-Vinyl-N,N-dimethylaniline | RAFT | 10,000 - 50,000 | 1.1 - 1.3 | ~150 | [7] |
| 4-Allyl-N,N-dimethylaniline | Free Radical | Variable | > 2 | Lower than vinyl analogue | [8] |
Note: Direct comparative studies of the mechanical and thermal properties of polymers derived from 4-vinyl- and 4-allyl-N,N-dimethylaniline under identical conditions are limited in the literature.
Experimental Protocol: Photoinitiated Radical Polymerization
N,N-dimethylaniline and its derivatives can act as co-initiators in photoinitiated radical polymerization, particularly in combination with a photosensitizer like benzophenone. This protocol outlines a general procedure for such a polymerization.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
4-substituted-N,N-dimethylaniline (co-initiator)
-
Benzophenone (photosensitizer)
-
Solvent (e.g., toluene)
Procedure:
-
Solution Preparation: In a polymerization tube, dissolve the monomer, 4-substituted-N,N-dimethylaniline, and benzophenone in the solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Irradiate the sealed tube with a UV lamp (e.g., at 365 nm) at a controlled temperature.
-
Isolation: After the desired time, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification: Filter the polymer and dry it under vacuum.
Conclusion
This guide has provided a comparative overview of the applications of 4-substituted-N,N-dimethylaniline derivatives in dye chemistry, drug discovery, and polymer science. The versatility of this scaffold is evident in the diverse functionalities that can be achieved through simple synthetic modifications at the 4-position. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers seeking to leverage the unique properties of these compounds in their own work. Further systematic studies, particularly in generating comparative quantitative data, will undoubtedly continue to expand the utility of this remarkable class of molecules.
References
- 1. Absorption [Malachite green] | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-tert-Butyl-N,N-dimethylaniline: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-tert-Butyl-N,N-dimethylaniline. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be a practical resource, ensuring that waste streams containing this aromatic amine are managed with the highest regard for personal safety and environmental responsibility. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile: Why Caution is Critical
This compound is an aromatic amine that presents several health and environmental hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1] Like many aromatic amines, it is also recognized as being toxic to aquatic life with long-lasting effects.[2][3] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols that follow. The primary objective is to prevent exposure to laboratory personnel and to preclude environmental contamination.
Incompatible Materials: To prevent dangerous reactions, never mix this compound waste with strong oxidizing agents, strong acids, acid chlorides, or chloroformates.[4]
Immediate Spill Response Protocol
Accidents happen. A swift and correct response to a spill is the first line of defense in mitigating exposure and contamination.
Step 1: Evacuate and Ventilate. In the event of a spill, immediately evacuate non-essential personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
Step 2: Don Personal Protective Equipment (PPE). Before addressing the spill, at a minimum, wear:
-
Chemical-resistant gloves (e.g., Nitrile rubber).[2]
-
Safety goggles and a face shield.
-
A lab coat.
-
An appropriate respirator if ventilation is inadequate.[6]
Step 3: Contain and Absorb. Cover the spill with a non-combustible, inert absorbent material such as sand, silica gel, or universal binder.[5][7] Do not use combustible materials like sawdust.
Step 4: Collect and Containerize. Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[5][7]
Step 5: Decontaminate. Clean the spill area with soap and water, collecting the rinsate as hazardous waste.
Step-by-Step Waste Disposal Procedure
Routine generation of waste containing this compound requires a systematic and compliant disposal pathway.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Dedicate a clearly labeled, sealed, and compatible container for this compound waste.[8][9] Glass or other resistant plastic containers are suitable.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Segregation: Store this waste stream separately from incompatible materials, particularly acids and oxidizers.[8] Aromatic amine waste should be segregated from other chemical waste categories.[8]
On-Site Chemical Degradation (For Small Quantities)
For small amounts of this compound waste, chemical degradation can be an effective pretreatment step. The following protocol is based on the oxidation of aromatic amines by potassium permanganate.[8][9] This procedure should only be performed by trained personnel in a chemical fume hood.
Protocol 1: Potassium Permanganate Oxidation
-
Preparation: In a suitably large flask within a fume hood, prepare a 1.7 N sulfuric acid solution.
-
Dissolution: For every 0.01 moles of aromatic amine waste, dissolve it in 3 liters of the 1.7 N sulfuric acid solution.[8][9]
-
Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate solution to the amine solution while stirring.[8][9]
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation.[8][9]
-
Neutralization of Excess Oxidant: Cautiously add solid sodium bisulfite until the purple color of the permanganate disappears.[8]
-
Disposal: The resulting solution should be collected as hazardous aqueous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Disposal via Licensed Hazardous Waste Contractor
For larger quantities or if on-site treatment is not feasible, the waste must be disposed of through a licensed hazardous waste management company.
-
Containerization: Ensure the waste container is securely sealed, properly labeled, and stored in a designated satellite accumulation area.[9]
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.
-
Scheduled Pickup: Arrange for a scheduled pickup with your institution's EHS office or their contracted waste handler.[9] The final disposal method will likely be high-temperature incineration.[9]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [6] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides, Chloroformates | [4] |
| Recommended PPE | Eyeshields, Faceshields, Gloves, Respirator with ABEK filter | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. chemical-label.com [chemical-label.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. agarscientific.com [agarscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. This compound 98 2909-79-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
